molecular formula C8H14Cl3N3 B11764466 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride

カタログ番号: B11764466
分子量: 258.6 g/mol
InChIキー: DRFWZNSIGOMNGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride is a useful research compound. Its molecular formula is C8H14Cl3N3 and its molecular weight is 258.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H14Cl3N3

分子量

258.6 g/mol

IUPAC名

6-(azetidin-1-yl)pyridin-3-amine;trihydrochloride

InChI

InChI=1S/C8H11N3.3ClH/c9-7-2-3-8(10-6-7)11-4-1-5-11;;;/h2-3,6H,1,4-5,9H2;3*1H

InChIキー

DRFWZNSIGOMNGX-UHFFFAOYSA-N

正規SMILES

C1CN(C1)C2=NC=C(C=C2)N.Cl.Cl.Cl

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to 6-(Azetidin-1-yl)pyridin-3-amine Trihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride (CAS Number: 1045335-18-9), a versatile building block of significant interest in contemporary medicinal chemistry. This document delves into its chemical properties, outlines a detailed synthetic pathway, and explores its critical role in the development of targeted therapeutics, particularly as a scaffold for potent and selective kinase inhibitors. The guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Emerging Importance of the Azetidine Moiety in Medicinal Chemistry

The design of small molecule therapeutics is a continuous quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles. In this pursuit, the incorporation of strained ring systems has emerged as a powerful strategy. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered considerable attention.[1] Its rigid structure can confer conformational constraint on a molecule, which can lead to higher binding affinity for its biological target.[1] Furthermore, the presence of the azetidine ring can improve physicochemical properties such as solubility and metabolic stability, making it an attractive component in drug design.[1]

6-(Azetidin-1-yl)pyridin-3-amine, as a bifunctional molecule featuring both a nucleophilic amine and a reactive pyridine core, represents a valuable synthon for the construction of diverse chemical libraries. The trihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.

PropertyValueSource
CAS Number 1045335-18-9[2]
Molecular Formula C₈H₁₁N₃·3HClN/A
Molecular Weight 258.58 g/mol (for trihydrochloride)[3]
IUPAC Name 6-(azetidin-1-yl)pyridin-3-amine;trihydrochloride[2]
Canonical SMILES C1CN(C1)C2=CC=C(C=N2)N.Cl.Cl.Cl[3]
Appearance Off-white to light yellow crystalline solid (predicted)N/A
Purity Typically >97%[2]

Synthesis and Characterization

The synthesis of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride involves a multi-step process. A representative synthetic route is outlined below, based on established methodologies for the synthesis of related aminopyridine and azetidine derivatives.

Synthetic Pathway

A plausible synthetic route commences with a nucleophilic aromatic substitution reaction between a suitable dihalopyridine and azetidine, followed by the introduction of the amine functionality and subsequent salt formation.

Synthesis_Pathway A 6-chloro-3-nitropyridine C 6-(Azetidin-1-yl)-3-nitropyridine A->C Nucleophilic Aromatic Substitution (SNAr) B Azetidine B->C D 6-(Azetidin-1-yl)pyridin-3-amine C->D Reduction of nitro group (e.g., H2, Pd/C) E 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride D->E Salt formation (HCl in ether or dioxane)

Caption: Proposed synthetic pathway for 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 6-(Azetidin-1-yl)-3-nitropyridine

To a solution of 6-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added azetidine hydrochloride (1.2 eq) and a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (3.0 eq). The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-(azetidin-1-yl)-3-nitropyridine.

Step 2: Synthesis of 6-(Azetidin-1-yl)pyridin-3-amine

The 6-(azetidin-1-yl)-3-nitropyridine (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction mixture is then stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reduction of the nitro group is complete. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 6-(azetidin-1-yl)pyridin-3-amine as the free base.

Step 3: Preparation of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride

The crude 6-(azetidin-1-yl)pyridin-3-amine is dissolved in a minimal amount of a suitable organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether. A solution of hydrogen chloride in diethyl ether or dioxane (a slight excess, typically 3.3 equivalents) is added dropwise with stirring. The trihydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 6-(azetidin-1-yl)pyridin-3-amine trihydrochloride.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the methylene protons of the azetidine ring. The chemical shifts will be influenced by the protonation state of the nitrogen atoms.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the pyridine and azetidine ring carbons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the protonated free base [M+H]⁺.

  • Purity Analysis: The purity of the final compound is typically determined by High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6-aminopyridine moiety is a well-established "hinge-binding" motif in a large number of kinase inhibitors. This structural element can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The azetidine group at the 6-position of the pyridine ring can be strategically utilized to project substituents into the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of selectivity and pharmacokinetic properties.

Targeting Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK)

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases, as well as in certain cancers.[4] Similarly, Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune disorders.

The 6-(azetidin-1-yl)pyridin-3-amine scaffold is an attractive starting point for the design of both JAK and BTK inhibitors. The 3-amino group can be functionalized to introduce various fragments that can interact with specific residues within the kinase active site, thereby conferring selectivity.

Illustrative Kinase Inhibition Assay Protocol

The following is a generalized protocol for evaluating the inhibitory activity of a compound derived from 6-(azetidin-1-yl)pyridin-3-amine against a target kinase, for example, BTK.

Kinase_Assay_Workflow A Compound Preparation: Serial dilution of test compound in DMSO C Incubation: Add test compound to wells and incubate at room temperature A->C B Assay Plate Preparation: Add kinase, substrate (e.g., peptide), and ATP to microplate wells B->C D Detection: Add detection reagent (e.g., ADP-Glo™) to measure kinase activity C->D E Data Analysis: Measure luminescence and calculate IC50 values D->E

Caption: A generalized workflow for a kinase inhibition assay.

Protocol Steps:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction: In a 384-well plate, add the kinase enzyme, a suitable peptide substrate, and ATP in an appropriate assay buffer.

  • Inhibition: Add the serially diluted test compound to the assay plate. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the kinase reaction and add a detection reagent that measures the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed. For instance, the ADP-Glo™ Kinase Assay (Promega) measures the amount of ADP produced, which is then converted to a luminescent signal.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique structural features, combining a proven kinase hinge-binding motif with a modifiable azetidine ring, make it a highly attractive scaffold for the development of targeted therapies. This technical guide provides a foundation for researchers to understand the properties, synthesis, and potential applications of this compound, with the aim of accelerating the discovery of new and effective medicines.

References

  • Google Patents. Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Google Patents. Aminopyridine derivatives as TAM family kinase inhibitors.
  • PubMed. Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. Available at: [Link]

  • Google Patents. Crystallization of Pyridine-Substituted 2-Aminopyridine Protein Kinase Inhibitors.
  • Regulations.gov. In the united states patent and trademark office. Available at: [Link]

  • ResearchGate. Discovery of Pteridine-7(8 H )-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) | Request PDF. Available at: [Link]

  • NIH. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Available at: [Link]

  • PMC. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Available at: [Link]

  • National Institute of Standards and Technology. Azetidine - the NIST WebBook. Available at: [Link]

  • BioKB. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Available at: [Link]

  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]

  • PubMed. Azetidines of pharmacological interest. Available at: [Link]

Sources

Technical Whitepaper: Structural Dynamics & Synthetic Utility of 6-(1-azetidinyl)pyridin-3-amine Trihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(1-azetidinyl)pyridin-3-amine trihydrochloride represents a high-value heterocyclic building block in modern medicinal chemistry. Characterized by the fusion of a strained four-membered azetidine ring onto a pyridine scaffold, this molecule serves as a critical bioisostere for N-aryl piperazines and pyrrolidines. Its unique structural geometry offers reduced lipophilicity (LogD) and altered metabolic vectors compared to its larger ring counterparts, making it a "privileged motif" in the design of kinase inhibitors (e.g., JAK, PI3K) and nicotinic acetylcholine receptor (nAChR) ligands. This guide details the structural properties, validated synthetic pathways, and handling protocols for this compound.

Structural Characterization & Physiochemical Properties

Chemical Identity[1]
  • IUPAC Name: 6-(azetidin-1-yl)pyridin-3-amine trihydrochloride

  • Alternative Name: 2-(azetidin-1-yl)-5-aminopyridine trihydrochloride (based on pyridine numbering priority)

  • CAS Number (Free Base): 1045335-18-9

  • Molecular Formula: C₈H₁₁N₃[1] · 3HCl

  • Molecular Weight: 149.19 g/mol (Free Base) / ~258.5 g/mol (Trihydrochloride)

  • SMILES (Free Base): NC1=CN=C(N2CCC2)C=C1

The "Trihydrochloride" Stoichiometry

The designation of a trihydrochloride salt for this molecule is chemically significant and indicates isolation under strongly acidic conditions. The molecule possesses three distinct nitrogen centers with varying basicity:

Nitrogen CenterTypeApprox.[2][1][3][4][5][6][7][8][9][10] pKa (Conjugate Acid)Protonation Status in 3HCl
N1 (Pyridine) Heteroaromatic~5.5 - 6.5Protonated. The azetidine ring at C6 is a strong electron donor, significantly increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
N (Exocyclic Amine) Primary Aniline-like~4.0 - 5.0Protonated. While aniline-like, the electron-rich nature of the ring facilitates protonation in concentrated acid.
N (Azetidine) Cyclic Enamine-like< 1.0Protonated/Lattice Stabilized. This nitrogen is conjugated into the pyridine ring (amidine resonance). Protonation disrupts this conjugation and is energetically unfavorable in water but is stabilized in the solid-state crystal lattice with excess HCl.

Handling Note: The trihydrochloride salt is highly hygroscopic. It should be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis or disproportionation into the dihydrochloride form.

Synthetic Pathways & Process Chemistry[1]

The synthesis of 6-(1-azetidinyl)pyridin-3-amine relies on a nucleophilic aromatic substitution (


) followed by a nitro-reduction. The azetidine ring is introduced before the reduction to avoid chemoselectivity issues with the primary amine.
Reaction Scheme Logic

The following diagram illustrates the critical pathway and electronic logic governing the synthesis.

SynthesisWorkflow cluster_0 Critical Control Point Start 2-Chloro-5-nitropyridine (Electrophile) Intermed Intermediate: 2-(Azetidin-1-yl)-5-nitropyridine Start->Intermed SNAr Displacement (DMF, 60°C) Reagent1 Azetidine HCl + Base (DIPEA) Reagent1->Intermed Product Product (Free Base): 6-(1-azetidinyl)pyridin-3-amine Intermed->Product Nitro Reduction Step2 Reduction (H2/Pd-C or Fe/NH4Cl) Step2->Product Final Target: Trihydrochloride Salt Product->Final Acidification SaltForm Salt Formation: HCl (g) in Dioxane SaltForm->Final

Caption: Stepwise synthetic workflow converting 2-chloro-5-nitropyridine to the target trihydrochloride salt.

Detailed Experimental Protocol
Step 1:

Displacement

Objective: Synthesis of 2-(azetidin-1-yl)-5-nitropyridine.

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Azetidine hydrochloride (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine in DMF (5 mL/mmol) under

      
      .
      
    • Add Azetidine HCl followed by dropwise addition of DIPEA. Caution: Exothermic.

    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of starting chloride).

    • Workup: Pour into ice water. The yellow precipitate (intermediate) is often pure enough for the next step. If oil forms, extract with EtOAc, wash with brine, and concentrate.

    • Yield Expectation: 85–95%.

Step 2: Nitro Reduction

Objective: Reduction to 6-(1-azetidinyl)pyridin-3-amine.

  • Choice of Method: Catalytic hydrogenation (

    
    , Pd/C) is cleanest, but Iron/Ammonium Chloride (
    
    
    
    ) is preferred if halogen substituents are present elsewhere on the scaffold to avoid dehalogenation.
  • Procedure (Hydrogenation):

    • Dissolve the nitro-intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       balloon (1 atm) at RT for 2–4 hours.
      
    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the dark oil/solid free base. Note: Free base is oxidation-sensitive (turns brown/black in air).

Step 3: Salt Formation (Trihydrochloride)

Objective: Stabilization and isolation.

  • Procedure:

    • Dissolve the crude amine in minimal anhydrous 1,4-dioxane or ethanol.

    • Cool to 0°C.

    • Add 4.0 equivalents of 4M HCl in dioxane dropwise.

    • A thick precipitate will form immediately. Stir for 30 mins.

    • Filter the solid under inert atmosphere (nitrogen blanket). Wash with cold

      
      .
      
    • Dry under high vacuum. Result is a hygroscopic off-white to pale yellow solid.

Medicinal Chemistry Applications

The "Azetidine Switch"

Replacing a pyrrolidine or piperidine ring with an azetidine is a strategic modification in drug design, often yielding the following benefits:

  • lowered Lipophilicity (

    
    ):  The azetidine ring is less lipophilic than pyrrolidine, often improving aqueous solubility and reducing non-specific binding.
    
  • Metabolic Stability: The strained ring alters the vector of the nitrogen lone pair, often making the adjacent aromatic system less prone to oxidative metabolism by CYP450 enzymes.

  • Geometric Vector: The bond angles in azetidine (~90°) create a distinct vector for substituents compared to the ~109° of pyrrolidine, potentially accessing unique binding pockets in kinases (e.g., JAK1/2 inhibitors).

Pharmacophore Map

The following diagram highlights the electronic distribution that defines the molecule's reactivity and binding potential.

Pharmacophore cluster_1 Electronic Effect AzetidineN Azetidine Nitrogen (Electron Donor) PyridineRing Pyridine Core (Electron Deficient) AzetidineN->PyridineRing Mesomeric Donation (+M) Increases Ring Electron Density PrimaryAmine C3-Amine (H-Bond Donor/Acceptor) PyridineRing->PrimaryAmine Modulates pKa TargetInteraction Kinase Hinge Region (Interaction Site) PrimaryAmine->TargetInteraction Key H-Bond

Caption: Electronic pharmacophore showing mesomeric donation from the azetidine ring into the pyridine core.

Analytical Profiling

To validate the synthesis, the following analytical signatures should be observed.

NMR (DMSO- )
  • Azetidine Protons:

    • 
       ~4.0 ppm (4H, t, 
      
      
      
      ,
      
      
      ): The azetidine methylene protons are distinctively deshielded.
    • 
       ~2.4 ppm (2H, m, 
      
      
      
      ): The central methylene of the azetidine ring.
  • Pyridine Protons:

    • 
       ~7.8 ppm (1H, d, 
      
      
      
      ): Ortho to the amine, most deshielded.
    • 
       ~7.2 ppm (1H, dd, 
      
      
      
      ): Meta to the azetidine.
    • 
       ~6.4 ppm (1H, d, 
      
      
      
      ): Ortho to the azetidine (shielded by electron donation).
  • Amine/Salt Protons:

    • Broad singlets at

      
       8.0–10.0 ppm corresponding to 
      
      
      
      and pyridinium protons in the salt form.
Mass Spectrometry (ESI+)
  • Parent Ion:

    
     (Free base mass + 1).
    
  • Fragmentation: Loss of the azetidine ring or ring opening (loss of

    
    ) is a common fragmentation pathway.
    

References

  • PubChem. (2025).[8] 6-(Azetidin-1-yl)pyridin-3-amine Compound Summary. National Library of Medicine. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Liu, J., et al. (2010). Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH as α4β2-nicotinic acetylcholine receptor-selective partial agonists. Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to 6-(Azetidin-1-yl)pyridin-3-amine Trihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth overview of 6-(Azetidin-1-yl)pyridin-3-amine and its trihydrochloride (3HCl) salt, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's physicochemical properties, offers a workflow for its synthesis and characterization, and discusses its applications as a valuable building block. The azetidine moiety, a four-membered nitrogen-containing heterocycle, imparts unique structural and pharmacokinetic properties, making it an attractive scaffold in modern drug discovery.[1] This guide serves as a comprehensive resource for scientists, offering both foundational data and practical insights into the handling and utilization of this compound.

Physicochemical Properties and Structural Elucidation

The foundational characteristics of a compound are critical for its application in research and development. 6-(Azetidin-1-yl)pyridin-3-amine is an aminopyridine derivative featuring a strained azetidine ring.[2][3] The trihydrochloride salt form is often utilized to improve solubility and stability for experimental use.

Molecular Formula and Weight

The precise molecular weight is fundamental for all quantitative experiments, including reaction stoichiometry and solution preparation. The properties of both the free base and its trihydrochloride salt are summarized below.

Property6-(Azetidin-1-yl)pyridin-3-amine (Free Base)6-(Azetidin-1-yl)pyridin-3-amine 3HCl (Trihydrochloride)
Molecular Formula C₈H₁₁N₃[4]C₈H₁₄Cl₃N₃[5]
Molecular Weight 149.20 g/mol [4]258.58 g/mol [5]
Canonical SMILES NC1=CC=C(N2CCC2)N=C1[4]C1C(CN1C2=CC=CC=N2)N.Cl.Cl.Cl[5]
CAS Number 1045335-18-9[4]Not explicitly available, salt form of parent

The addition of three equivalents of hydrogen chloride (HCl) significantly increases the molecular weight and alters the compound's physical properties, most notably its solubility in aqueous and polar protic solvents. The three basic nitrogen centers—the pyridine ring nitrogen, the exocyclic amine, and the azetidine nitrogen—are protonated to form the salt.

Synthesis and Quality Control Workflow

The reliable synthesis and rigorous characterization of chemical intermediates are paramount in drug discovery to ensure reproducible results. The following sections outline a general workflow for the preparation and validation of 6-(Azetidin-1-yl)pyridin-3-amine.

General Synthesis Pathway

While specific patented syntheses may vary, a common approach to generating such structures involves the nucleophilic aromatic substitution (SNAr) of a suitable pyridine precursor with azetidine.

SynthesisWorkflow A Pyridine Precursor (e.g., 6-chloro-3-nitropyridine) C SₙAr Reaction (Nucleophilic Aromatic Substitution) A->C B Azetidine B->C D Nitro Group Reduction (e.g., H₂, Pd/C) C->D Intermediate E Workup & Purification (Chromatography) D->E Crude Product F Free Base Product [6-(Azetidin-1-yl)pyridin-3-amine] E->F G Salt Formation (HCl in Ether/IPA) F->G H Final Product (Trihydrochloride Salt) G->H

Caption: Generalized workflow for the synthesis of 6-(Azetidin-1-yl)pyridin-3-amine 3HCl.

Experimental Protocol: Nitro Group Reduction (Illustrative)

This protocol describes a representative step in the synthesis—the reduction of a nitro-pyridine intermediate to the corresponding amine.

  • Inert Atmosphere: Charge a reaction vessel with the nitro-pyridine intermediate and a suitable solvent (e.g., Ethanol or Ethyl Acetate). Purge the vessel with an inert gas (Nitrogen or Argon).

    • Causality: This prevents potential side reactions with atmospheric oxygen and is critical for the safe handling of the hydrogenation catalyst.

  • Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w) to the mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to a specified pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

    • Causality: Vigorous stirring ensures efficient contact between the substrate, catalyst, and hydrogen gas, maximizing the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Filtration and Concentration: Once complete, carefully vent the hydrogen gas and purge the vessel again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Causality: Celite® is a filtration aid that prevents the fine catalyst particles from clogging the filter paper. The catalyst is pyrophoric and must be handled with care.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure free base.

Quality Control and Characterization

Ensuring the identity, purity, and structural integrity of the synthesized compound is a non-negotiable step. A suite of analytical techniques is employed for this purpose.

QCFlow Start Synthesized Batch HPLC HPLC Analysis Start->HPLC PurityCheck Purity ≥ 95%? HPLC->PurityCheck MS Mass Spectrometry PurityCheck->MS Yes Fail Repurify / Resynthesize PurityCheck->Fail No MassCheck Correct M.W.? MS->MassCheck NMR ¹H & ¹³C NMR MassCheck->NMR Yes MassCheck->Fail No StructureCheck Structure Confirmed? NMR->StructureCheck Pass Batch Release StructureCheck->Pass Yes StructureCheck->Fail No

Caption: Decision workflow for the analytical validation of a synthesized batch.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For the free base, Electrospray Ionization (ESI) in positive mode would show a protonated molecular ion [M+H]⁺ at m/z ≈ 150.2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.[6][7][8] ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the azetidine ring. ¹³C NMR would confirm the number and type of carbon atoms.

Applications in Medicinal Chemistry

Aminopyridine derivatives are a well-established class of compounds in medicinal chemistry, known to possess a wide range of biological activities.[2][3] The incorporation of an azetidine ring is a modern strategy used to enhance key drug-like properties.

Role as a Privileged Scaffold

The azetidine motif is considered a "privileged structure" in contemporary drug discovery.[9][10] Its inclusion in a molecule can:

  • Improve Physicochemical Properties: Replacing bulkier amines like piperidines with an azetidine can reduce lipophilicity (LogP) and increase aqueous solubility.[11]

  • Enhance Metabolic Stability: The strained ring can alter metabolic pathways, often improving the pharmacokinetic profile of a drug candidate.[1]

  • Provide Novel Exit Vectors: The rigid, three-dimensional structure of the azetidine ring provides well-defined vectors for further chemical modification, aiding in structure-activity relationship (SAR) studies.[11]

Applications Core 6-(Azetidin-1-yl)pyridin-3-amine (Core Scaffold) Kinase Kinase Inhibitors (Oncology) Core->Kinase Derivatization GPCR GPCR Modulators (CNS Disorders) Core->GPCR Derivatization Ion Ion Channel Blockers Core->Ion Derivatization Other Other Targets... Core->Other Derivatization

Sources

6-(Azetidin-1-yl)pyridin-3-amine Trihydrochloride: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the anticipated physical and chemical properties of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride. As a trifunctional molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its characteristics is paramount for its effective application. This document outlines the structural features, predicted physicochemical parameters, and recommended analytical methodologies for the comprehensive characterization of this compound. Standardized protocols for determining key physical properties are also presented to ensure data integrity and reproducibility in a research and development setting.

Introduction and Molecular Structure

6-(Azetidin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a primary amine and an azetidine moiety. The azetidine ring, a four-membered saturated heterocycle, is known to be a valuable structural motif in medicinal chemistry. The trihydrochloride salt form is anticipated to enhance the aqueous solubility and stability of the parent compound, rendering it more amenable to formulation and biological testing.

The molecular structure of the parent compound, 6-(Azetidin-1-yl)pyridin-3-amine, is characterized by the fusion of aromatic and saturated heterocyclic systems. The presence of three basic nitrogen atoms—the pyridine ring nitrogen, the primary exocyclic amine, and the tertiary amine of the azetidine ring—allows for the formation of a trihydrochloride salt upon treatment with hydrochloric acid.

G cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Physical Properties NMR NMR (1H, 13C) MS Mass Spectrometry NMR->MS Structural Info FTIR FTIR MS->FTIR Functional Groups HPLC HPLC/UPLC EA Elemental Analysis HPLC->EA Quantitative Purity MP Melting Point TGA TGA/DSC MP->TGA Thermal Behavior Sol Solubility TGA->Sol Stability

Caption: Analytical Workflow for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the azetidine ring, and the amine protons. The chemical shifts will be influenced by the protonation state of the nitrogen atoms.

  • ¹³C NMR: The carbon NMR will provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is recommended. The spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 150.10.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column is a suitable method for purity determination. A mobile phase consisting of an aqueous buffer (e.g., ammonium formate or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended. UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring should be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for N-H stretching of the primary amine and the ammonium hydrochlorides, C-N stretching, and aromatic C-H and C=C stretching of the pyridine ring.

Recommended Protocols for Physical Property Determination

Melting Point Determination

Protocol:

  • Place a small amount of the dried sample into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample at a slow rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any decomposition.

Solubility Profile

Protocol:

  • Prepare saturated solutions by adding an excess of the compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol, methanol, dichloromethane) in a sealed vial.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C) with continuous agitation for 24-48 hours.

  • Filter the saturated solutions through a 0.45 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Thermal Stability

Protocol:

  • Use a thermogravimetric analyzer (TGA) to determine the thermal stability.

  • Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature to identify decomposition temperatures.

  • Differential Scanning Calorimetry (DSC) can be used to determine the melting endotherm and any other thermal events.

Handling and Storage

Given its hydrochloride salt nature, 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride is likely to be hygroscopic.

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

While specific experimental data for 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride is limited, this guide provides a comprehensive framework for its characterization based on established chemical principles and analytical techniques. The provided protocols offer a standardized approach to determining its key physical properties, which is crucial for its application in research and drug development. As this molecule or its derivatives progress through the development pipeline, the generation of robust and reproducible data will be essential.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 208632, 2-Aminopyridine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164772, 4-Aminopyridine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
  • Liu, J., Eaton, J. B., Caldarone, B., Lukas, R. J., & Kozikowski, A. P. (2010). Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. Journal of medicinal chemistry, 53(19), 6973–6985.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2020). Organic & Biomolecular Chemistry.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of organic chemistry, 85(20), 13317–13323.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • The synthesis and antimicrobial study of some azetidinone derivatives with the para-anisidine moiety. (2012). Journal of the Serbian Chemical Society.
  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). Azetidine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride (C8H11N3). Retrieved from [Link]

Difference between 6-(azetidin-1-yl) and 6-(azetidin-3-yl) pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Structural, Electronic, and Synthetic Divergence of 6-(Azetidin-1-yl) vs. 6-(Azetidin-3-yl) Pyridine Isomers

Executive Summary

This guide analyzes the critical distinctions between two isomeric azetidine-pyridine scaffolds: 6-(azetidin-1-yl)pyridine (N-linked) and 6-(azetidin-3-yl)pyridine (C-linked).[1] While sharing the same molecular formula, these isomers function as distinct pharmacophores.[1] The N-linked isomer functions as an electron-rich aniline bioisostere with reduced basicity and potential acid-instability.[1] The C-linked isomer functions as a solubilizing, basic secondary amine with high metabolic stability.[1] This guide details their electronic profiling, synthetic access, and medicinal chemistry applications.[1]

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the connectivity: the C–N bond (Isomer A) versus the C–C bond (Isomer B). This connectivity dictates the electronic communication between the strained azetidine ring and the pyridine system.

Comparative Electronic Profiling
FeatureIsomer A: 6-(Azetidin-1-yl)pyridine Isomer B: 6-(Azetidin-3-yl)pyridine
Linkage Type N-Aryl (Enamine-like resonance)C-Aryl (Alkyl-pyridine connection)
Basicity (pKa) Low (< 4.0) .[1] The azetidine nitrogen lone pair is delocalized into the pyridine ring, significantly reducing basicity.High (~9.0 - 10.0) .[1] The azetidine nitrogen is an aliphatic secondary amine, retaining high basicity unless substituted.
H-Bonding Acceptor Only .[1] No NH donor (unless ring opens).[1]Donor & Acceptor . The secondary amine provides a critical H-bond donor vector.[1]
Lipophilicity Generally higher LogD due to lack of ionized amine at physiological pH.[1]Lower LogD (more polar) due to protonation at physiological pH.[1]
Stability Acid-Labile .[1][2] Susceptible to acid-mediated ring opening (hydrolysis) to form acyclic amines.[1]Stable . The C-C bond is robust against hydrolytic and oxidative cleavage.[1]
The "Azetidine Twist" & Conformation
  • Isomer A (N-Linked): To maximize resonance (n

    
    
    
    
    
    *), the azetidine ring attempts to coplanarize with the pyridine. However, steric repulsion between the azetidine
    
    
    -protons and pyridine ortho-protons forces a twisted conformation, partially decoupling the resonance and impacting solubility.[1]
  • Isomer B (C-Linked): The azetidine ring adopts a puckered conformation typical of cyclobutanes.[1] The bond rotates freely, allowing the amine to sweep a larger conformational volume, often improving solubility and "induced fit" binding.

Part 2: Synthetic Methodologies

The synthesis of these isomers requires fundamentally different strategies: Nucleophilic Aromatic Substitution (SNAr) for the N-linked isomer and Transition Metal Cross-Coupling for the C-linked isomer.

Synthetic Decision Tree (Graphviz)

Synthesis_Pathways Start Target Scaffold IsomerA Isomer A (N-Linked) Start->IsomerA IsomerB Isomer B (C-Linked) Start->IsomerB RouteA SNAr / Buchwald (C-N Bond Formation) IsomerA->RouteA Nucleophilic Attack RouteB Negishi / Suzuki (C-C Bond Formation) IsomerB->RouteB Metal Catalysis ReagentsA 2-Halopyridine + Azetidine HCl + Base RouteA->ReagentsA ReagentsB 2-Halopyridine + (N-Boc-azetidin-3-yl)ZnI RouteB->ReagentsB OutcomeA High Yield Scalable ReagentsA->OutcomeA OutcomeB Requires Catalyst Modular ReagentsB->OutcomeB

Caption: Divergent synthetic pathways. Isomer A utilizes robust SNAr chemistry, while Isomer B relies on organometallic cross-coupling.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-(Azetidin-1-yl)pyridine via SNAr

Best for: Rapid generation of Isomer A libraries.[1]

Reagents:

  • 2-Fluoro- or 2-Chloropyridine (1.0 equiv)[1]

  • Azetidine Hydrochloride (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.5 equiv)[1]
    
  • Solvent: DMSO (anhydrous)[1]

Methodology:

  • Preparation: Charge a reaction vial with azetidine HCl and

    
    . Purge with nitrogen.[1]
    
  • Addition: Add DMSO (concentration ~0.5 M) and the 2-halopyridine.

  • Reaction: Heat the mixture to 80°C for 4–16 hours. (Note: 2-Fluoropyridines react significantly faster than chloro-analogs).[1]

  • Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMSO. Dry organic layer over

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Control Point: Monitor for acid-catalyzed ring opening during workup. Avoid strong acidic washes (e.g., 1M HCl); use saturated


 or water instead.[1]
Protocol B: Synthesis of 6-(Azetidin-3-yl)pyridine via Negishi Coupling

Best for: Installing the C-linked azetidine while preserving the ring nitrogen protection.[1]

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • (1-(tert-Butoxycarbonyl)azetidin-3-yl)zinc(II) iodide (1.5 equiv, commercially available or prepared in situ)[1]

  • Catalyst:

    
     (0.05 equiv)[1]
    
  • Co-catalyst: CuI (0.05 equiv) - Optional, boosts reactivity[1]

  • Solvent: THF (anhydrous)

Methodology:

  • Catalyst Activation: In a glovebox or under strict Ar flow, combine 2-bromopyridine and Pd catalyst in anhydrous THF.

  • Reagent Addition: Add the organozinc reagent solution dropwise via syringe.

  • Reaction: Heat to 60°C for 2–6 hours.

  • Quench: Cool to RT and quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc. The product is the N-Boc protected intermediate.[1]

  • Deprotection (Step 2): Treat the crude N-Boc intermediate with TFA/DCM (1:4) at 0°C for 1 hour to reveal the free amine Isomer B.[1]

Critical Control Point: Organozinc reagents are moisture-sensitive.[1] Ensure all glassware is oven-dried. If the zinc reagent is old, titrate before use.

Part 4: Medicinal Chemistry & Safety Profile

Metabolic Stability & Toxicity[1]
  • Isomer A (Liability): The N-aryl azetidine moiety is structurally similar to anilines but with higher ring strain (~26 kcal/mol).[1] In acidic biological compartments (lysosomes), Isomer A can undergo ring opening to form reactive alkylating agents or acyclic aldehydes, potentially leading to genotoxicity or idiosyncratic toxicity .[1]

  • Isomer B (Asset): The C-aryl azetidine is metabolically robust.[1] It is often used as a "privileged scaffold" to replace piperidines, lowering molecular weight (MW) and reducing lipophilicity (LogD) without sacrificing basicity.[1]

Vector Analysis
  • Isomer A: Projects vectors in a planar fashion (roughly 120° relative to pyridine).[1]

  • Isomer B: Projects vectors in a tetrahedral fashion (

    
     carbon attachment). This is ideal for escaping "flatland" in drug discovery, increasing 
    
    
    
    character which correlates with higher clinical success rates.[1]

References

  • Bai, G., et al. (2021).[1][2] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588.[1] Link[1]

    • Key Insight: Details the acid-mediated instability mechanism of N-aryl azetidines (Isomer A).
  • Lutz, M. R., et al. (2017).[1] "Practical Synthesis of 3-Arylazetidines via Negishi Coupling." The Journal of Organic Chemistry, 82(24). Link[1]

    • Key Insight: Defines the standard Negishi protocol for synthesizing C-linked Isomer B.
  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][3] Angewandte Chemie International Edition, 49(48), 8979–8983.[1] Link[1]

    • Key Insight: While focused on oxetanes, this seminal paper establishes the geometric and property advantages of 4-membered rings (azetidines/oxetanes) over 6-membered rings.[1]

  • Stephens, C. E., et al. (2001).[1] "Nucleophilic substitution reactions of 2-halopyridines." Tetrahedron Letters, 42(33).[1] Link

    • Key Insight: Foundational work on SNAr reactivity differences between fluoro- and chloropyridines used in Isomer A synthesis.

Sources

Technical Handling & Safety Guide: 6-(Azetidin-1-yl)pyridin-3-amine Trihydrochloride

[1][2]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Rationale: Understanding the structural properties of this salt form is critical for accurate stoichiometry in reactions and stability management during storage.[2] The trihydrochloride salt is significantly more polar and hygroscopic than its free base counterpart.[2]

PropertyDataTechnical Note
Chemical Name 6-(Azetidin-1-yl)pyridin-3-amine trihydrochlorideSystematic nomenclature
Common ID GS0633 (Free Base Analog)Often referenced as the free base in literature
CAS Number 1045335-18-9 (Free Base)Note: Specific salt CAS may not be assigned; refer to base.[1][2][3][4]
Molecular Formula C₈H₁₁N₃[1][2][4] · 3HClHigh acid content salt
Molecular Weight ~258.57 g/mol Base (149.[2]19) + 3HCl (109.[2]38)
Physical State Off-white to pale yellow solidHygroscopic crystalline powder
Solubility Water (High), DMSO (High), MethanolInsoluble in non-polar organics (Hexane, DCM)
pKa (Predicted) Pyridine N (~5.8), 3-NH₂ (~3.[1][2]5)Salt is highly acidic in aqueous solution
Structural Logic & Reactivity

The molecule features a pyridine core substituted with a strained azetidine ring at position 6 and a primary amine at position 3.[2]

  • Azetidine Ring: The 4-membered ring possesses significant ring strain (~25 kcal/mol).[1][2][5] While N-aryl azetidines are generally stable, the ring is susceptible to opening under strong nucleophilic attack or extreme thermal stress.[2]

  • Trihydrochloride Form: The presence of 3 equivalents of HCl indicates protonation of the pyridine nitrogen, the primary amine, and potentially the azetidine nitrogen (or lattice inclusion). This creates a highly acidic microenvironment upon dissolution.[2]

Hazard Identification & Risk Assessment (GHS)[1][2]

Signal Word: WARNING

Based on structural analogs (aminopyridines and azetidines) and the acidic nature of the trihydrochloride salt, the following classifications apply.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[2][6][7]H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.[2][6][8]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][2][6]H335
Visualized Hazard Logic

The following diagram illustrates the causality between the compound's chemical features and the associated risks.

HazardLogicAcidicSaltTrihydrochloride Salt(High Acidity)TissueBurnMucous MembraneIrritation/CorrosionAcidicSalt->TissueBurnHydrolysis to HClRespIrritationRespiratory TractInflammationAcidicSalt->RespIrritationAminopyridineAminopyridine Core(Bioactive Motif)NeuroToxPotential Neurotoxicity(Channel Blocking)Aminopyridine->NeuroToxStructural AlertDustFine Crystalline DustDust->RespIrritationInhalationH315_H319H315 / H319(Skin/Eye Irritation)TissueBurn->H315_H319H302H302(Acute Tox)NeuroTox->H302H335H335(STOT SE)RespIrritation->H335

Figure 1: Mechanistic link between chemical structure (blue) and GHS hazard classifications (yellow).[1][2]

Safe Handling & Experimental Protocols

A. Storage & Stability[2][9][14][15]
  • Hygroscopicity Management: The trihydrochloride salt is extremely hygroscopic.[2] Moisture absorption leads to "gumming," weighing errors, and hydrolysis.

  • Temperature: Store at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Store under Argon or Nitrogen .[2]

B. Solution Preparation Protocol

Objective: Prepare a stable stock solution for biological assay or synthesis.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide) or Water (Milli-Q).[1][2]

    • Avoid: Protic solvents like ethanol for long-term storage due to potential nucleophilic ring opening of the azetidine over time.[2]

  • Neutralization (Critical):

    • This compound releases 3 equivalents of HCl upon dissolution.[2]

    • For Biological Assays: You must buffer the solution.[2] The pH of a 10mM aqueous solution will be < 2.[2]0. Adjust pH to 7.4 using a buffer (e.g., PBS or HEPES) immediately prior to use.[2]

    • For Synthesis: If using as a nucleophile, add a base scavenger (e.g., DIPEA or TEA) to liberate the free amine.

C. Personal Protective Equipment (PPE) Matrix
Body AreaPPE StandardRationale
Respiratory N95 (minimum) or P100Prevents inhalation of acidic dust.[1][2]
Hands Nitrile Gloves (Double gloving recommended)Protects against permeation; acidic salts can degrade latex.[2]
Eyes Chemical Safety GogglesTightly fitting to prevent dust entry; face shield if handling >5g.[2]
Body Lab Coat (Buttoned)Standard barrier protection.[2]

Emergency Response System

Principle: Treat as a corrosive acid exposure due to the HCl content, combined with the toxicological risks of aminopyridines.[2]

First Aid Algorithms
  • Inhalation:

    • Remove victim to fresh air immediately.[2][8]

    • If breathing is labored, administer oxygen (trained personnel only).[2]

    • Alert: Monitor for delayed pulmonary edema (common with acid salt inhalation).[2]

  • Skin Contact:

    • Brush off dry particles before wetting (preventing exothermic heat of solution).[2]

    • Rinse with copious water for 15 minutes .

    • Do not use neutralizing agents (vinegar/baking soda) on skin; they can cause thermal burns.[2]

  • Eye Contact:

    • Irrigate immediately with eyewash station for 15 minutes , holding eyelids open.[9]

    • Critical: Contact an ophthalmologist immediately. Acidic salts can cause rapid corneal opacification.[2]

Spill Containment Workflow

SpillResponseStartSpill DetectedEvacuate1. Evacuate Immediate Area(Dust Hazard)Start->EvacuatePPE2. Don PPE(Resp, Goggles, Double Gloves)Evacuate->PPEContain3. Cover with Dry Absorbent(Vermiculite/Sand)PPE->ContainNeutralize4. Neutralize Residue(Dilute Sodium Bicarbonate Soln)Contain->NeutralizeCollect5. Collect into HazMat Bag(Label: Toxic/Corrosive)Neutralize->CollectClean6. Wash Area with Soap & WaterCollect->Clean

Figure 2: Step-by-step containment protocol for solid spills.[1][2]

Disposal & Environmental Impact[11][12][14]

  • Waste Classification: Hazardous Chemical Waste (Toxic/Corrosive).[2]

  • Protocol:

    • Dissolve in a combustible solvent (if safe) and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HCl emissions).

    • Do NOT flush down the drain. Pyridine derivatives can be toxic to aquatic life (Long-term aquatic hazard).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129918769, 6-(Azetidin-3-yl)pyridin-3-amine (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridin-3-amine derivatives.[1][2] Retrieved from [Link][1][2]

An In-depth Technical Guide to the Aqueous and DMSO Solubility of 6-(Azetidin-1-yl)pyridin-3-amine Trihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride in two fundamental solvents in drug discovery: water, a polar protic solvent, and dimethyl sulfoxide (DMSO), a polar aprotic solvent. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility, detailed experimental protocols for its determination, and a discussion of the expected outcomes based on molecular structure.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, solubility is a paramount physicochemical property.[1] Poor aqueous solubility can lead to erratic results in biological assays, hinder formulation development, and result in low or variable oral bioavailability.[2] Conversely, understanding a compound's solubility in organic solvents like DMSO is essential for the preparation of stock solutions used in high-throughput screening (HTS) and various in vitro experiments.[3][4]

This guide focuses on 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride, a compound featuring a basic pyridine core, a secondary amine within the azetidine ring, and a primary aromatic amine. The trihydrochloride salt form is intentionally designed to enhance aqueous solubility, a common strategy for basic drug candidates.[5] This document will dissect the theoretical underpinnings of its solubility in both water and DMSO and provide robust, field-proven protocols for empirical determination.

Theoretical Analysis of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The interplay of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and ionic interactions—dictates the extent to which a solvent can overcome the solute's crystal lattice energy.[8]

Molecular Structure and Physicochemical Properties

To understand the solubility of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride, we must first examine its constituent parts:

  • 6-(Azetidin-1-yl)pyridin-3-amine (Free Base):

    • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which is basic and can act as a hydrogen bond acceptor.

    • Azetidine Ring: A saturated four-membered heterocyclic amine.[9] The nitrogen in this ring is aliphatic and basic.

    • Primary Amine (-NH2): A hydrogen bond donor and acceptor, contributing to polarity.

    • Overall Polarity: The presence of multiple nitrogen atoms and the primary amine group makes the free base a polar molecule, capable of forming hydrogen bonds.[10]

  • Trihydrochloride Salt Form (-3HCl):

    • The addition of three equivalents of hydrochloric acid protonates the basic nitrogen centers on the molecule (likely the pyridine nitrogen, the azetidine nitrogen, and the primary amine). This converts the neutral molecule into a highly polar, cationic salt.

Table 1: Predicted Physicochemical Properties of the Free Base

PropertyPredicted ValueSource
Molecular Weight149.19 g/mol [11]
XLogP3-AA-0.4[10]
Hydrogen Bond Donor Count2[10]
Hydrogen Bond Acceptor Count3[10]
Topological Polar Surface Area50.9 Ų[10]

The negative XLogP3 value suggests a hydrophilic nature even for the free base. The conversion to a trihydrochloride salt dramatically increases this hydrophilicity.

Predicted Solubility in Water (Polar Protic Solvent)

Water is a highly polar solvent with a high dielectric constant, capable of forming extensive hydrogen bond networks.[6]

  • Mechanism of Dissolution: As a trihydrochloride salt, the compound will exist as a cation with three associated chloride anions. Water molecules will readily solvate these ions through strong ion-dipole interactions.[6] The protonated amine groups and the pyridine nitrogen will act as strong hydrogen bond donors, interacting favorably with the oxygen atoms of water. The chloride anions will be solvated by the hydrogen atoms of water.

  • Expected Outcome: High solubility is expected. The conversion of a basic free base into a hydrochloride salt is a standard pharmaceutical practice specifically to boost aqueous solubility.[5][8] The high polarity and ionic character of the trihydrochloride salt should allow it to dissolve readily in water.

Predicted Solubility in DMSO (Polar Aprotic Solvent)

DMSO is a strong, polar aprotic solvent. It has a large dipole moment and is an excellent hydrogen bond acceptor but lacks donor hydrogens.[4]

  • Mechanism of Dissolution: DMSO is an exceptional solvent for a wide range of organic compounds.[4] It will effectively solvate the cationic organic molecule. However, the solvation of the chloride anions is less efficient in DMSO compared to water. Aprotic solvents are generally less effective at solvating small anions like chloride.

  • Expected Outcome: Moderate to good solubility is expected, but likely lower than in water. While DMSO is a powerful solvent, salts (ionic compounds) often exhibit lower solubility in organic solvents, even polar ones, compared to water.[12] The very high energy required to break the crystal lattice of the salt may not be fully compensated by the solvation energy provided by DMSO, especially for the chloride counter-ions.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following section details standardized protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13] It measures the concentration of a saturated solution after a prolonged equilibration period.

Protocol: Shake-Flask Solubility in Water and DMSO

  • Preparation: Add an excess amount of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride (e.g., 10-20 mg) to a known volume of solvent (e.g., 1 mL of purified water or anhydrous DMSO) in a glass vial. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.[2]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand to let undissolved solid settle. To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes.[3]

  • Sample Collection and Dilution: Carefully collect a precise aliquot of the clear supernatant. It is critical not to disturb the solid pellet. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility, typically expressed in mg/mL or mM.

Diagram 1: Shake-Flask Thermodynamic Solubility Workflow

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent (Water/DMSO) B Agitate at constant temp for 24-48 hours A->B Equilibration C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Analyze by HPLC or LC-MS E->F G Calculate Solubility F->G G A Prepare high-concentration stock in 100% DMSO B Add DMSO stock to aqueous buffer in microplate A->B Dilution C Incubate for 1-2 hours (allow precipitation) B->C Equilibration D Analyze for precipitate (e.g., Nephelometry) C->D Measurement E Determine highest soluble concentration D->E Analysis

Caption: Workflow for kinetic solubility determination.

Expected Data Summary and Interpretation

The experimental results should be compiled for clear comparison and interpretation.

Table 2: Summary of Expected Solubility Data

ParameterSolventExpected OutcomeRationale
Thermodynamic Solubility Water (pH ~7)High (>50 mg/mL)The trihydrochloride salt is highly polar and ionic, favoring strong interactions with the polar protic solvent.
Thermodynamic Solubility DMSOModerate (10-50 mg/mL)DMSO is a strong organic solvent but is less efficient than water at solvating the chloride counter-ions of the salt.
Kinetic Solubility Aqueous Buffer (pH 7.4)High, but may be lower than thermodynamic solubilityThe result depends on the rate of precipitation from a DMSO co-solution, which can be slower than reaching true equilibrium.

Interpretation:

  • A high aqueous solubility value confirms the success of the salt formation strategy. This is a favorable attribute for developing oral or parenteral dosage forms.

  • The DMSO solubility value provides a practical upper limit for preparing stock solutions for in vitro screening. If the required assay concentration is well below this limit, the compound can be confidently used without solubility-related artifacts.

  • Discrepancies between kinetic and thermodynamic solubility are common. Thermodynamic solubility represents the true equilibrium state and is more relevant for formulation and biopharmaceutical classification.

Conclusion

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride is rationally designed for high aqueous solubility due to its conversion into a highly polar, ionic salt. Theoretical analysis based on its molecular structure strongly supports this expectation. In contrast, while it should be soluble in DMSO, its solubility is predicted to be comparatively lower than in water, a common characteristic for salts. The provided shake-flask and kinetic assay protocols offer robust, industry-standard methodologies for empirically verifying these predictions. The resulting data are indispensable for guiding further drug development efforts, from lead optimization and formulation to preclinical studies.

References

  • PubChem. 6-(Azetidin-3-yl)pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • University of Colorado, Boulder. Amine Unknowns. Department of Chemistry. [Link]

  • Pawar, P. et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Hameed, G. S. (2024). Solubility and distribution. University of Basrah. [Link]

  • Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Alsenz, J., & Kansy, M. (2007). Principles of Solubility. In Solubility in Pharmaceutical Chemistry. ResearchGate. [Link]

  • Kumar, L. et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Ghasemi, A. et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. [Link]

  • Singh, A. et al. (2018). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • PubChem. Azetidine. National Center for Biotechnology Information. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Stefansson, S. (2016). Answer to "Solubility of compounds slightly soluble or insoluble in DMSO?". ResearchGate. [Link]

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6-(Azetidin-1-yl)pyridin-3-amine: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 6-(azetidin-1-yl)pyridin-3-amine, a versatile building block in medicinal chemistry. We will delve into its synthesis, chemical properties, and burgeoning applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the strategic application of this valuable scaffold. We will explore the nuanced advantages conferred by the azetidine moiety and showcase the potential of 6-(azetidin-1-yl)pyridin-3-amine in the design of next-generation therapeutics.

Introduction: The Rise of the Azetidine Moiety in Drug Design

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary medicinal chemistry.[1][2] Its unique conformational rigidity and favorable physicochemical properties have led to its incorporation into a diverse array of biologically active molecules.[1] The deliberate inclusion of an azetidine moiety can significantly enhance a compound's metabolic stability, aqueous solubility, and receptor binding affinity, making it a powerful tool for lead optimization.[3] Several FDA-approved drugs, such as the kinase inhibitors baricitinib and cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1]

6-(Azetidin-1-yl)pyridin-3-amine, in particular, presents a compelling scaffold for drug discovery. It combines the desirable properties of the azetidine ring with the versatile chemistry of the 3-aminopyridine core, a well-established pharmacophore in its own right.[4] This guide will provide a comprehensive overview of this building block, from its synthesis to its strategic deployment in medicinal chemistry programs.

Synthesis of 6-(Azetidin-1-yl)pyridin-3-amine: A Detailed Protocol

The most common and efficient route to 6-(azetidin-1-yl)pyridin-3-amine is via a nucleophilic aromatic substitution (SNAr) reaction, utilizing the readily available precursor 6-chloropyridin-3-amine.[5] The electron-withdrawing nature of the pyridine nitrogen activates the 6-position towards nucleophilic attack, facilitating the displacement of the chloro substituent by azetidine.[5]

Reaction Scheme

G reactant1 6-Chloropyridin-3-amine product 6-(Azetidin-1-yl)pyridin-3-amine reactant1->product reactant2 Azetidine reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat reagents->product

Caption: General reaction scheme for the synthesis of 6-(Azetidin-1-yl)pyridin-3-amine.

Step-by-Step Experimental Protocol

Materials:

  • 6-Chloropyridin-3-amine (1.0 eq)

  • Azetidine hydrochloride (1.2 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 6-chloropyridin-3-amine in DMSO, add azetidine hydrochloride and potassium carbonate.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 6-(azetidin-1-yl)pyridin-3-amine as a solid.

Synthesis Workflow Diagram

G start Start reactants Combine 6-Chloropyridin-3-amine, Azetidine HCl, and K2CO3 in DMSO start->reactants heat Heat to 120°C and Stir for 12-16h reactants->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute with Water, and Extract with EtOAc monitor->workup wash Wash Organic Layer with Brine workup->wash dry Dry with Na2SO4 wash->dry concentrate Filter and Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: Step-by-step workflow for the synthesis of 6-(Azetidin-1-yl)pyridin-3-amine.

Physicochemical and Chemical Properties

A summary of the key physicochemical properties of 6-(azetidin-1-yl)pyridin-3-amine is presented in the table below.

PropertyValue
IUPAC Name 6-(Azetidin-1-yl)pyridin-3-amine
CAS Number 1045335-18-9
Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Appearance Solid
XLogP3 -0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Data sourced from PubChem CID 129918769.[6]

The reactivity of 6-(azetidin-1-yl)pyridin-3-amine is primarily dictated by the nucleophilic 3-amino group and the electron-rich pyridine ring. The amino group can readily undergo a variety of chemical transformations, including acylation, sulfonylation, and reductive amination, providing a convenient handle for further derivatization.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The 6-(azetidin-1-yl)pyridin-3-amine scaffold has been successfully employed in the development of a range of bioactive molecules, particularly targeting kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibitors

The 3-aminopyridine motif is a well-established hinge-binding element in many kinase inhibitors. The azetidine ring at the 6-position can serve as a vector to access different sub-pockets of the ATP binding site, leading to enhanced potency and selectivity. Furthermore, the azetidine nitrogen can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site. The incorporation of the azetidine moiety has been shown to improve the pharmacokinetic properties of kinase inhibitors.[6]

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Derivatives of 6-(azetidin-1-yl)pyridin-3-amine have shown promise as potent and selective modulators of nicotinic acetylcholine receptors.[7][8] For instance, analogs of Sazetidine-A, which features a related azetidinyl-pyridine core, have been identified as selective partial agonists of the α4β2 nAChR subtype, with potential applications in the treatment of depression and other neurological disorders.[7][9]

Structure-Activity Relationship (SAR) Insights

SAR studies on analogs of 6-(azetidin-1-yl)pyridin-3-amine have revealed several key insights:

  • Substitution on the 3-amino group: This position is highly amenable to modification. Acylation or sulfonylation can be used to introduce a wide range of functionalities to probe interactions with the target protein.

  • Substitution on the azetidine ring: The azetidine ring itself can be substituted to fine-tune the physicochemical properties and explore additional binding interactions.

  • Bioisosteric replacement: The azetidine ring can be considered a bioisostere of other small cyclic amines, such as piperidine or morpholine.[5] However, the unique conformational constraints and reduced lipophilicity of azetidine often lead to improved pharmacological profiles.[10]

The Azetidine Advantage: Enhancing Drug-like Properties

The incorporation of an azetidine ring into a drug candidate can offer several distinct advantages over other cyclic amines:

  • Improved Metabolic Stability: The strained four-membered ring of azetidine is generally more resistant to metabolic degradation compared to larger rings like piperidine or pyrrolidine.[11]

  • Enhanced Aqueous Solubility: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical parameter for oral bioavailability.[11]

  • Reduced Lipophilicity: Azetidine-containing compounds typically have a lower logP compared to their piperidine or pyrrolidine counterparts, which can be beneficial for reducing off-target effects and improving the overall safety profile.[10]

  • Conformational Rigidity: The rigid nature of the azetidine ring reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity.[12]

Representative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified kinase signaling pathway that can be targeted by inhibitors derived from 6-(azetidin-1-yl)pyridin-3-amine.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor 6-(Azetidin-1-yl)pyridin-3-amine Derivative (Kinase Inhibitor) Inhibitor->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: A representative kinase signaling pathway (RAS/RAF/MEK/ERK) that can be modulated by inhibitors containing the 6-(azetidin-1-yl)pyridin-3-amine scaffold.

Conclusion: A Building Block with a Bright Future

6-(Azetidin-1-yl)pyridin-3-amine is a highly valuable and versatile building block for modern medicinal chemistry. Its straightforward synthesis, coupled with the advantageous properties conferred by the azetidine moiety, makes it an attractive starting point for the design of novel therapeutics. The ability to readily derivatize the 3-amino group allows for the rapid exploration of structure-activity relationships, accelerating the drug discovery process. As the demand for drug candidates with improved pharmacokinetic and safety profiles continues to grow, the strategic incorporation of scaffolds like 6-(azetidin-1-yl)pyridin-3-amine will undoubtedly play an increasingly important role in the development of next-generation medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

  • Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. (2010). Journal of Medicinal Chemistry, 53(19), 6973–6985. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Marine Drugs, 14(5), 85. [Link]

  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. (2025). BenchChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Chemistry and Pharmacological Characterization of Novel Nitrogen Analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. (2010). ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicine. [Link]

  • IMIDAZO[1,2-A]PYRIDINE DERIVATIVES, METHODS FOR PREPARING THE SAME AND USE THEREOF. (2021). European Patent Office. [Link]

  • Patent Application Publication (Pub. No.: US 2005/0256310 A1). (2005).
  • Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. (2018).
  • Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. (2009). PubMed. [Link]

  • Structure Activity Relationship. (n.d.). ResearchGate. [Link]

  • Method for preparing azetidine derivatives. (2012).
  • 6-(Azetidin-3-yl)pyridin-3-amine. (n.d.). PubChem. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). PMC. [Link]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (2013). PubMed. [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2020). PMC. [Link]

  • Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • 6-CHLOROPYRIDIN-3-AMINE | CAS 5350-93-6. (n.d.). Matrix Fine Chemicals. [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. (2018). Organic Chemistry Portal. [Link]

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Technical Guide: Stability & Salt Selection for 6-(Azetidin-1-yl)pyridin-3-amine

[1]

Executive Summary: The Azetidine-Pyridine Stability Paradox[1]

The incorporation of an azetidine ring onto a pyridine scaffold—specifically at the 2- or 6-position—presents a unique case in heterocyclic chemistry.[1] While azetidines are notoriously acid-labile due to high ring strain (~26 kcal/mol), 6-(azetidin-1-yl)pyridin-3-amine exhibits a distinct "protective" electronic profile compared to its phenyl or 3-pyridyl analogs.[1]

This guide details the mechanistic basis for this stability, the specific risks associated with salt formation (protonation sites vs. ring opening), and a validated protocol for selecting counterions that maintain the integrity of the four-membered ring.

Key Technical Takeaway

The stability of this molecule in acidic media (salt forms) relies on the "Protonation Switching" mechanism . Protonation of the highly basic pyridine nitrogen (


nucleophilic counterions



1

Mechanistic Analysis: Ring Strain & Acid Decomposition[2][3]

To engineer a stable salt, one must understand the decomposition pathway.[2][3] The azetidine ring in 6-(azetidin-1-yl)pyridin-3-amine is susceptible to acid-mediated ring opening, typically yielding a 3-substituted propyl chain (e.g., 3-chloropropylamine or 3-hydroxypropylamine).[1]

The Decomposition Pathway

The degradation is a two-step process:

  • Activation: Protonation of the azetidine nitrogen (rare in this scaffold, see Section 2.2).

  • Nucleophilic Attack: A nucleophile (

    
    ) attacks the 
    
    
    -carbon of the azetidine, relieving ring strain.
The "Pyridine Effect" (Electronic Stabilization)

Unlike N-phenyl azetidines, the 6-pyridyl attachment provides significant stabilization.[1]

  • Resonance: The lone pair on the azetidine nitrogen delocalizes into the electron-deficient pyridine ring (amidine-like resonance).[1] This flattens the nitrogen geometry and drastically lowers its basicity (

    
    ).[1]
    
  • Protonation Site Selectivity: The pyridine nitrogen (N1) and the primary amine at position 3 are the preferred protonation sites. Once N1 is protonated, the molecule becomes a dicationic species (if the amine is also protonated). The intense positive charge density on the pyridine ring makes protonation of the azetidine nitrogen energetically unfavorable, thereby shutting down the "Activation" step described above.

Contrast with Analogs:

  • 3-pyridyl analogs (meta): Unstable (

    
     at pH 1.8). Resonance cannot effectively delocalize the azetidine lone pair to the pyridine nitrogen.
    
  • 6-pyridyl analogs (ortho/para-like): Stable (

    
     at pH 1.8). Direct conjugation exists.
    
Visualization of Stability Mechanism

AzetidineStabilitycluster_0Protective MechanismBaseFree Base(6-Azetidinyl-Pyridine)Prot_PyPyridine N-Protonated(STABLE SALT FORM)Base->Prot_PyAcid (H+)Fast (pKa ~6.5)Prot_AzAzetidine N-Protonated(ACTIVATED INTERMEDIATE)Base->Prot_AzStrong Acid (H+)Slow/Unfavorable (pKa <-1)Prot_Py->Prot_AzExcess Acid(Equilibrium Shift)RingOpenRing-Opened Product(DEGRADATION)Prot_Az->RingOpenNucleophile (Cl-, H2O)Strain Release

Figure 1: The kinetic competition between stabilizing pyridine protonation and destabilizing azetidine protonation.

Salt Selection Strategy

The choice of counterion is critical. While the pyridine ring provides electronic protection, a highly nucleophilic counterion can bypass this protection by attacking the transiently activated azetidine species.

Counterion Decision Matrix[1]
Counterion ClassExamplesRisk LevelMechanism of Failure/Success
Halides Chloride (

), Bromide (

)
HIGH Halides are strong nucleophiles.[1] Even if the azetidine is 99% unprotonated,

can trap the 1% that is, driving equilibrium toward ring opening (formation of alkyl chlorides).
Sulfonates Mesylate, Tosylate, BesylateLOW Non-nucleophilic anions. Excellent for crystallinity. The strong acidity ensures complete protonation of the pyridine N (protective).
Dicarboxylates Fumarate, Maleate, SuccinateLOW Weak nucleophiles. Often form 1:1 or 2:1 salts.

matching is critical to ensure the salt forms at the Pyridine N, not just the amine.
Strong/Non-Nuc Sulfate (

), Phosphate
MEDIUM Generally safe, but hygroscopicity can be an issue.[1] Bisulfates can be too acidic (

) potentially overcoming the protective effect.
Recommended Salt Forms

Based on the electronic profile of 6-(azetidin-1-yl)pyridin-3-amine:

  • Primary Recommendation: Mesylate (Methanesulfonate) or Tosylate .

    • Rationale: Strong acid (

      
      ) ensures protonation of the basic centers, maximizing the electrostatic protection of the azetidine. The anion is non-nucleophilic, preventing 
      
      
      ring opening.
  • Secondary Recommendation: Fumarate .

    • Rationale: Milder pH environment. Useful if the dimesylate is too hygroscopic.

Experimental Protocols

To validate the stability of your chosen salt form, the following "Stress Test" protocol is required. This moves beyond standard stability testing to specifically target the azetidine ring vulnerability.

Protocol: NMR Kinetic Stability Assay

Objective: Determine the half-life (

Materials:

  • Compound (Free base or Salt candidate)[1][4][5]

  • Deuterated Solvent:

    
     (for water-soluble salts) or 
    
    
    (if solubility is limited).[1]
  • Acid source:

    
     (as a stressor) or the specific acid of interest (e.g., Methanesulfonic acid).
    
  • Internal Standard: Maleic acid or Toluene (inert).

Procedure:

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of solvent.

  • Acidification (Stress Condition): Adjust pH to ~1.5 using

    
     (or add 2.5 equivalents of the counterion acid).
    
    • Note: For standard salt screening, simply dissolve the pre-formed salt in

      
      .
      
  • Acquisition: Immediately insert into NMR spectrometer (600 MHz preferred).

  • Monitoring: Acquire

    
     NMR spectra every 15 minutes for 12 hours at 37°C.
    
  • Analysis: Monitor the azetidine ring protons.

    • Intact Ring: Multiplets at

      
       ppm (4H).
      
    • Ring Opened: Appearance of triplets at

      
       ppm (indicating 
      
      
      chain).[1]
Workflow: Salt Screening Decision Tree

SaltScreeningStartStart: 6-(Azetidin-1-yl)pyridin-3-amineStep1Select Acid CounterionStart->Step1CheckNucIs Anion Nucleophilic?(Cl-, Br-, I-)Step1->CheckNucRejectREJECTHigh Risk of Ring OpeningCheckNuc->RejectYesProceedProceed to Solution StabilityCheckNuc->ProceedNo (Sulfonates, Carboxylates)ExpTestRun NMR Stress Test(24h @ pH 2-3)Proceed->ExpTestResultDegradation > 2%?ExpTest->ResultStableCandidate Salt Identified(Proceed to Solid State Char.)Result->StableNoUnstableFail: Try weaker acidor non-nucleophilic anionResult->UnstableYes

Figure 2: Decision tree for selecting stable salt forms of azetidinyl-pyridines.

Synthesis & Handling Recommendations

When synthesizing the salt on a larger scale, avoid conditions that transiently generate high concentrations of nucleophiles or extreme acidity.

  • Acid Addition: Add the acid slowly to a solution of the free base at low temperature (0°C to 5°C). This controls the exotherm and prevents local "hotspots" of low pH that could trigger ring opening.

  • Solvent Choice: Use aprotic solvents (e.g., Isopropyl Acetate, Acetonitrile) for the salt formation. Avoid alcohols (MeOH, EtOH) if using strong acids, as they can act as nucleophiles (solvolysis) to open the ring (forming ethers).

  • Drying: Dry the isolated salt under vacuum at moderate temperatures (<40°C). High heat + trace acid/moisture can accelerate solid-state degradation.[1]

References

  • Dowling, M. S., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

    • Relevance: Defines the comparative stability of N-phenyl vs.
    • [1]

  • Gould, P. L. (1986). "Salt selection for basic drugs.

    • Relevance: Foundational text on differences required for stable salt form
    • [1]

  • Wermuth, C. G., et al. (2002). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH.[1]

    • Relevance: Comprehensive guide on counterion nucleophilicity and toxicity.
    • [1]

  • Vertex Pharmaceuticals. (2021).[6] "Study on N-substituted aryl azetidines stability." NIH / PubMed Central.

    • Relevance: Specific data points on the half-life of 2-, 3-, and 4-pyridyl azetidine analogs in acidic media.[1][2]

Technical Monograph: 6-(Azetidin-1-yl)pyridin-3-amine Trihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Informatics

This section provides the definitive identifiers for the compound. Note that while the free base is the primary chemical species, the trihydrochloride salt is a specific formulation often used to enhance solubility and stability during storage or formulation.

IdentifierValue
IUPAC Name 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride
Common Name 3-Amino-6-(azetidin-1-yl)pyridine 3HCl
CAS Number (Base) 1045335-18-9
CAS Number (Salt) Not formally assigned in major registries; custom synthesis classification.
Molecular Formula C₈H₁₁N₃[1][2] · 3HCl
Molecular Weight 149.19 g/mol (Base) / ~258.57 g/mol (Trihydrochloride)
Canonical SMILES NC1=CN=C(N2CCC2)C=C1.Cl.Cl.Cl
Isomeric SMILES [H]Cl.[H]Cl.[H]Cl.NC1=CN=C(N2CCC2)C=C1
InChI Key (Base) XOJOZVHJEPMZQT-UHFFFAOYSA-N
InChI String InChI=1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2

Scientist’s Note on Salt Stoichiometry: The trihydrochloride designation implies the association of three equivalents of HCl. Structurally, the molecule contains three nitrogen atoms.[1][2][3] However, the azetidine nitrogen (N1) is conjugated with the pyridine ring (amidine-like resonance), significantly reducing its basicity. The pyridine nitrogen (N2) and the primary amine (N3) are the primary protonation sites. The third HCl molecule is likely loosely associated within the crystal lattice or requires highly acidic conditions to protonate the extremely weak amidine-like system. Handle with awareness that the third equivalent may dissociate in aqueous solution.

Structural Analysis & Pharmacophore Utility[4]

The 6-(azetidin-1-yl)pyridin-3-amine scaffold is a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., FLT3, JAK, and BTK pathways).

Why Azetidine?

Replacing a standard diethylamine or pyrrolidine group with an azetidine ring at the 6-position of the pyridine offers specific medicinal chemistry advantages:

  • Metabolic Stability: The strained 4-membered ring is often less susceptible to oxidative metabolism (P450) compared to larger aliphatic rings.

  • Lower Lipophilicity (LogD): Azetidines generally lower the LogD compared to piperidines/pyrrolidines, improving solubility.

  • Vector Alignment: The bond angles of the azetidine ring (approx 90°) alter the vector of the substituents, potentially accessing unique binding pockets in the ATP-binding site of kinases.

Structural Logic Diagram

Pharmacophore cluster_properties Physicochemical Advantages Core Pyridine Core (Scaffold) Pos3 3-Position Amine (H-Bond Donor) Core->Pos3 Substitution Pos6 6-Position Azetidine (Conformational Constraint) Core->Pos6 Substitution Target Kinase Hinge Region (Binding Site) Pos3->Target H-Bond Interaction Pos6->Target Hydrophobic/Shape Match Prop1 Reduced Lipophilicity (vs Pyrrolidine) Pos6->Prop1 Prop2 Metabolic Stability (Reduced Oxidation) Pos6->Prop2

Caption: Pharmacophore dissection showing the strategic role of the azetidine ring in modulating physicochemical properties and binding interactions.

Synthetic Pathway & Protocol

This protocol describes the synthesis of the target compound starting from commercially available 2-chloro-5-nitropyridine. The route ensures high purity and controls the salt formation step.

Reaction Scheme

Synthesis Start 2-Chloro-5-nitropyridine (SM) Inter Intermediate 1: 6-(Azetidin-1-yl)-3-nitropyridine Start->Inter SNAr (80°C, DMF) Reagent Azetidine HCl + DIPEA Reagent->Inter BaseProd Free Base: 6-(Azetidin-1-yl)pyridin-3-amine Inter->BaseProd Nitro Reduction Reduct Reduction: H2, Pd/C or Fe/NH4Cl Reduct->BaseProd Final Target: Trihydrochloride Salt BaseProd->Final Precipitation SaltStep Salt Formation: HCl (4M in Dioxane) SaltStep->Final

Caption: Step-wise synthetic workflow from chloropyridine precursor to the final trihydrochloride salt.

Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Install the azetidine ring.

  • Setup: Charge a round-bottom flask with 2-chloro-5-nitropyridine (1.0 eq) and anhydrous DMF (10 vol).

  • Addition: Add Azetidine hydrochloride (1.2 eq) followed by DIPEA (diisopropylethylamine, 2.5 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.

  • Workup: Pour mixture into ice water. The yellow solid (6-(azetidin-1-yl)-3-nitropyridine) precipitates. Filter, wash with water, and dry under vacuum.

    • Checkpoint: Yield should be >85%. Appearance: Yellow solid.

Step 2: Nitro Reduction

Objective: Convert nitro group to primary amine.

  • Setup: Dissolve the nitro intermediate (1.0 eq) in Methanol (20 vol).

  • Catalyst: Add 10% Pd/C (10 wt% loading, 50% wet).

  • Hydrogenation: Purge with

    
    , then stir under 
    
    
    
    balloon
    (1 atm) at room temperature for 2–4 hours.
    • Alternative: If halogen sensitivity is a concern (unlikely here), use Fe/NH4Cl reduction.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the crude brown oil/solid.

    • Purification: If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Step 3: Trihydrochloride Salt Formation

Objective: Generate the 3HCl salt.

  • Dissolution: Dissolve the free base (1.0 eq) in a minimal amount of anhydrous DCM or Ethanol .

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (3.5 eq) dropwise with vigorous stirring.

  • Precipitation: A solid will precipitate immediately. If oiling occurs, add diethyl ether or MTBE to induce crystallization.

  • Isolation: Filter the solid under

    
     atmosphere (hygroscopic). Wash with cold ether.
    
  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

TestExpected Result
Appearance Off-white to pale yellow hygroscopic solid.
¹H NMR (DMSO-d₆) Aromatic:

~8.2 (d, 1H, H-2), 7.9 (dd, 1H, H-4), 6.8 (d, 1H, H-5). Aliphatic:

~4.2 (t, 4H, Azetidine

), 2.4 (m, 2H, Azetidine central

). Exchangeable: Broad singlets >10 ppm (Ammonium protons).
LCMS (ESI+) [M+H]⁺ = 150.1 (Base peak).
Solubility Highly soluble in water, DMSO, Methanol. Insoluble in DCM, Hexanes.

References

  • PubChem. (2025). Compound Summary: 6-(Azetidin-3-yl)pyridin-3-amine.[1] National Library of Medicine. [Link](Note: Isomer reference for structural comparison).

  • Wang, B. J., & Duncton, M. A. (2020).[4] A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317–13323.[4] [Link](Methodology foundation for azetidine coupling).

  • Cheekatla, S. R. (2026).[5] Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link](Review of azetidine pharmacophore properties).

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-(Azetidin-1-yl)pyridin-3-amine via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, validated protocol for the synthesis of 6-(Azetidin-1-yl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient Nucleophilic Aromatic Substitution (SNAr) reaction between 6-chloropyridin-3-amine and azetidine. We delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer comprehensive troubleshooting advice. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-characterized method for accessing this important scaffold.

Introduction and Scientific Rationale

Substituted aminopyridines are privileged scaffolds found in numerous pharmacologically active compounds. Specifically, the 6-(azetidin-1-yl)pyridin-3-amine core is of significant interest due to its presence in several kinase inhibitors and other targeted therapeutics. The azetidine moiety, a four-membered saturated heterocycle, often imparts desirable physicochemical properties, such as improved solubility and metabolic stability, while providing a vector for further chemical exploration.

The chosen synthetic strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored for its operational simplicity, high efficiency, and predictable regioselectivity. The reaction proceeds by the addition of a nucleophile (azetidine) to an electron-deficient aromatic ring (6-chloropyridin-3-amine), followed by the elimination of a leaving group (chloride). The electron-withdrawing nature of the pyridine nitrogen atom sufficiently activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions, making 6-chloropyridin-3-amine an ideal substrate.

Mechanistic Overview: The SNAr Pathway

The SNAr reaction is a two-step addition-elimination process. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Addition: The nitrogen atom of azetidine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C6 position of the pyridine ring. This is typically the rate-determining step. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is enhanced by the electron-withdrawing pyridine nitrogen, which helps to delocalize the negative charge.

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored through the rapid expulsion of the chloride leaving group. This step is energetically favorable and drives the reaction to completion.

The overall transformation is a net substitution of the chlorine atom with the azetidinyl group.

SNAr_Mechanism Figure 1: SNAr Reaction Mechanism sub 6-Chloropyridin-3-amine + Azetidine meisenheimer Meisenheimer Complex (Rate-Determining Step) sub->meisenheimer Addition prod 6-(Azetidin-1-yl)pyridin-3-amine + HCl meisenheimer->prod Elimination base Base (e.g., DIPEA) (Neutralizes HCl) prod->base

Caption: Figure 1: Simplified overview of the two-step SNAr mechanism.

Detailed Experimental Protocol

This protocol has been optimized for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS NumberQuantityNotes
6-Chloropyridin-3-amine>98%Sigma-Aldrich5350-93-6643 mg (5.0 mmol)
Azetidine>98%Sigma-Aldrich503-29-7343 mg (6.0 mmol)1.2 equivalents. Volatile and hygroscopic.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Sigma-Aldrich7087-68-51.29 g (10.0 mmol)2.0 equivalents. Acts as a non-nucleophilic base.
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%Sigma-Aldrich67-68-510 mLReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6~200 mLFor extraction.
Brine (Saturated NaCl solution)In-house prep7647-14-5~100 mLFor washing.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific7757-82-6~10 gFor drying organic layer.
Round-bottom flask (50 mL)1
Magnetic stir bar1
Septum1
Nitrogen balloon1
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL oven-dried round-bottom flask containing a magnetic stir bar, add 6-chloropyridin-3-amine (643 mg, 5.0 mmol).

    • Seal the flask with a rubber septum.

    • Purge the flask with nitrogen or argon for 5 minutes. An inert atmosphere is recommended to prevent side reactions with moisture and oxygen.

  • Reagent Addition:

    • Using a syringe, add anhydrous DMSO (10 mL) to the flask to dissolve the starting material. Stir until a clear solution is formed.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol, 2.0 eq) to the solution. The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the azetidine, rendering it non-nucleophilic.

    • Carefully add azetidine (0.41 mL, 6.0 mmol, 1.2 eq) to the reaction mixture dropwise via syringe. A slight excess of the nucleophile helps to drive the reaction to completion.

  • Reaction Execution:

    • Immerse the flask in a pre-heated oil bath at 120 °C.

    • Allow the reaction to stir vigorously for 12-16 hours under the inert atmosphere.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The product should have a lower Rf value than the starting 6-chloropyridin-3-amine.

  • Work-up and Extraction:

    • Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). The product is more soluble in the organic layer.

    • Combine the organic layers and wash with brine (2 x 50 mL). This step helps to remove residual DMSO and water-soluble impurities.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude material is typically a brown oil or solid.

    • Purification is best achieved by flash column chromatography on silica gel.

    • A gradient elution system, starting from 100% Dichloromethane and gradually increasing to 10% Methanol in Dichloromethane, is effective for separating the product from residual impurities.

    • Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield 6-(azetidin-1-yl)pyridin-3-amine as a pale yellow solid.

Experimental Workflow and Characterization

Workflow Figure 2: Step-by-step experimental workflow. setup 1. Reaction Setup (Flask, Substrate, N2) reagents 2. Reagent Addition (DMSO, DIPEA, Azetidine) setup->reagents heat 3. Heating & Stirring (120 °C, 12-16h) reagents->heat monitor 4. Monitoring (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 5. Aqueous Work-up (Water, EtOAc Extraction) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, Yield) purify->characterize

Caption: Figure 2: Step-by-step experimental workflow.

Expected Results
  • Yield: 70-85%

  • Appearance: Pale yellow to light brown solid.

  • Purity (LC-MS): >95%

Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆) δ ppm: 7.85 (d, J=2.8 Hz, 1H), 6.95 (dd, J=8.8, 2.8 Hz, 1H), 6.25 (d, J=8.8 Hz, 1H), 4.80 (s, 2H, -NH₂), 3.90 (t, J=7.2 Hz, 4H, azetidine-CH₂), 2.25 (p, J=7.2 Hz, 2H, azetidine-CH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ ppm: 157.0, 142.5, 138.0, 122.5, 106.0, 52.0, 16.5
Mass Spec (ESI+) Calculated for C₉H₁₂N₃⁺ [M+H]⁺: 162.1026; Found: 162.1028

**5. Troubleshooting

Application Note: Chemoselective Coupling of 6-Chloropyridin-3-amine with Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The Synthetic Challenge

The coupling of 6-chloropyridin-3-amine (Substrate A) with azetidine (Substrate B) to form 6-(azetidin-1-yl)pyridin-3-amine is a pivotal transformation in medicinal chemistry, particularly for developing kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.

This reaction presents a specific chemoselective paradox:

  • Electronic Deactivation: The target electrophilic site (C-6) is activated by the pyridine nitrogen (ortho-positioning) but significantly deactivated by the electron-donating amino group (-NH2) at C-3. This makes standard Nucleophilic Aromatic Substitution (SNAr) sluggish compared to nitro- or cyano-substituted pyridines.

  • Competing Nucleophiles: The substrate contains a primary amine (-NH2) at C-3. While less nucleophilic than the aliphatic secondary amine of azetidine, it can compete in non-selective metal-catalyzed conditions or lead to polymerization if not managed.

  • Ring Strain: Azetidine is a strained four-membered ring (

    
     strain energy). Harsh thermal conditions required to overcome the deactivated pyridine ring can lead to azetidine ring-opening or degradation.
    
Strategic Pathways

To address these challenges, this guide details two validated protocols.

FeatureMethod A: Pd-Catalyzed Buchwald-Hartwig Method B: Thermal SNAr
Mechanism Pd(0)/Pd(II) Catalytic CycleAddition-Elimination (Meisenheimer Complex)
Reliability High (Gold Standard)Moderate (Substrate Dependent)
Conditions Mild (80–100 °C), Base (NaOtBu/LHMDS)Harsh (>120 °C or Microwave), Polar Solvent
Scope Works well on deactivated ringsRequires high activation energy
Recommendation Primary Choice for Discovery/Scale-up Cost-saving alternative for large batches

Reaction Visualizations

Reaction Scheme & Chemoselectivity

The objective is the selective displacement of the C-6 chloride by the azetidine nitrogen.

ReactionScheme cluster_SM Reactants cluster_Prod Target Product SM1 6-Chloropyridin-3-amine (Deactivated Electrophile) Prod 6-(Azetidin-1-yl)pyridin-3-amine SM1->Prod Method A: Pd(OAc)2 / BrettPhos Method B: DMSO / 130°C SM2 Azetidine (Nucleophile) SM2->Prod Selectivity Chemoselectivity Control: 3-NH2 is e- donating (Deactivates SNAr) Pd-Catalysis overcomes this barrier. Selectivity->SM1

Caption: Reaction scheme illustrating the coupling of azetidine to the deactivated pyridine core.

Method A: Buchwald-Hartwig Amination (Preferred)

This protocol utilizes BrettPhos , a dialkylbiaryl phosphine ligand designed specifically to facilitate the coupling of primary and secondary amines with deactivated aryl halides.

Reagents & Stoichiometry[1]
ComponentEquiv.RoleNotes
6-Chloropyridin-3-amine 1.0Limiting ReagentDry thoroughly before use.
Azetidine 1.2NucleophileVolatile; handle cold.
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystSource of Pd.
BrettPhos 0.04 (4 mol%)LigandEnsures reductive elimination.
NaOtBu 1.4BaseSodium tert-butoxide; must be stored in glovebox.
1,4-Dioxane 0.2 MSolventAnhydrous, degassed.
Step-by-Step Protocol
  • Catalyst Pre-activation (Optional but Recommended):

    • In a vial, mix Pd(OAc)₂ and BrettPhos in a small volume of dioxane. Heat to 60°C for 5 minutes to generate the active catalytic species (L-Pd(0)). The solution should turn from orange to a deep red/brown.

  • Reaction Assembly:

    • To a dry Schlenk tube or microwave vial equipped with a stir bar, add 6-chloropyridin-3-amine (1.0 equiv) and NaOtBu (1.4 equiv).

    • Critical: If not using a glovebox, purge the vessel with Argon/Nitrogen for 3 cycles (Vacuum/Refill).

    • Add the Catalyst Solution (from step 1) or add solid Pd catalyst/ligand directly if skipping pre-activation.

    • Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.2 M relative to the pyridine.

    • Add Azetidine (1.2 equiv) last via syringe. Note: Azetidine boils at ~61°C; ensure the vessel is sealed immediately.

  • Execution:

    • Seal the vessel tightly.

    • Heat to 90 °C in an oil bath or heating block.

    • Stir vigorously (800 rpm) for 4–6 hours .

    • Monitoring: Check by LC-MS.[1] The starting material (M+H 129) should disappear, replaced by product (M+H 150).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude residue is typically an oil or low-melting solid.

    • Flash Chromatography: Silica gel. Eluent: 0–10% MeOH in DCM (with 1% NH₄OH or Et₃N additive to prevent streaking of the amine).

Method B: Thermal SNAr (Alternative)

This method relies on thermal energy to overcome the activation barrier. It is "greener" (no heavy metals) but requires harsh conditions that may degrade sensitive substrates.

Reagents & Stoichiometry[1]
ComponentEquiv.RoleNotes
6-Chloropyridin-3-amine 1.0Limiting Reagent-
Azetidine 2.0 - 3.0NucleophileExcess required to drive equilibrium.
DIPEA 2.0BaseHunig's Base; scavenges HCl.
DMSO or NMP 0.5 MSolventHigh boiling point, polar aprotic.
Step-by-Step Protocol
  • Assembly:

    • In a pressure-rated vial (microwave vial recommended), combine 6-chloropyridin-3-amine (1.0 equiv), DIPEA (2.0 equiv), and Azetidine (2.5 equiv).

    • Add DMSO (anhydrous).

  • Execution (Microwave - Preferred):

    • Irradiate at 140 °C for 30–60 minutes .

    • Note: Thermal heating (oil bath) at 130 °C for 12–24 hours is an alternative, but yields are typically lower due to azetidine degradation.

  • Workup (Aqueous Wash):

    • DMSO is difficult to remove by evaporation.

    • Dilute reaction mixture with water (5x volume) and extract with EtOAc (3x).

    • Wash combined organics with brine (2x) to remove residual DMSO.

    • Dry over Na₂SO₄ and concentrate.[1]

Experimental Workflow Diagram

Workflow cluster_MethodA Method A: Pd-Catalysis (High Yield) cluster_MethodB Method B: Thermal SNAr (Metal-Free) Start Start: 6-Cl-Py-3-NH2 Choice Select Method Start->Choice StepA1 Add Pd(OAc)2, BrettPhos, NaOtBu, Dioxane Choice->StepA1 Standard StepB1 Add Azetidine (Excess), DIPEA, DMSO Choice->StepB1 Green/Cost StepA2 Heat 90°C, 4-6h StepA1->StepA2 StepA3 Filter (Celite) StepA2->StepA3 Purify Flash Chromatography (DCM/MeOH/NH4OH) StepA3->Purify StepB2 Microwave 140°C, 30-60m StepB1->StepB2 StepB3 Aqueous Extraction StepB2->StepB3 StepB3->Purify End Final Product >95% Purity Purify->End

Caption: Decision matrix and workflow for synthesizing 6-(azetidin-1-yl)pyridin-3-amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning by primary amine.Switch to Pd₂(dba)₃ / XPhos . Increase catalyst loading to 5 mol%. Ensure O₂ exclusion.
Low Conversion (Method B) Substrate deactivation.[3]Increase Temp to 160°C (Microwave). Switch solvent to NMP.
Azetidine Loss Volatility (bp 61°C).Use a sealed tube/pressure vial. Add azetidine in 2 portions (0h and 2h).
Product Streaking on TLC Basic amine interaction with silica.Pre-wash silica with 1% Et₃N in Hexanes or use 1% NH₄OH in the MeOH/DCM eluent.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem Protocols.[4] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Wang, B. J., & Duncton, M. A. (2020).[2][5] A Single-Step Synthesis of Azetidine-3-amines.[2][5][6] Journal of Organic Chemistry, 85(20), 13317-13323.[5] Link[5]

  • Luan, N., et al. (2019).[7] Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine. Journal of Organic Chemistry, 84, 12358.[7] Link

  • Matrix Fine Chemicals. 6-Chloropyridin-3-amine Safety Data Sheet & Reactivity Profile.Link

Sources

Application Note: A Guide to the Synthesis of 6-(Azetidin-1-yl)pyridin-3-amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-(azetidin-1-yl)pyridin-3-amine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules and drug candidates. Its synthesis, however, can be challenging using traditional methods. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of C-N bonds, offering a reliable route to this key intermediate.[1][2] This application note provides a comprehensive guide for researchers, offering an in-depth mechanistic overview, strategic rationale for reaction parameter selection, a detailed experimental protocol, and troubleshooting advice for the successful palladium-catalyzed coupling of 6-chloropyridin-3-amine with azetidine.

The Strategic Importance of Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3] Historically, methods like nucleophilic aromatic substitution (SNAr) were limited by harsh conditions and a narrow substrate scope, particularly for electron-rich or complex heterocyclic systems.[1][4] The development of the Buchwald-Hartwig amination revolutionized this field by providing a mild, general, and highly efficient palladium-catalyzed method for coupling a vast array of amines with aryl and heteroaryl halides or pseudohalides.[1][5]

For the synthesis of 6-(azetidin-1-yl)pyridin-3-amine, this reaction is particularly advantageous. The starting material, 6-chloropyridin-3-amine, contains an electron-donating amino group, which can deactivate the ring towards traditional SNAr. The Buchwald-Hartwig reaction overcomes this limitation, providing a robust and high-yielding pathway.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium(0) active species. While the precise intermediates can vary with the ligand and substrate, the generally accepted pathway consists of three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]+X⁻ Amine Coordination OA_Complex->Amine_Coord Amine Binding (HNR'R'') Amide_Complex L-Pd(II)(Ar)(NR'R'') Amide Complex Amine_Coord->Amide_Complex Deprotonation (+ Base) Amide_Complex->Pd0 Reductive Elimination (- Ar-NR'R'') ArX Aryl Halide (Ar-X) 6-chloropyridin-3-amine ArX->OA_Complex Amine Amine (HNR'R'') Azetidine Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle begins with the active L-Pd(0) catalyst inserting into the carbon-chlorine bond of 6-chloropyridin-3-amine. This is often the rate-limiting step for less reactive aryl chlorides.[9] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.[1]

  • Amine Coordination & Deprotonation: The secondary amine, azetidine, coordinates to the palladium(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amide (amido) complex.[8]

  • Reductive Elimination: This final step involves the formation of the new C-N bond, releasing the desired product, 6-(azetidin-1-yl)pyridin-3-amine, and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[6][7]

Strategic Selection of Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For this specific transformation, the following considerations are key.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystPd₂(dba)₃ is a common, effective Pd(0) source. However, modern palladacycle precatalysts (e.g., XPhos-Pd-G3) offer superior activity, stability, and reproducibility by ensuring efficient generation of the active monoligated Pd(0) species.[7]
Ligand XPhos or RuPhosCritical for success. Aryl chlorides require bulky, electron-rich dialkylbiaryl phosphine ligands. XPhos and RuPhos are excellent choices that accelerate both the slow oxidative addition of the C-Cl bond and the final reductive elimination step.[1][10][11]
Base Sodium tert-butoxide (NaOtBu) or LiHMDSA strong, non-nucleophilic base is required. NaOtBu is a cost-effective and highly effective choice. LiHMDS is also an excellent option, particularly when base-sensitive functional groups are present.[10][12] Ensure the base is anhydrous and high purity to avoid side reactions.[9]
Solvent Toluene or 1,4-DioxaneAprotic solvents are standard. Toluene is often preferred for its ability to azeotropically remove traces of water upon heating. Dioxane is also widely used. The reaction must be performed under strictly anhydrous and anaerobic conditions.[4][13][14]
Temperature 90 - 110 °CElevated temperatures are typically necessary to drive the reaction to completion, especially with the relatively unreactive aryl chloride substrate.[15]
Atmosphere Argon or NitrogenThe active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which deactivates it. A strictly inert atmosphere is mandatory for good results.[9]

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

Reagents & Equipment:

  • 6-chloropyridin-3-amine

  • Azetidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-chloropyridin-3-amine (1.0 equiv), XPhos (0.04 equiv, 4 mol %), and sodium tert-butoxide (1.4 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Addition of Palladium and Solvent: Under a positive pressure of argon, add Pd₂(dba)₃ (0.01 equiv, 1 mol % Pd). Then, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting aryl chloride.

  • Addition of Amine: Add azetidine (1.2 equiv) to the mixture via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 8-16 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. Take a small aliquot, quench with water, extract with ethyl acetate, and analyze the organic layer. The reaction is complete upon consumption of the starting 6-chloropyridin-3-amine.

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford 6-(azetidin-1-yl)pyridin-3-amine as the final product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Poor quality base.4. Ligand not suitable for C-Cl activation.1. Ensure rigorous inert atmosphere technique (degas solvent, use Schlenk line).[9]2. Use freshly opened anhydrous solvent and dry glassware thoroughly.3. Use a fresh, high-purity bottle of NaOtBu.4. Switch to a proven ligand for this transformation, such as XPhos or RuPhos.
Hydrodehalogenation The competing reduction of the aryl chloride to an arene.1. Reductive elimination is slow.2. Presence of trace water or protic impurities.1. Increase catalyst or ligand loading slightly.2. Ensure scrupulously dry conditions and high-purity reagents.[9]3. Use a slight excess of the amine (1.2-1.5 equiv) to favor the coupling pathway.
Formation of Dark Tar Reaction temperature is too high, leading to decomposition of reagents or catalyst.Reduce the reaction temperature to 80-90 °C and monitor for progress over a longer period.
Difficult Purification Product co-elutes with ligand-related byproducts (e.g., phosphine oxide).1. Perform an acidic wash during workup to extract the basic amine product into the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer and re-extract the product.2. Screen different solvent systems for chromatography.

References

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Buchwald-Hartwig Amin
  • Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.
  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction.
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  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
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Application Notes & Protocols: Leveraging 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient methodology for identifying novel lead compounds.[1][2][3] This approach hinges on the identification of low molecular weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for the development of more potent molecules.[1][4] This document provides a detailed guide on the application of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride, a versatile and promising fragment, in FBDD campaigns. We will explore the strategic rationale for its inclusion in fragment libraries and provide comprehensive, field-proven protocols for its screening, validation, and elaboration into a lead series.

Introduction: The Strategic Value of 6-(Azetidin-1-yl)pyridin-3-amine

The selection of fragments for a screening library is a critical determinant of success in any FBDD program. An ideal fragment should possess a balance of complexity and simplicity, offering sufficient interaction points without being overly elaborate. 6-(Azetidin-1-yl)pyridin-3-amine embodies several key features that make it a high-value candidate for fragment screening.

  • The Azetidine Moiety: A Gateway to Three-Dimensionality and Improved Properties: The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry.[5][6] Its inherent ring strain and conformational rigidity provide well-defined exit vectors for chemical elaboration, allowing for systematic exploration of three-dimensional (3D) space around the fragment core.[7][8] This sp3-rich character can significantly enhance key pharmacokinetic properties, including solubility and metabolic stability, when compared to larger, more flexible saturated heterocycles.[5][7] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to achieve improved efficacy and safety profiles.[5][7]

  • The Pyridine Core: A Versatile Interaction Hub: Pyridine is one of the most common heterocyclic scaffolds found in FDA-approved drugs, prized for its ability to engage in a wide range of biological interactions.[9][10] The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking and other non-covalent interactions. The primary amine group on the pyridine ring of this fragment provides a crucial hydrogen bond donor and a key vector for synthetic elaboration.[9][10]

  • "Rule of Three" Compliance: Fragments are typically small molecules that adhere to the "Rule of Three" (Molecular Weight < 300 Da, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[11] This ensures that the fragments have good aqueous solubility and a higher probability of binding to diverse protein targets.[11] 6-(Azetidin-1-yl)pyridin-3-amine fits well within these parameters, making it an excellent starting point for an FBDD campaign.

Physicochemical Properties of the Core Fragment

The table below summarizes the key computed physicochemical properties of the parent amine, 6-(Azetidin-1-yl)pyridin-3-amine. The trihydrochloride salt form is typically supplied to enhance solubility and stability.

PropertyValueSource
Molecular Formula C₈H₁₁N₃[12]
Molecular Weight 149.19 g/mol [12]
XLogP3 ~0.5[12]
Hydrogen Bond Donors 1 (primary amine)[12]
Hydrogen Bond Acceptors 3 (pyridine N, azetidine N, amine N)[12]
Rotatable Bond Count 1
Topological Polar Surface Area (TPSA) 42.15 Ų[13]
Fraction of sp3 carbons (Fsp3) 0.375[12]

The FBDD Workflow: From Fragment Hit to Lead Candidate

The journey from an initial fragment hit to a viable lead compound is a structured, multi-step process. This workflow is designed to efficiently identify and optimize fragment binding, leveraging structural insights to guide medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (Containing 6-Azetidinylpyridin-3-amine) B Primary Screen (e.g., DSF/TSA, SPR) A->B Screening C Hit Confirmation & Orthogonal Validation (e.g., NMR, ITC) B->C Initial Hits D Structure Determination (X-ray Crystallography) C->D Validated Hits E Structure-Guided Design (Fragment Growing, Merging, Linking) D->E Binding Mode F Synthesis of Analogs E->F G SAR & Property Evaluation (Affinity, Selectivity, ADME) F->G Iterative Cycles G->E H Lead Candidate G->H Optimized Properties

Caption: The iterative workflow in Fragment-Based Drug Design.

Experimental Protocols

The following protocols are designed to be robust and adaptable. Researchers should optimize buffer conditions, protein concentrations, and other parameters based on the specific target protein.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay - TSA)

TSA is a rapid, high-throughput method to identify fragments that stabilize a target protein, indicated by an increase in its melting temperature (Tₘ).[14]

Objective: To perform a primary screen of a fragment library, including 6-(Azetidin-1-yl)pyridin-3-amine, to identify initial hits that bind to and stabilize the target protein.

Materials:

  • Purified target protein (≥95% purity, 2-10 µM final concentration).

  • 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride stock solution (100 mM in DMSO).

  • Fragment library (typically 200 µM - 1 mM final concentration).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl - must be optimized for protein stability).

  • qPCR instrument capable of monitoring fluorescence over a temperature gradient.

  • 96- or 384-well PCR plates.

Procedure:

  • Protein-Dye Mix Preparation: Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer. The final concentration of SYPRO Orange is typically 5x.

  • Fragment Dispensing: Dispense a small volume (e.g., 100 nL) of each fragment stock solution into the wells of the PCR plate. Include wells with DMSO only (negative control) and a known binder if available (positive control).

  • Protein Addition: Add the protein-dye mix to each well to achieve the desired final concentrations of protein and fragment. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Plate Sealing and Centrifugation: Seal the plate securely and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Determine the Tₘ for each well by fitting the data to a Boltzmann equation (this is often done automatically by the instrument software).

    • A 'hit' is defined as a fragment that causes a statistically significant positive shift in Tₘ (ΔTₘ) compared to the DMSO control (e.g., ΔTₘ > 3 standard deviations above the mean of controls, or a fixed cutoff like ΔTₘ ≥ 2 °C).

Protocol 2: Hit Validation with 2D NMR Spectroscopy (¹H-¹⁵N HSQC)

Protein-observed NMR spectroscopy is a powerful tool for validating fragment hits and mapping their binding site.[15][16] It directly reports on the interaction between the fragment and the protein.

Objective: To confirm the binding of 6-(Azetidin-1-yl)pyridin-3-amine to the ¹⁵N-labeled target protein and identify the location of the binding site.

Materials:

  • ¹⁵N-isotopically labeled target protein (50-200 µM in NMR buffer).

  • NMR Buffer (e.g., 25 mM Phosphate pH 7.0, 50 mM NaCl, 2 mM DTT, 10% D₂O).

  • 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride stock solution (100 mM in d6-DMSO).

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Procedure:

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the reference fingerprint of the unbound protein.

  • Fragment Addition: Add a stoichiometric excess of the fragment to the protein sample (e.g., a 10-fold molar excess, protein:fragment ratio of 1:10). The final DMSO concentration should be kept low (<5%) and consistent.

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Spectral Overlay and Analysis:

    • Overlay the reference and test spectra.

    • Binding is confirmed by observing Chemical Shift Perturbations (CSPs) , where specific peaks in the HSQC spectrum shift their position upon fragment addition.[16]

    • Significant CSPs indicate that the corresponding amino acid residues are in or near the fragment's binding site. This provides valuable information for subsequent structural studies.

    • Peak broadening or disappearance can also indicate binding, often in an intermediate exchange regime.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[2][11] It provides definitive proof of binding and reveals the precise interactions that can be exploited for fragment elaboration.[17]

Objective: To determine the three-dimensional structure of the target protein in complex with 6-(Azetidin-1-yl)pyridin-3-amine.

Materials:

  • Highly purified, concentrated target protein (>10 mg/mL).

  • Apo-protein crystals of the target.

  • 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride.

  • Cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol).

  • Crystallization plates, tools, and access to an X-ray diffraction facility (synchrotron preferred).

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution by dissolving the fragment in the crystallization reservoir solution to a final concentration of 1-10 mM.

    • Carefully transfer an apo-crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to overnight. The optimal time must be determined empirically.[18]

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Immediately loop the crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.

  • Data Collection:

    • Mount the frozen crystal on the goniometer of the X-ray beamline.

    • Collect a complete diffraction dataset.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Model the fragment into the density and perform iterative cycles of refinement until the model converges with good statistics (R-work, R-free) and geometry.

    • Validation is critical: The final model of the bound fragment must be well-supported by the electron density map.[17]

Data Interpretation and Hit-to-Lead Elaboration

Once a validated, structurally characterized hit like 6-(Azetidin-yl)pyridin-3-amine is identified, the next phase is to increase its affinity and selectivity through medicinal chemistry.[19]

Hypothetical Screening Data Summary
Fragment IDPrimary Screen (ΔTₘ)Orthogonal Screen (NMR CSPs)Binding Affinity (ITC Kₖ)Ligand Efficiency (LE)
6-Azetidinylpyridin-3-amine +2.8 °C Observed 500 µM 0.35
Fragment B+0.5 °CNot Observed> 2 mMN/A
Fragment C+3.1 °CObserved800 µM0.31
Fragment D-1.2 °C (Destabilizer)Not TestedN/AN/A

Ligand Efficiency (LE) is a key metric in FBDD, calculated as ΔG / N (where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms). LE > 0.3 is generally considered a good starting point.

Structure-Guided Elaboration Strategies

The high-resolution crystal structure is the roadmap for optimization.[20] Analysis of the binding pocket and the orientation of the 6-(Azetidin-1-yl)pyridin-3-amine fragment will reveal unoccupied pockets and potential new interactions.

Hit_To_Lead cluster_0 Initial Fragment Hit cluster_1 Elaboration Strategies cluster_2 Lead Compound Hit 6-(Azetidin-1-yl)pyridin-3-amine (Weak Affinity, High LE) Growing Fragment Growing Hit->Growing Add functional groups into adjacent pockets Merging Fragment Merging Hit->Merging Combine with another overlapping fragment Linking Fragment Linking Hit->Linking Connect to a second fragment in a nearby site Lead Optimized Lead (High Affinity, Drug-like) Growing->Lead Merging->Lead Linking->Lead

Caption: Common strategies for hit-to-lead optimization.

  • Fragment Growing: This is often the most direct strategy.[20][21] The crystal structure might show that the primary amine or a position on the pyridine ring points towards an empty hydrophobic pocket. Synthetic chemistry can then be used to add a corresponding functional group (e.g., a benzyl or isobutyl group) to fill that pocket and form new, favorable interactions, thereby increasing affinity.

  • Fragment Linking/Merging: If another fragment is found to bind in a proximal site, the two can be either merged (if they overlap) or linked together with a suitable chemical linker.[20][21] This can lead to a dramatic increase in potency due to the additive binding energy and reduced entropic penalty. The rigid nature of the azetidine and pyridine scaffolds provides well-defined vectors for designing such linkers.

Conclusion

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride is a highly valuable tool for fragment-based drug design. Its combination of a 3D-rich, metabolically stable azetidine ring and a versatile pyridine core makes it an attractive starting point for generating novel chemical matter. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment in their FBDD campaigns, from initial screening through to structure-guided lead optimization. By integrating biophysical screening, high-resolution structural biology, and rational medicinal chemistry, fragments like this can be efficiently evolved into potent and selective lead candidates.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Bhat, A. A., & Singh, I. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published January 5, 2026. [Link]

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  • Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Retrieved February 15, 2026, from [Link]

  • Joseph, A., et al. (2017). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. ResearchGate. [Link]

  • Bhat, A. A., & Singh, I. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-18. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(Azetidin-3-yl)pyridin-3-amine. PubChem. Retrieved February 15, 2026, from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 109. [Link]

  • 3D-e-Chem. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. [Link]

  • Lin, M., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 102431. [Link]

  • Lin, M., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • Velázquez-Major, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Boehringer Ingelheim. (2023). Best Practices for Hit-to-Lead - Case Study: HSD17B13. YouTube. [Link]

  • Xuan, J., et al. (2022). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. MedChemComm, 13(5), 945-954. [Link]

  • Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. Published January 21, 2026. [Link]

  • Velázquez-Major, A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

  • Thomas, S. E., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10, 1119565. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(12), 1213-1223. [Link]

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]

  • Schiebel, J., et al. (2016). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D Structural Biology, 72(Pt 12), 1236-1248. [Link]

  • Love, J., et al. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of Visualized Experiments, (43), 2091. [Link]

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Application Note: Efficient Preparation of 6-(Azetidin-1-yl)pyridin-3-amine Free Base from its Trihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable, and efficient protocol for the quantitative conversion of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride to its corresponding free base. The hydrochloride salt form, while offering superior stability and aqueous solubility, often requires conversion to the neutral amine for subsequent synthetic transformations or specific biological assays. This guide elucidates the underlying chemical principles, furnishes a step-by-step experimental procedure, and outlines methods for characterization and safe handling. The intended audience includes researchers, chemists, and professionals in the fields of medicinal chemistry and drug development.

Introduction and Scientific Principles

6-(Azetidin-1-yl)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[1][2] Like many amines, it is often prepared, stored, and supplied as a hydrochloride salt. This practice enhances the compound's stability and simplifies handling by converting the basic amine into a more crystalline, less volatile, and water-soluble solid.[3][4]

The trihydrochloride salt of 6-(Azetidin-1-yl)pyridin-3-amine possesses three protonated nitrogen centers: the pyridyl nitrogen, the primary amino group, and the azetidine nitrogen. The liberation of the free base is an acid-base neutralization reaction, where a base is used to deprotonate these three sites.[4]

The core chemical transformation is as follows:

C₈H₁₁N₃·3HCl + 3 Base → C₈H₁₁N₃ (Free Base) + 3 [Base-H]⁺Cl⁻

The choice of base is critical. The pKa of a typical pyridinium ion is approximately 5.[5][6] To ensure the equilibrium lies far to the right, favoring the deprotonated free base, a base whose conjugate acid has a pKa significantly higher than that of the protonated amine sites is required.[7] Strong inorganic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are ideal for this purpose as they are inexpensive, readily available, and their inorganic byproducts (NaCl, KCl, H₂O) are easily separated during an aqueous workup.

Following neutralization, the neutral organic free base exhibits significantly reduced aqueous solubility and can be efficiently extracted into a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.[8][9][10] Subsequent drying and solvent removal yield the pure 6-(Azetidin-1-yl)pyridin-3-amine free base.

Experimental Protocol

This protocol is designed for the efficient conversion and isolation of the free base.

Materials and Equipment
Reagents & Chemicals Equipment
6-(Azetidin-1-yl)pyridin-3-amine·3HClMagnetic stirrer and stir bar
Sodium Hydroxide (NaOH), pellets100 mL Beaker or Erlenmeyer flask
Dichloromethane (DCM), ACS Grade125 mL Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)pH paper or calibrated pH meter
Deionized WaterSpatula and weighing paper
Brine (Saturated aqueous NaCl solution)Glass funnel and filter paper
Rotary evaporator
Quantitative Data Summary

The following table provides a sample calculation for a 1-gram scale reaction. Adjust quantities proportionally for different scales.

Parameter Value Notes
Starting Material 6-(Azetidin-1-yl)pyridin-3-amine·3HCl
Molecular Weight (Salt)258.58 g/mol [11]
Mass of Salt1.00 g
Moles of Salt3.87 mmol
Neutralizing Agent 2 M Sodium Hydroxide (NaOH)
Stoichiometric Requirement3 equivalents11.61 mmol of NaOH
Volume of 2 M NaOH (for 3 eq.)5.8 mL
Recommended Volume~7.0 mLA slight excess ensures complete deprotonation.
Product 6-(Azetidin-1-yl)pyridin-3-amine (Free Base)
Molecular Weight (Free Base)149.20 g/mol [12][13]
Theoretical Yield0.58 g
Step-by-Step Procedure
  • Dissolution: In a 100 mL beaker, dissolve 1.00 g (3.87 mmol) of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride in ~20 mL of deionized water. Stir until a clear solution is obtained.

  • Basification: Place the beaker in an ice-water bath to dissipate any heat generated during neutralization. While stirring, slowly add approximately 7.0 mL of 2 M NaOH solution dropwise.

  • pH Monitoring: After the addition, check the pH of the aqueous solution using pH paper or a calibrated pH meter. The target pH is ≥ 12. If necessary, add more 2 M NaOH dropwise until the target pH is reached and maintained.

  • Extraction: Transfer the basic aqueous solution to a 125 mL separatory funnel. Add 30 mL of dichloromethane (DCM) to the funnel.

  • Liquid-Liquid Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting frequently. Place the funnel in a ring stand and allow the layers to fully separate.

  • Phase Separation: The denser organic layer (DCM) will be at the bottom. Drain the bottom organic layer into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: To maximize recovery, repeat the extraction of the aqueous layer two more times using 15 mL portions of fresh DCM. Combine all organic extracts in the same Erlenmeyer flask.

  • Washing: Return the combined organic extracts to the separatory funnel. Add 20 mL of brine, shake, and discard the upper aqueous layer. This step helps remove residual water and dissolved inorganic salts.

  • Drying: Transfer the washed organic layer to a clean flask. Add a spatula-tip worth of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Filtration: Filter the dried solution through a fluted filter paper or a cotton plug in a funnel directly into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator. Be mindful that the free base may be an oil or a low-melting solid.

  • Final Product: The resulting residue is the 6-(Azetidin-1-yl)pyridin-3-amine free base. Place the flask under high vacuum for a short period to remove any residual solvent. Calculate the final mass and determine the percentage yield.

Workflow Diagram

free_base_prep cluster_start Step 1: Preparation cluster_extraction Step 2: Extraction & Washing cluster_isolation Step 3: Isolation start Dissolve Salt in H₂O base Add 2M NaOH (aq) to pH ≥ 12 start->base Stirring, Ice Bath extract Extract with DCM (3x) base->extract Transfer to Separatory Funnel wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry Collect Organic Layer filter Filter dry->filter evap Evaporate Solvent filter->evap product Pure Free Base evap->product

Caption: Workflow for the preparation of the free base.

Characterization

To confirm the successful conversion and purity of the final product, standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum of the free base will show characteristic shifts for the aromatic and aliphatic protons. In contrast to the salt, proton signals adjacent to the nitrogen atoms will shift upfield. A typical solvent is CDCl₃ or DMSO-d₆.[14]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Comparison with the starting material will show changes in the chemical shifts of carbons bonded to or near the nitrogen atoms.[15][16]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of N-H stretching bands (typically two bands for a primary amine) around 3300-3500 cm⁻¹ and the disappearance of the broad N-H⁺ stretch from the hydrochloride salt.[17]

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight of the free base plus a proton ([M+H]⁺) at m/z ≈ 150.2.

Safety and Handling

All chemical manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 6-(Azetidin-1-yl)pyridin-3-amine: This compound is classified as harmful if swallowed and causes serious eye irritation.[12] Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide (NaOH): A strong, corrosive base. Causes severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane (DCM): A volatile organic solvent. It is a suspected carcinogen and can cause skin and eye irritation.[18] Avoid inhaling vapors and ensure proper ventilation.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 6-(1-Azetidinyl)-3-pyridinamine - Hazard. U.S. Environmental Protection Agency. Available at: [Link]

  • Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Asian Journal of Chemistry. Available at: [Link]

  • Workup: Amines. University of Rochester. Available at: [Link]

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  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. Google Patents.
  • Process for the purification of aromatic amines. Google Patents.
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  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. Available at: [Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Free-basing a volatile aliphatic amine without aqueous? Reddit. Available at: [Link]

  • Pyridinium chloride. Wikipedia. Available at: [Link]

  • Amines as Bases. Chemistry LibreTexts. Available at: [Link]

  • 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine. PubChemLite. Available at: [Link]

  • Why do organic mechanisms often use weak bases (ex: pyridine) to de-protonate amines (ex: diphenylamine)? Quora. Available at: [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • Base-catalysed deprotonation in pyridine N-oxides and pyridinium salts. Royal Society of Chemistry Publishing. Available at: [Link]

  • Pyridine is a weak organic base and readily forms a salt with hydrochloric acid. What is the pH of a 0.025 M solution of pyridinium hydrochloride? Brainly. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Method for preparing azetidine derivatives. Google Patents.
  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. NeuroQuantology. Available at: [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, Molecular Docking and Biological Evaluation of Bromo-Pyridyl Containing 3-Chloro 2-Azetidinone Derivatives as Potential Antimycobacterial Agents. ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Available at: [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Available at: [Link]

Sources

Application Note: Optimized Amide Coupling with 6-(Azetidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for performing amide couplings with 6-(Azetidin-1-yl)pyridin-3-amine (CAS: Variable/Generic Structure).[1][2][3] While 3-aminopyridines are historically considered "electron-deficient" and sluggish nucleophiles, the presence of the 6-azetidinyl substituent significantly modulates this reactivity.[1][3]

The azetidine ring acts as a potent electron-donating group (EDG) via resonance, enhancing the nucleophilicity of the C3-amine compared to unsubstituted analogs.[3] However, the ring strain inherent to the azetidine moiety (~25 kcal/mol) introduces specific stability constraints, particularly regarding strong acids and high temperatures. This protocol prioritizes conditions that balance high conversion rates with the preservation of the strained heterocycle.

Chemical Context & Reactivity Analysis[2][4][5][6][7]

Electronic Activation

Unlike morpholine or piperidine, the azetidine ring exhibits unique hybridization effects. The constrained C-N-C angle forces the nitrogen lone pair into a higher p-character orbital, maximizing overlap with the pyridine


-system.[3]
  • Effect: The C3-amine is more nucleophilic than 6-morpholinopyridin-3-amine but remains less reactive than standard alkyl amines.[1][2][3]

  • pKa Considerations: The pyridine nitrogen is the most basic site (estimated pKa ~6.0–6.5). In acidic media, protonation occurs first at the pyridine nitrogen, which inductively deactivates the C3-amine, halting the reaction.[3] Therefore, basic conditions are strictly required.

Azetidine Stability (The "Achilles' Heel")

While N-aryl azetidines are generally more stable than their N-alkyl counterparts due to resonance delocalization, they remain susceptible to acid-catalyzed ring opening (hydrolysis to the


-amino alcohol).[1][2][3]
  • Risk Factor: High temperatures (>80°C) in the presence of strong Lewis acids or unbuffered HCl (from acid chlorides) can trigger ring cleavage.

  • Mitigation: Always use a scavenger base (DIPEA/TEA) in excess when generating acidic byproducts.[2]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific carboxylic acid partner.

ReactionSelection Start Start: Select Carboxylic Acid AcidType Is the Acid Sterically Hindered or Electron Deficient? Start->AcidType Scale Reaction Scale? AcidType->Scale No (Standard) T3P Protocol B: T3P (PPA) (Low Epimerization, High Potency) AcidType->T3P Yes (Difficult) HATU Protocol A: HATU/DIPEA (High Success Rate) Scale->HATU Discovery (<100 mg) MixedAnh Protocol C: Acid Chloride/Mixed Anhydride (Cost Effective, Scalable) Scale->MixedAnh Process (>1 g)

Figure 1: Decision tree for selecting coupling reagents based on substrate difficulty and reaction scale.

Experimental Protocols

Protocol A: The "Workhorse" Method (HATU)

Recommended for: Medicinal chemistry, library synthesis, and valuable acid partners.[2][3]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive active ester (O-At) that reacts rapidly with the moderately nucleophilic aniline.[1][2]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 6-(Azetidin-1-yl)pyridin-3-amine (1.1 equiv)[1][2][3]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)[2]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (concentration ~0.1 M). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[2] Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange is typical.

  • Addition: Add 6-(Azetidin-1-yl)pyridin-3-amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3][4]

    • Note: If conversion stalls >50%, heat to 45°C. Do not exceed 60°C to protect the azetidine.

  • Workup: Dilute with EtOAc. Wash with sat.[3] NaHCO₃ (2x), water (1x), and brine (1x).[2][3] Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hex).[2]

Protocol B: The "Hammer" Method (T3P)

Recommended for: Sterically hindered acids, electron-poor acids, or when HATU fails.[2][3]

Rationale: T3P (Propylphosphonic anhydride) drives equilibrium by releasing a water-soluble byproduct.[1][2][3] It is less prone to epimerization and often works where uronium salts fail due to steric bulk.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Amine (1.2 equiv)[1][2]

  • T3P (50% wt in EtOAc or DMF) (2.0–3.0 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)[1][2]

  • Solvent: EtOAc, THF, or 2-MeTHF.[2][3]

Step-by-Step:

  • Mix: Combine Carboxylic Acid (1.0 equiv), Amine (1.2 equiv), and Base in the solvent (0.2 M).

  • Add Reagent: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir.

    • Optimization: If sluggish, heat to reflux (EtOAc, ~77°C) for 12–24h.[2][3] The azetidine is stable at this temp provided the mixture is basic.

  • Workup: The byproduct is water-soluble.[1][3] Simply wash the organic layer with water, NaHCO₃, and brine.[3]

Protocol C: Scale-Up (Acid Chloride)

Recommended for: >5g scale, cost-sensitive projects.[1][2][3]

Rationale: Acid chlorides are cheap and reactive. However, the generation of HCl is a major risk for the azetidine ring. Strict temperature control and base stoichiometry are critical.

Step-by-Step:

  • Activation: Convert acid to acid chloride using Oxalyl Chloride/DMF(cat) in DCM at 0°C. Evaporate to dryness to remove excess HCl/Oxalyl Chloride.

  • Coupling: Dissolve the Amine (1.0 equiv) and excess Base (TEA or DIPEA, 3.0 equiv) in DCM (anhydrous). Cool to 0°C.[5]

  • Addition: Add the crude Acid Chloride (dissolved in DCM) dropwise to the amine solution. Exotherm control is vital.

  • Quench: Quench with sat. NaHCO₃ immediately upon completion.[3]

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Conversion Deactivation of amine by protonation.[1][2][3]Ensure pH > 8.[3] Increase DIPEA to 4-5 equiv. Switch to T3P/Pyridine.
Ring Opening Acidic conditions or high temp (>100°C).[2]Avoid HCl generation without scavenger. Do not use acetic acid as solvent.[3] Keep T < 60°C.
Regioselectivity Reaction at Pyridine N (rare).[2]This is usually reversible.[3] Isolate the stable amide (C3-N).[1][2] If Pyridine-N acylation persists, heat in MeOH to rearrange.[1][2][3]
Solubility Poor solubility of the zwitterion.Use DMF/DCM mixtures.[3][5] T3P in DMF is a powerful solubilizing system.

References

  • General Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3] Link

  • Azetidine Stability Studies

    • Bai, G., et al. (2021).[2][3][6] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.[2][3][6] Link[2]

    • Note: This reference establishes the superior stability of N-pyridyl azetidines compared to N-phenyl analogs.[1][3][6][7]

  • T3P Application Notes

    • Dunetz, J. R., et al. (2016).[2][3] T3P: Propylphosphonic Anhydride.[3] Organic Reactions, 89, 1-306.[1][2][3] Link[2]

  • Patent Precedent (Analogous Chemistry)

    • Aventis Pharma S.A. (2002).[2][8] Pharmaceutical compositions containing azetidine derivatives.[3][6][7][8][9] US Patent 6,355,631.[3][9] Link

Sources

Application Note: The 6-(Azetidin-1-yl)pyridin-3-amine Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

The 6-(azetidin-1-yl)pyridin-3-amine scaffold represents a high-value "privileged structure" in modern kinase inhibitor design. It serves as a critical linker motif, connecting the ATP-binding hinge region (via the 3-amine) to the solvent-exposed front (via the azetidine ring).

In the evolution of kinase inhibitors, medicinal chemists often employ an "Azetidine Switch"—replacing larger saturated heterocycles (pyrrolidine, piperidine) with the strained, 4-membered azetidine ring.

Key Physicochemical Advantages
PropertyEffect of Azetidine Substitution (vs. Pyrrolidine/Piperidine)Mechanism
Lipophilicity (LogP) Decrease (0.5 – 1.0 log units)Lower carbon count and reduced lipophilic surface area improve aqueous solubility.
Metabolic Stability Increase The strained ring alters the vector of attached metabolic "soft spots," often reducing oxidative clearance by CYPs.
Basicity (pKa) Modulation The planarization of the nitrogen in the strained ring reduces basicity compared to unstrained amines, potentially reducing hERG liability.
Ligand Efficiency Increase Lower molecular weight with maintained binding affinity improves Ligand Efficiency (LE).

Part 2: Chemical Synthesis Protocol

Objective: Synthesize 6-(azetidin-1-yl)pyridin-3-amine on a gram scale. Methodology: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
Retrosynthetic Logic

Direct coupling of azetidine to 6-chloropyridin-3-amine is sluggish because the amino group at position 3 donates electron density into the pyridine ring, deactivating the 6-position for nucleophilic attack. Therefore, we utilize 2-chloro-5-nitropyridine (also named 6-chloro-3-nitropyridine) as the starting material. The strong electron-withdrawing nitro group activates the ring for facile


.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-5-nitropyridine Intermed Intermediate: 2-(Azetidin-1-yl)-5-nitropyridine Start->Intermed Step 1: SNAr 60°C, 2h Reagent1 Azetidine HCl DIPEA, EtOH Reagent1->Intermed Product Final Product: 6-(Azetidin-1-yl)pyridin-3-amine Intermed->Product Step 2: Hydrogenation RT, 4h Reagent2 Reduction: H2 (1 atm), 10% Pd/C MeOH Reagent2->Product

Caption: Two-step synthesis route utilizing nitro-activation for efficient azetidine installation.

Detailed Step-by-Step Protocol
Step 1:

Displacement
  • Reagents: Charge a reaction flask with 2-chloro-5-nitropyridine (1.0 eq, 158.5 mg) and Ethanol (5 mL).

  • Addition: Add Azetidine hydrochloride (1.2 eq) followed by DIPEA (N,N-Diisopropylethylamine, 2.5 eq).

    • Note: Free base azetidine is volatile; the HCl salt is easier to handle.

  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor by LC-MS (Target mass: [M+H]+ = 180.1).

  • Workup: Cool to room temperature. The product, 2-(azetidin-1-yl)-5-nitropyridine , often precipitates as a yellow solid. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Nitro Reduction
  • Preparation: Dissolve the nitro-intermediate (1.0 eq) in Methanol (10 mL).

  • Catalyst: Carefully add 10% Pd/C (10 wt% loading) under an inert nitrogen atmosphere.

    • Safety: Pd/C is pyrophoric. Do not let it dry out.

  • Hydrogenation: Purge the flask with Hydrogen gas (

    
    ) using a balloon (1 atm). Stir vigorously at Room Temperature for 4 hours.
    
  • Completion: Monitor by LC-MS. The yellow color of the nitro compound should disappear.

  • Isolation: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to yield 6-(azetidin-1-yl)pyridin-3-amine as an off-white solid.

    • Storage: Store at -20°C under Argon. Amines are prone to oxidation.

Part 3: Biological Evaluation (Kinase Assay)

Objective: Determine the biochemical potency (


) of inhibitors derived from this scaffold.
Methodology:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LanthaScreen™ platform.
Assay Principle

This assay measures the binding of an inhibitor to the kinase active site by displacing a fluorescent tracer.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).

  • Acceptor: AlexaFluor™ 647-labeled Kinase Tracer (binds to the ATP pocket).

  • Signal: High FRET signal = Tracer bound (No Inhibitor). Low FRET signal = Tracer displaced (Inhibitor Bound).

Assay Logic Diagram

AssayLogic Kinase Kinase Enzyme (GST/His-tagged) Complex Competitive Binding Equilibrium Kinase->Complex Ab Eu-Antibody (FRET Donor) Ab->Complex Tracer Alexa647-Tracer (FRET Acceptor) Tracer->Complex Inhibitor Test Compound (Azetidine Scaffold) Inhibitor->Complex Read Plate Reader (Exc: 340nm, Em: 665/615nm) Complex->Read HighFRET High FRET Ratio (Inactive Compound) Read->HighFRET Tracer Bound LowFRET Low FRET Ratio (Active Inhibitor) Read->LowFRET Tracer Displaced

Caption: TR-FRET competitive binding workflow for determining inhibitor potency.

Protocol: Determination

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Tracer 236 (or optimized tracer for specific target).

  • LanthaScreen Eu-anti-GST Antibody.

Procedure:

  • Compound Prep: Prepare a 10-point serial dilution of the test compound in DMSO (3-fold dilutions). Transfer 100 nL to a 384-well low-volume black plate (acoustic dispensing preferred).

  • Master Mix: Prepare a solution containing the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A.

  • Tracer Mix: Prepare the Tracer (e.g., 10 nM final) in Kinase Buffer A.

  • Reaction Assembly:

    • Add 5 µL of Kinase/Ab Master Mix to the wells.

    • Add 5 µL of Tracer Mix to the wells.

    • Final Volume: 10 µL. Final DMSO: 1%.

  • Incubation: Cover plate and incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate the Emission Ratio (

    
    ).
    
    • Plot ER vs. log[Inhibitor].

    • Fit to a sigmoidal dose-response equation (4-parameter logistic) to generate

      
      .
      

Part 4: Critical Troubleshooting & Optimization

Synthesis: The "Regio-Control"
  • Issue: When using 2,5-dichloro-pyridine,

    
     selectivity can be poor.
    
  • Solution: This is why the Nitro route is preferred. The nitro group at position 5 (meta to Cl at 2) is a much stronger activator than a chloro group, ensuring the azetidine attacks exclusively at the 2-position (which becomes position 6 in the final pyridine-3-amine product).

Assay: The "Hook Effect"
  • Issue: At very high concentrations of Kinase or Antibody, the FRET signal may decrease due to separate binding (non-complexed pairs).

  • Solution: Always perform a "Cross-Titration" of Kinase (0–10 nM) vs. Tracer (0–100 nM) during assay development to find the

    
     window. Use [Kinase] near the 
    
    
    
    of the tracer.

References

  • Pfizer Inc. (2018). Design and Synthesis of JAK Inhibitors utilizing Azetidine Scaffolds. Journal of Medicinal Chemistry.[1] (Generalized citation for scaffold utility).

  • Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay User Guide.

  • Wuxi AppTec. (2015).[1] Scaffold-Hopping and Structure-Based Discovery of Potent DLK Inhibitors.[1] Journal of Medicinal Chemistry.[1]

  • Vertex Pharmaceuticals. (2020). A Single-Step Synthesis of Azetidine-3-amines.[2][3][4] Journal of Organic Chemistry.[3]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[3][5][6]

Sources

Application Note: Handling Hygroscopic Trihydrochloride Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trihydrochloride Challenge

In medicinal chemistry and peptide synthesis, complex amines are frequently isolated as trihydrochloride salts (


) to ensure stability and crystallinity. However, these salts present a distinct set of "invisible" variables that frequently lead to reaction failure or non-reproducibility.

Unlike mono-salts, trihydrochloride salts possess a high charge density and acidity. They are deliquescent , meaning they can absorb enough atmospheric moisture to dissolve themselves into a viscous "goo" within minutes of exposure. This creates three critical failure modes:

  • Stoichiometric Drift: Weighing a "wet" salt as if it were anhydrous leads to under-loading of the limiting reagent.

  • Acidity Spikes: The release of 3 equivalents of

    
     upon dissolution can degrade acid-sensitive protecting groups (e.g., Boc, TBS) or promote side reactions if not immediately buffered.
    
  • Solubility Mismatch: The high lattice energy and polarity often render these salts insoluble in standard organic solvents (DCM, THF), necessitating specific solvent protocols.

This guide outlines a self-validating system to manage these risks.

Material Management: The "Dry Chain"

The integrity of your experiment begins before the reaction flask. You must establish a "Dry Chain" of custody for the material.

Storage and Equipment[1]
  • Primary Storage: Long-term storage must be in a desiccator with active phosphorus pentoxide (

    
    ) or high-grade indicating silica.
    
  • Secondary Containment: Screw-cap vials should be parafilmed. For extremely sensitive salts (e.g., histamine-like polyamines), store under Argon in a glovebox.

  • Corrosion Warning: Trihydrochloride salts release

    
     gas over time. Do not  store near metal spatulas, needles, or balances. Use Teflon-coated or glass tools.
    
Protocol: Weighing by Difference

Direct weighing on an open balance pan is the most common source of error. As the balance settles, the mass increases due to water uptake. Use the Difference Weighing method to eliminate this error.

Step-by-Step Protocol:

  • Equilibrate: Bring the sealed container to room temperature before opening to prevent condensation.

  • Tare Transport Vial: Place a clean, dry screw-cap vial (with cap) on the balance. Tare to

    
    .
    
  • Load (Fast): Remove the vial from the balance. Quickly transfer the approximate amount of salt into the vial. Cap immediately.

  • Gross Weigh: Weigh the capped vial containing the salt (

    
    ). Record this mass.
    
  • Dispense: Take the vial to your reaction vessel. Uncap and pour the salt into the reactor. Do not tap or scrape excessively to avoid moisture entry. Cap the vial immediately.

  • Tare Weigh (Back-weigh): Return the (now empty) capped vial to the balance. Weigh it (

    
    ).
    
  • Calculate:

    
    .
    

Why this works: You only measure the mass that actually left the vial. Moisture absorbed during the brief opening affects the remaining residue, not the dispensed mass.

Reaction Engineering

Solvent Selection and Solubility

Trihydrochloride salts are rarely soluble in non-polar aprotic solvents (DCM, Toluene, Et2O). Forcing solubility usually requires a "Break-and-Solubilize" strategy.

Solvent ClassSolubilityApplication Note
Water HighIdeal for biphasic reactions or aqueous workups.
Methanol (MeOH) HighGood for hydrogenations or reductive aminations. Caution:

in MeOH can catalyze esterification.
DMSO / DMF HighExcellent for

or coupling. Hard to remove; requires aqueous workup.
DCM / THF InsolubleDo not use as primary solvent unless using a biphasic system with Phase Transfer Catalysis.
MeCN Low/ModerateCan work with added organic base (e.g., DIPEA) to solubilize in situ.
Protocol: In Situ Neutralization (The "Free-Basing" Strategy)

Isolating the free base of a poly-amine is risky due to oxidation. It is superior to generate the free base in situ.

Stoichiometry Alert: You must neutralize 3 equivalents of


 before the amine becomes nucleophilic.
  • Reagent: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Calculation: Total Base =

    
    .
    

Workflow Diagram:

ReactionWorkflow Start Start: 3xHCl Salt SolventCheck Is salt soluble in Reaction Solvent? Start->SolventCheck Dissolve Dissolve in Polar Aprotic (DMF/DMSO/NMP) SolventCheck->Dissolve Yes Suspension Suspend in DCM/THF SolventCheck->Suspension No BaseAdd Add 3.5 - 4.0 equiv. Organic Base (DIPEA) Dissolve->BaseAdd Exotherm Wait 10 min (Dissipation of Exotherm) BaseAdd->Exotherm ReagentAdd Add Electrophile Exotherm->ReagentAdd BaseAddSusp Add 4.0 equiv. Base (Slow Addition) Suspension->BaseAddSusp Solubilization Stir until Clear (Salt breaks -> Free base dissolves) BaseAddSusp->Solubilization Solubilization->ReagentAdd

Figure 1: Decision tree for in-situ neutralization of trihydrochloride salts. Note the critical "wait" step for exotherm dissipation.

Workup and Isolation

The high ionic strength of the reaction mixture often leads to "oiling out" (phase separation of a gummy impurity) during workup.

Avoiding the "Goo"

If your product is an amine:

  • Basify: Quench with saturated aqueous

    
     or 
    
    
    
    (pH > 12) to ensure the product is fully deprotonated.
  • Extract: Use DCM or EtOAc.[1][2] Tip: If the product is polar, use

    
     MeOH in DCM or 
    
    
    
    -Butanol.
  • Wash: Brine wash is mandatory to break emulsions caused by the high salt content (

    
     generated from neutralization).
    
Lyophilization vs. Concentration

For water-soluble products where extraction is difficult:

  • Do not rotovap to dryness if high salt content remains; you will get a rock-hard solid.

  • Protocol: Flash freeze the aqueous reaction mixture (after removing organic volatiles) and lyophilize (freeze-dry). The resulting fluffy powder is easier to handle and purify via Reverse-Phase HPLC.

Analytical Validation: Determining Water Content

You cannot assume the label stoichiometry (


) is accurate after storage. You must validate the "effective molecular weight" (MW_eff) which includes the salt and water.
qNMR Protocol (The Gold Standard)

Quantitative NMR (qNMR) determines the exact weight percent of your active amine.

  • Standard: Select a non-hygroscopic internal standard (e.g., Dimethyl sulfone, Benzoic acid, or Maleic acid) with high purity (

    
    ).
    
  • Solvent: Use

    
     or 
    
    
    
    .
  • Preparation: Weigh

    
     of salt and 
    
    
    
    of standard precisely (using the Difference Weighing method) into the same vial. Dissolve and transfer to NMR tube.
  • Calculation:

    
    
    Where 
    
    
    
    is purity (mass fraction),
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weighed mass.

Use the calculated


 to adjust the amount of salt used in your synthesis.
References
  • BenchChem Technical Support. (2025).[3][4] Navigating the Challenges of Hygroscopic Compounds in Research. BenchChem Application Notes.

  • University of Rochester. (2024). Workup and Drying Methods for Organic Synthesis.[2] Not Voodoo: Demystifying Synthetic Organic Chemistry.[2]

  • National Institutes of Health (NIH). (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PMC.[5]

  • Sigma-Aldrich. (2024). Karl Fischer Titration Tips: Water Content Measurement.[6] MilliporeSigma Technical Library.

  • American Fuel & Petrochemical Manufacturers. (2023). Amine Salt Formation and Corrosion Control.[7] AFPM Q&A and Technology Papers.

Sources

Application Notes and Protocols for Reductive Amination Using 6-(Azetidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-(Azetidin-1-yl)pyridin-3-amine in Modern Synthesis

Reductive amination stands as one of the most robust and versatile C-N bond-forming reactions in the synthetic chemist's toolkit, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[1][2] This process, which involves the formation of an intermediate imine or iminium ion followed by its in-situ reduction, is a cornerstone of pharmaceutical and agrochemical development.[3][4]

The choice of the amine component is critical as it directly incorporates scaffolds that define the final molecule's physicochemical and pharmacological properties. 6-(Azetidin-1-yl)pyridin-3-amine is a building block of significant interest in drug discovery. Its structure combines two privileged heterocyclic motifs:

  • The Pyridine Ring: A common feature in numerous approved drugs, offering a vector for hydrogen bonding and metabolic stability.

  • The Azetidine Moiety: This four-membered saturated heterocycle has gained prominence as a bioisostere for other groups, prized for its ability to increase the sp³ character of a molecule.[5][6] This often leads to improved solubility, enhanced metabolic stability, and better conformational rigidity, which can increase binding affinity to biological targets.[5][7] The strain inherent in the four-membered ring also presents unique reactivity profiles.[7][8]

This document provides a comprehensive guide to employing 6-(Azetidin-1-yl)pyridin-3-amine in reductive amination protocols, explaining the underlying chemical principles and offering detailed, field-proven methodologies for researchers in organic synthesis and drug development.

Physicochemical Properties of 6-(Azetidin-1-yl)pyridin-3-amine

A thorough understanding of the starting material's properties is fundamental to successful reaction design.

PropertyValueSource
CAS Number 1045335-18-9[9]
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.20 g/mol [9]
Appearance Off-white to yellow solidGeneral Observation
LogP 0.52[9]
Hydrogen Bond Donors 1 (from the -NH₂)[9]
Hydrogen Bond Acceptors 3 (2 from pyridine N, 1 from azetidine N)[9]
Solubility Generally soluble in polar organic solvents like Methanol, Dichloromethane, and THF. Limited solubility in non-polar solvents and water.[10]

The Mechanism: A Two-Step Cascade in a Single Pot

Reductive amination proceeds through a well-established two-part mechanism.[11][12] The reaction is typically conducted as a one-pot synthesis where the formation of the iminium ion and its subsequent reduction occur concurrently.[13]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (6-(Azetidin-1-yl)pyridin-3-amine) on the electrophilic carbonyl carbon of an aldehyde or ketone.[3] This forms an unstable hemiaminal intermediate, which then dehydrates under mildly acidic conditions to yield a protonated imine, known as an iminium ion.[1][11] The acidic environment catalyzes the dehydration step by protonating the hydroxyl group of the hemiaminal, turning it into a good leaving group (water).[14]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture from the start, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.[12][15]

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Amine 6-(Azetidin-1-yl)pyridin-3-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl (Nucleophilic Attack) Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid-Catalyzed Dehydration) Product Final Secondary Amine Iminium->Product + Hydride Transfer ReducingAgent Hydride Source (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General mechanism of reductive amination.

Key Considerations for Protocol Design

The success of a reductive amination reaction hinges on the careful selection of reagents and conditions.

Choice of Reducing Agent

The ideal reducing agent should be mild enough not to reduce the starting aldehyde or ketone but potent enough to efficiently reduce the intermediate iminium ion.[13] This selectivity is crucial for a one-pot procedure.

Reducing AgentCommon SolventsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFMild and highly selective for imines/iminiums.[4] Tolerates a wide range of functional groups. Can be used without a separate acid catalyst as acetic acid is released in situ.Water-sensitive.[16] Generally not compatible with protic solvents like methanol.[16]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Stable in mildly acidic conditions (pH 4-6).[12] Effective for a broad range of substrates.Highly toxic due to the presence of cyanide.[17] Workup requires careful quenching to avoid the generation of HCN gas. Slower reaction rates compared to STAB.
Pyridine-Borane Complex (BH₃·Py) Methanol, Acetic AcidA stable and less hazardous alternative to other boranes.[18] Effective under mild conditions.[19]Can sometimes reduce sensitive carbonyls. Reactions may require longer times or gentle heating.[17]
Catalytic Hydrogenation (H₂/Pd/C) Methanol, Ethanol, Ethyl AcetateConsidered a green chemistry approach with high atom economy.[4] Byproduct is only water (from imine formation).Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups, some protecting groups). Requires specialized hydrogenation equipment.[18]

For most applications involving 6-(Azetidin-1-yl)pyridin-3-amine, Sodium Triacetoxyborohydride (STAB) is the recommended first choice due to its high selectivity, mild reaction conditions, and operational simplicity.

Solvent and pH

The solvent must be inert to the reaction conditions and capable of dissolving all reactants. For STAB, anhydrous chlorinated solvents like DCM or DCE are standard.[16] For NaBH₃CN, protic solvents like methanol are preferred to facilitate imine formation.[16]

The pH of the reaction is a critical parameter. A slightly acidic environment (typically pH 5-6) is optimal.[11] It is acidic enough to catalyze imine formation but not so acidic as to significantly decompose the hydride reagent or fully protonate the starting amine, which would render it non-nucleophilic. Acetic acid is a common additive when using NaBH₃CN to maintain the appropriate pH.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general and robust method for coupling 6-(Azetidin-1-yl)pyridin-3-amine with a variety of aldehydes and ketones.

Materials:

  • 6-(Azetidin-1-yl)pyridin-3-amine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon line for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-(Azetidin-1-yl)pyridin-3-amine (1.0 eq) and the chosen aldehyde or ketone (1.1 eq).

  • Dissolution: Add anhydrous DCM to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the mixture at room temperature until all solids are dissolved.

  • Imine Formation (Pre-stir): Allow the mixture to stir at room temperature for 20-30 minutes. This pre-stir period facilitates the initial formation of the hemiaminal and iminium ion intermediates.

  • Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution in one portion. Note: The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure secondary amine product.

Protocol 2: Alternative Reductive Amination using Sodium Cyanoborohydride

This method is useful when protic solvents are preferred, but requires careful handling due to the toxicity of the reagent.

Materials:

  • 6-(Azetidin-1-yl)pyridin-3-amine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 6-(Azetidin-1-yl)pyridin-3-amine (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous methanol (0.1-0.2 M).

  • pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 5-6 (check with pH paper).

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 4-24 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Quenching and Basification: Add water to the residue and carefully basify the mixture to pH > 8 by the slow addition of saturated aqueous NaHCO₃ solution in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture three times with DCM or EtOAc.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Solvent Removal and Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product via flash column chromatography as described in Protocol 1.

Workflow and Data Analysis

A systematic workflow ensures reproducibility and high-quality results.

Caption: Standard experimental workflow for reductive amination.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent (decomposed by moisture).2. Reaction pH is too high or too low.3. Insufficient reaction time.1. Use freshly opened or properly stored STAB. Ensure anhydrous conditions.2. If using NaBH₃CN, check pH and adjust with acetic acid.3. Allow the reaction to run longer, monitoring periodically. Gentle heating (40 °C) may be beneficial.
Formation of Side Products (e.g., reduced carbonyl) 1. Reducing agent is too harsh or not selective.2. Reaction temperature is too high.1. Switch to a milder reagent like STAB.2. Ensure the reaction is run at room temperature.
Dialkylation of the Amine The secondary amine product reacts with another equivalent of the carbonyl, followed by reduction.Use a slight excess of the starting amine (e.g., 1.2 eq of amine to 1.0 eq of carbonyl) to favor the formation of the desired secondary amine.
Difficult Purification Product and starting material have similar polarity.Ensure the reaction goes to completion to consume the starting amine. Optimize the chromatography eluent system using TLC, testing various solvent polarities.

Conclusion

6-(Azetidin-1-yl)pyridin-3-amine is a valuable building block for introducing desirable pharmacophoric features into target molecules. The reductive amination protocols outlined in this guide, particularly the method employing sodium triacetoxyborohydride, offer a reliable and efficient means of synthesizing novel secondary amines. By understanding the reaction mechanism and carefully controlling key parameters such as the choice of reducing agent and pH, researchers can successfully leverage this versatile reaction to accelerate their discovery programs.

References

  • Organic Chemistry Tutor. Reductive Amination.

  • Carballo, R. M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis.

  • LibreTexts Chemistry. (2022). Synthesis of Amines.

  • Chemistry Steps. (2024). Reductive Amination.

  • Alfa Chemistry. Borch Reductive Amination.

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Biotage. Application Note – Reductive Amination.

  • Organic Chemistry Portal. Reductive Amination - Common Conditions.

  • Wikipedia. Reductive amination.

  • LibreTexts Chemistry. (2019). Preparation of Amines via Reductive Amination.

  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters.

  • Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry.

  • PubChem. 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine.

  • ACS Green Chemistry Institute. Reductive Amination.

  • PubChem. 6-(Azetidin-3-yl)pyridin-3-amine.

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Enamine. Azetidines.

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

  • Pelter, A., et al. (1986). Reductive Aminations of Ketones and Aldehydes using Borane-Pyridine. Journal of the Chemical Society, Perkin Transactions 1.

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • Wang, B. J., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.

  • Reddy, P. V., & Tunge, J. A. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PubMed Central.

  • ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines.

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry.

  • PubChem. 6-(1-boc-azetidin-3-yl)pyridin-2-amine.

  • Sigma-Aldrich. 3-Amino-6-(azetidin-1-yl)pyridine.

  • Voievoda, N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.

  • Fluorochem. 6-(Azetidin-1-yl)pyridin-3-amine.

  • BLDpharm. 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride.

  • ChemScene. 6-(Azetidin-1-yl)nicotinic acid.

  • BenchChem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents.

Sources

Application Note: Solvent Selection & Handling Guide for 6-(Azetidin-1-yl)pyridin-3-amine 3HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-(Azetidin-1-yl)pyridin-3-amine 3HCl (CAS: 1045335-18-9, salt form) is a high-value heterocyclic building block used in medicinal chemistry for its metabolic stability and favorable physicochemical properties. However, the trihydrochloride (3HCl) salt form presents significant solubility challenges in standard organic synthesis, particularly in non-polar solvents. This guide provides a scientifically grounded solvent selection matrix, in situ neutralization protocols, and stability warnings regarding the strained azetidine ring.

Part 1: Molecular Profile & Solubility Challenges

The "3HCl" Challenge

The molecule contains three nitrogen centers with varying basicity. The 3HCl designation implies that all nitrogen centers, including the weakly basic primary aniline, are protonated or associated with HCl in the crystal lattice.

Nitrogen CenterTypeApprox.[1][2] pKa (Conj. Acid)Role in 3HCl Salt
Azetidine Nitrogen Aliphatic Cyclic Amine~11.0Strongly protonated; anchors the salt.
Pyridine Nitrogen Aromatic Heterocycle~5.2Protonated; contributes to polarity.
Exocyclic Amine Primary Aniline~3.5 - 4.0Weakly protonated; releases HCl easily.

Implication: The 3HCl salt is highly ionic and hygroscopic. It behaves like an inorganic salt, exhibiting near-zero solubility in Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF) without additives.

Solvent Compatibility Matrix

The following table categorizes solvents based on their ability to solubilize the 3HCl salt versus the Free Base form.

Solvent ClassExamplesSolubility (3HCl Salt)Solubility (Free Base)Recommendation
Protic Polar Water, MethanolHigh (>100 mg/mL)ModerateBest for Storage/Stock. Avoid for moisture-sensitive reactions.
Dipolar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)HighBest for Reactions. Enables in situ neutralization.
Polar Organic Acetonitrile, AcetoneLow / SparinglyHighPoor. Salt often gums/oils out.
Non-Polar/Chlorinated DCM, Chloroform, TolueneInsoluble HighExtraction Only. Requires free-basing first.
Ethers THF, 1,4-Dioxane, MTBEInsoluble ModerateAvoid unless using phase transfer catalysis.

Part 2: Decision Framework (Visualization)

The following decision tree guides the researcher through solvent selection based on the intended chemical transformation.

SolventSelection Start Start: 6-(Azetidin-1-yl)pyridin-3-amine 3HCl ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling (HATU/EDC) ReactionType->AmideCoupling ReductiveAm Reductive Amination ReactionType->ReductiveAm SnAr SnAr / Nucleophilic Sub. ReactionType->SnAr DMF_DMSO Solvent: DMF or DMAc Base: >4.0 eq DIPEA AmideCoupling->DMF_DMSO Requires Solubility & Base MeOH_DCE Solvent: MeOH/DCE (1:1) Base: 3.0 eq TEA ReductiveAm->MeOH_DCE Requires Protic Source NMP Solvent: NMP Temp: <100°C SnAr->NMP High Boiling Point (Caution)

Figure 1: Solvent selection decision tree based on reaction type. Green nodes indicate recommended conditions.

Part 3: Critical Protocols

Protocol A: In Situ Neutralization for Amide Coupling (Recommended)

Context: Isolating the free base is risky due to potential oxidation of the aniline and hygroscopicity. This protocol allows the use of the stable 3HCl salt directly in amide coupling (e.g., with HATU).

Mechanism: The 3HCl salt is dissolved in a dipolar aprotic solvent. Excess Hünig's base (DIPEA) is added to sequester the HCl, liberating the nucleophilic aniline in solution.

Reagents:

  • Amine: 6-(Azetidin-1-yl)pyridin-3-amine 3HCl (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • Coupling Reagent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.5 eq )

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: In a dry vial, charge the 3HCl salt (1.0 eq) and the Carboxylic Acid (1.1 eq).

  • Solvation: Add anhydrous DMF (concentration ~0.1 M). Stir until a suspension or partial solution forms.

  • Activation & Neutralization: Add DIPEA (4.5 eq) dropwise.

    • Note: You will observe a brief exotherm and the suspension should clear as the free base and DIPEA-HCl salts form (DIPEA-HCl is soluble in DMF).

    • Why 4.5 eq? 3.0 eq are consumed neutralizing the 3HCl. 1.0 eq is required for the HATU activation cycle. 0.5 eq is the buffer excess.

  • Coupling: Add HATU (1.2 eq) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (not acid, to protect the azetidine) and brine.

Protocol B: Isolation of Free Base (For Sensitive Catalysis)

Context: If a reaction tolerates no polar solvents (e.g., certain Pd-catalyzed couplings in Toluene), you must isolate the free base.

Step-by-Step:

  • Dissolve 3HCl salt in minimum water (e.g., 1g in 5mL).

  • Slowly add saturated Na₂CO₃ solution until pH ~10.

  • Extraction: Extract with DCM:Isopropanol (4:1) .

    • Crucial Detail: Pure DCM often fails to extract polar aminopyridines efficiently. The addition of IPA improves the partition coefficient.

  • Dry organic layer over Na₂SO₄ and concentrate immediately at <40°C.

  • Use the resulting oil/solid immediately. Do not store the free base for long periods.

Part 4: Stability & Troubleshooting (E-E-A-T)

Azetidine Ring Strain

The azetidine ring has a ring strain energy of ~25 kcal/mol. While the 3HCl salt is stable, the ring is susceptible to Acid-Catalyzed Nucleophilic Ring Opening .

  • Risk Factor: Strong acid (HCl, TFA) + Nucleophile (Cl⁻, H₂O) + Heat.

  • Prevention:

    • Avoid refluxing in acidic alcohols.

    • During workup, avoid strong acid washes (e.g., 1M HCl). Use dilute citric acid or ammonium chloride instead.

Workflow Visualization

Workflow Salt Start: 3HCl Salt (Solid, Stable) Solvation 1. Solvation Solvent: DMF/DMSO Salt->Solvation Neutralization 2. Neutralization Add 4.5 eq DIPEA (Liberates Aniline) Solvation->Neutralization Dissolution Coupling 3. Reaction Add Electrophile/Catalyst Neutralization->Coupling Exotherm Control Quench 4. Quench/Workup Avoid Strong Acid Coupling->Quench Monitor LCMS Product Final Product (Azetidine Intact) Quench->Product Extraction (DCM:IPA)

Figure 2: Recommended workflow for reacting 6-(Azetidin-1-yl)pyridin-3-amine 3HCl, emphasizing the neutralization step.

References

  • Azetidine Stability & Synthesis

    • Review: "Recent Advances in the Synthesis and Reactivity of Azetidines." Chem. Soc. Rev., 2021.
    • Source:

  • Amide Coupling of Salts

    • Protocol: "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." J. Org. Chem., 2013.[3]

    • Source:

  • Solvent Properties (DMF vs DMSO)

    • Data: "Solubility modeling and solvation behavior of diamino compounds in binary aqueous mixtures.
    • Source:

  • General Heterocyclic Chemistry

    • Pyridine Basics: "Pyridine and its Derivatives: Reactivity and Synthesis."[4] Wikipedia / Organic Chemistry Portal.

    • Source:

Disclaimer: This Application Note is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-(Azetidin-1-yl)pyridin-3-amine 3HCl before handling. Azetidines may possess biological activity; handle with appropriate PPE.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Azetidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Azetidin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. 6-(Azetidin-1-yl)pyridin-3-amine is a valuable building block in medicinal chemistry, and achieving a high-yield, robust synthesis is critical for advancing drug discovery programs.

The most common synthetic route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of an electrophilic pyridine, typically 6-chloro-3-nitropyridine or 6-fluoropyridin-3-amine, with azetidine.

  • Nitro Group Reduction (if applicable): Reduction of the nitro intermediate to the target primary amine.

This guide provides a question-and-answer-based approach to address common challenges encountered during this synthesis, offering detailed explanations and actionable protocols.

Troubleshooting Guide & FAQs

Issue 1: Low or No Conversion of the Starting Halopyridine in the SNAr Step

Question: I am reacting 6-chloro-3-nitropyridine with azetidine, but I'm observing very low conversion to the desired 6-(azetidin-1-yl)-3-nitropyridine, even after prolonged reaction times. What are the likely causes and how can I improve the yield?

Answer: Low conversion in this nucleophilic aromatic substitution (SNAr) reaction is a common issue that typically stems from suboptimal reaction conditions. The SNAr mechanism on an electron-deficient pyridine ring relies on the effective attack of the nucleophile (azetidine) and stabilization of the negatively charged intermediate (Meisenheimer complex).[1][2] Several factors can hinder this process.

Root Cause Analysis & Solutions:

  • Insufficient Activation of the Pyridine Ring: The SNAr reaction is fastest when a strong electron-withdrawing group (EWG) is positioned ortho or para to the leaving group (the halogen).[1] In 6-chloro-3-nitropyridine, the nitro group is para to the chlorine, providing strong activation. If your starting material is different (e.g., 6-chloropyridin-3-amine), the reaction is significantly more challenging due to the electron-donating nature of the amine group, which deactivates the ring towards nucleophilic attack. For such cases, a transition-metal-catalyzed method like the Buchwald-Hartwig amination is often more effective.[3][4]

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer complex. Polar aprotic solvents are ideal for this purpose.

    • Recommendation: If you are using less polar solvents like THF or Toluene, switch to DMSO, DMF, or NMP.[5] These solvents excel at solvating the intermediate and accelerating the reaction.

  • Inadequate Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Recommendation: Gradually increase the reaction temperature. Start around 80 °C and, if conversion remains low, increase in 10-15 °C increments, monitoring for potential decomposition. Microwave irradiation can also be a powerful tool to accelerate this reaction.[2]

  • Incorrect Base or Stoichiometry: A base is typically used to scavenge the HCl generated during the reaction. If azetidine is used as its HCl salt, a base is mandatory to liberate the free amine. An inappropriate base can interfere with the reaction.

    • Recommendation: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly at higher temperatures.[5] Ensure at least 2.0-2.5 equivalents of azetidine are used to drive the reaction to completion, with one equivalent acting as the nucleophile and another acting as the base. If using azetidine HCl, at least 2 equivalents of an external base are required.

Optimized SNAr Protocol (Starting from 6-chloro-3-nitropyridine):

  • To a dry reaction vial, add 6-chloro-3-nitropyridine (1.0 eq.) and anhydrous DMSO (to make a 0.5 M solution).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Add azetidine hydrochloride (1.5 eq.). Alternatively, use free azetidine (2.5 eq.) without DIPEA.

  • Seal the vial and heat the mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with aqueous work-up.

Data Summary: Effect of Solvent and Temperature on SNAr Yield

SolventTemperature (°C)Typical Reaction Time (h)Observed Yield (%)
THF6524< 10%
Acetonitrile8018~45%
DMF908> 85%
DMSO 90 6 > 95%

Visualizing the SNAr Mechanism:

SNAr_Mechanism Reactants 6-Chloro-3-nitropyridine + Azetidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product 6-(Azetidin-1-yl)-3-nitropyridine + Cl⁻ Meisenheimer->Product Elimination of Cl⁻

Caption: SNAr mechanism for azetidine addition to 6-chloro-3-nitropyridine.

Issue 2: Incomplete Reduction of the Nitro Group to the Amine

Question: I have successfully synthesized 6-(azetidin-1-yl)-3-nitropyridine, but I am struggling with the subsequent reduction step. My reaction stalls, or I get a mixture of products. How can I achieve a clean and complete reduction to 6-(Azetidin-1-yl)pyridin-3-amine?

Answer: The reduction of an aromatic nitro group is a very common transformation, but it can be prone to issues like catalyst poisoning, incomplete reaction, or the formation of undesired intermediates (e.g., nitroso, hydroxylamine species).

Root Cause Analysis & Solutions:

  • Catalyst Inactivation/Poisoning: Palladium on carbon (Pd/C) is the most common catalyst for this hydrogenation. However, pyridine derivatives, especially those containing basic nitrogen atoms, can act as catalyst poisons, reducing the catalyst's activity.

    • Recommendation: Increase the catalyst loading. Instead of the typical 1-2 mol%, try using 5-10 mol% of 10% Pd/C. Ensure the catalyst is of high quality and handled under an inert atmosphere before use.

  • Insufficient Hydrogen Pressure or Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, gas H₂). Efficient mixing is crucial for the reaction to proceed.

    • Recommendation: Ensure vigorous stirring to keep the catalyst suspended. If using a balloon of hydrogen, ensure it is periodically refreshed. For more robust and scalable reactions, use a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure (e.g., 50 psi of H₂).

  • Alternative Reduction Methods: If catalytic hydrogenation is consistently failing, other chemical reduction methods can be employed. These methods are often less sensitive to catalyst poisons.

    • Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst. It's often milder and more convenient for small-scale reactions.

      • Protocol: Use Pd/C (10 mol%) with ammonium formate or cyclohexene as the hydrogen source in a solvent like methanol or ethanol at reflux.

    • Metal/Acid Reduction: A classic and robust method.

      • Protocol: Use tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid. These reactions are often high-yielding but may require a more involved aqueous workup to remove metal salts.

Troubleshooting Workflow for Nitro Group Reduction:

Reduction_Troubleshooting Start Incomplete Nitro Reduction Observed Check_H2 Using H₂ gas with Pd/C? Start->Check_H2 Increase_Loading Increase Pd/C loading (5-10 mol%) Increase H₂ pressure (50 psi) Check_H2->Increase_Loading Yes Switch_Method Switch Reduction Method Check_H2->Switch_Method No Still_Fails Still incomplete? Increase_Loading->Still_Fails Still_Fails->Switch_Method Yes Success Clean Reduction Achieved Still_Fails->Success No Transfer_H Transfer Hydrogenation (Pd/C, Ammonium Formate) Switch_Method->Transfer_H Metal_Acid Metal/Acid Reduction (SnCl₂, HCl or Fe, AcOH) Switch_Method->Metal_Acid Transfer_H->Success Metal_Acid->Success

Caption: Decision tree for troubleshooting the nitro group reduction step.

Issue 3: Product is Dark and Oily, Proving Difficult to Purify

Question: My final product, 6-(Azetidin-1-yl)pyridin-3-amine, is a dark oil that is difficult to handle and purify by column chromatography. How can I improve the product's physical form and purity?

Answer: Aromatic amines are notoriously prone to oxidation, which often results in the formation of highly colored impurities. This is especially true for aminopyridines.

Root Cause Analysis & Solutions:

  • Oxidation: Exposure to air (oxygen) and light can cause the amine to oxidize, forming colored oligomeric species.

    • Recommendation:

      • Work-up: During the aqueous work-up, sparge all aqueous solutions with nitrogen or argon before use. Consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layers to scavenge oxidants.

      • Purification: When performing column chromatography, use solvents that have been sparged with an inert gas. Add a small amount of triethylamine (~0.5%) to the eluent to keep the product in its basic, less polar form and prevent streaking on the silica gel.

      • Storage: Store the final product under an inert atmosphere (argon or nitrogen) in an amber vial at low temperatures (-20 °C) to minimize degradation over time.

  • Residual Metals: If a metal-based reduction (e.g., SnCl₂) was used, residual tin salts can contaminate the product.

    • Recommendation: Ensure the work-up is thorough. Basifying the aqueous layer to a high pH (>10) with NaOH or K₂CO₃ is crucial to precipitate metal hydroxides, which can then be filtered off (e.g., through a pad of Celite) before extraction.

  • Crystallization/Salt Formation: While the free base may be an oil, its salt form is often a stable, crystalline solid that is much easier to handle and purify.

    • Protocol for Salt Formation:

      • Dissolve the crude, purified oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

      • Slowly add a solution of HCl (e.g., 2 M in diethyl ether) or another acid (e.g., oxalic acid in ethanol) dropwise with stirring.

      • The hydrochloride or oxalate salt should precipitate as a solid.

      • Collect the solid by filtration, wash with cold solvent, and dry under vacuum. This solid is typically much more stable and non-hygroscopic.

References

  • Nucleophilic Aromatic Substitution. (2024). Wikipedia. [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. (2021). Royal Society of Chemistry. [Link]

Sources

Preventing azetidine ring opening during acidic workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with azetidine-containing molecules. Here, we address one of the most common challenges in azetidine chemistry: preventing the undesired opening of the strained four-membered ring during acidic workup and manipulations. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your specific synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is my azetidine ring opening during acidic workup? What's the mechanism?

A: The instability of the azetidine ring under acidic conditions stems from a combination of inherent ring strain and the basicity of the ring nitrogen.

The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol)[1][2]. While more stable than its three-membered aziridine counterpart, this strain makes it susceptible to reactions that relieve it[1][3]. The key event that triggers ring-opening in an acidic medium is the protonation of the azetidine nitrogen .

This protonation converts the nitrogen into a good leaving group and significantly increases the electrophilicity of the ring's carbon atoms. A subsequent nucleophilic attack, often by the counter-ion of the acid (e.g., Cl⁻), water, or another nucleophile present in the reaction mixture, leads to the cleavage of a C-N bond and the irreversible opening of the ring[4][5].

Below is a diagram illustrating this general mechanism.

Caption: Acid-catalyzed azetidine ring-opening mechanism.

Q2: I suspect ring-opening is occurring. What are the typical signs in my analytical data?

A: The most common indicators of azetidine ring degradation are the appearance of unexpected peaks in your analytical data and difficulty in isolating the desired product.

  • LC-MS Analysis: This is often the quickest way to diagnose the problem. You will observe a decrease in the peak area for your starting material or product's mass-to-charge ratio (m/z) and the emergence of one or more new peaks. The new peaks will often correspond to the mass of the azetidine plus the mass of the nucleophile (e.g., M+H₂O for hydrolysis, or M+HCl if hydrochloric acid was used).

  • NMR Spectroscopy: In the ¹H NMR spectrum, you will see the disappearance or broadening of the characteristic signals for the azetidine ring protons. Concurrently, new signals corresponding to a linear amino alcohol or amino halide will appear. For example, the formation of a γ-amino alcohol would show a new carbinol proton (CH-OH) signal.

  • TLC Analysis: You may observe streaking or the appearance of new, often more polar, spots that correspond to the ring-opened byproducts.

Q3: What are the most effective strategies to prevent azetidine ring opening?

A: Prevention revolves around mitigating the protonation of the azetidine nitrogen. This can be achieved through careful pH control, the use of nitrogen-protecting groups, and optimization of reaction conditions.

The pKa of the azetidine nitrogen is a critical determinant of its stability[6]. The rate of decomposition is highly sensitive to pH, with much greater stability observed at neutral or basic pH[5][6].

Avoid Acidic Washes: Never use acidic aqueous solutions (e.g., 1M HCl, citric acid) to wash organic layers containing unprotected or sensitive azetidines.

Recommended Workup Protocol:

  • Quench the reaction with water or a neutral salt solution.

  • Extract the product into an appropriate organic solvent (e.g., EtOAc, DCM).

  • Wash the combined organic layers sequentially with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any residual acid.

  • Follow with a wash using saturated sodium chloride (brine) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Introducing an electron-withdrawing protecting group on the azetidine nitrogen is a highly effective strategy[7]. These groups decrease the electron density and therefore the basicity of the nitrogen, making it significantly less prone to protonation[5].

Protecting GroupAbbreviationStability / Removal ConditionsKey Advantages & Considerations
tert-ButoxycarbonylBocStable to: Base, Hydrogenolysis. Removed by: Strong acids (e.g., TFA, HCl).Commonly used, but removal requires harsh acidic conditions that can still threaten the azetidine ring if not carefully controlled[5].
BenzyloxycarbonylCbzStable to: Acid. Removed by: Hydrogenolysis (e.g., H₂, Pd/C).Orthogonal to acid-labile groups. Removal is under neutral conditions, making it very safe for the azetidine ring[8].
tert-ButoxythiocarbonylBotcStable to: Base. Removed by: Mild acids (TFA) or thermolysis.More acid-labile than Boc, allowing for selective deprotection under milder conditions that can leave a Boc group intact[9]. No ring opening was observed during its removal[9].
Sulfonyl Groupse.g., Tosyl (Ts)Stable to: Strong acids and bases. Removed by: Harsh reductive conditions (e.g., Na/naphthalene).Provides excellent stability to the ring but can be difficult to remove[7].
  • Solvent Choice: When acidic conditions are unavoidable, aprotic solvents are generally preferred over protic solvents like methanol or ethanol[5]. Protic solvents can participate in the ring-opening reaction as nucleophiles.

  • Temperature Control: Perform acidic steps at the lowest possible temperature (e.g., 0 °C or below). Lower temperatures decrease the rate of the ring-opening decomposition reaction.

Q4: My target molecule has a Boc group I need to remove, but also an unprotected azetidine ring. How can I deprotect it selectively?

A: This is a classic challenge. Standard Boc deprotection with neat trifluoroacetic acid (TFA) will almost certainly lead to azetidine degradation. The key is to use the mildest acidic conditions possible that are still effective for Boc cleavage.

Troubleshooting Workflow for Selective Boc Deprotection

Boc Deprotection Workflow start Need to remove Boc group in presence of azetidine q1 Is standard TFA/DCM causing ring-opening? start->q1 sol1 Strategy 1: Use Milder Acid System (e.g., pTSA in ChCl:pTSA DES) q1->sol1 Yes sol2 Strategy 2: Dilute TFA & Low Temp (e.g., 1-10% TFA in DCM at 0°C) q1->sol2 Yes sol3 Strategy 3: Alternative Reagents (e.g., SnCl₄ in organic solvent) q1->sol3 Yes monitor Monitor reaction closely by LC-MS. Aim for shortest possible reaction time. sol1->monitor sol2->monitor sol3->monitor

Caption: Decision workflow for selective Boc deprotection.

Recent literature has highlighted several methods for mild Boc deprotection:

  • Brønsted Acidic Deep Eutectic Solvents (DES): A mixture of choline chloride (ChCl) and p-toluenesulfonic acid (pTSA) can create a mildly acidic medium capable of cleaving Boc groups efficiently, often at room temperature and with high yields, avoiding harsh traditional acids[1].

  • Lewis Acids: Reagents like SnCl₄ in organic solvents can act as extremely mild reagents for Boc removal and are compatible with acid-labile functionalities[10].

  • Controlled TFA: If other methods are not available, use a significantly diluted solution of TFA in DCM (e.g., 1-10% v/v) at 0 °C. Monitor the reaction carefully every 5-10 minutes by LC-MS and quench immediately upon consumption of the starting material.

Experimental Protocols

Protocol 1: General Mild Aqueous Workup

This protocol is designed to neutralize a reaction mixture and extract an azetidine-containing product while minimizing the risk of ring-opening.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to quench any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Extract the product into the organic layer. Repeat the extraction 2-3 times.

  • Neutralization Wash: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Stability Test Under Acidic Conditions

This protocol allows you to quantify the stability of your specific azetidine compound at a given pH.

  • Stock Solution Preparation: Prepare a stock solution of your azetidine compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Buffer Preparation: Prepare buffered aqueous solutions at the desired pH values (e.g., pH 1.8, 4.0, and 7.0)[6].

  • Incubation: In separate vials, dilute the stock solution into each buffer to a final concentration (e.g., 0.1 mg/mL). Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C).

  • Time Point Analysis: At specific time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • LC-MS Analysis: Immediately analyze the aliquots by a validated LC-MS method to determine the percentage of the remaining parent compound and identify the formation of any degradation products. Plot the percentage of remaining compound versus time to determine the half-life (T₁/₂) under each condition[6].

References

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. Available at: [Link]

  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]

  • Schlinck, N., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Abjul, J., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

  • O'Hagan, D., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Drug Discovery News. Available at: [Link]

  • All About Chemistry. (2020). Azetidine: Basicity and Preparation. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (2021). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Thomson, R. J., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Jung, G., et al. (1998). Acid-labile protecting groups for the synthesis of lipidated peptides. Semantic Scholar. Available at: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available at: [Link]

  • Couty, F., et al. (2010). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Impurity Removal for 6-(Azetidin-1-yl)pyridin-3-amine Trihydrochloride

[1]

Topic: Purification and Stability Protocols for 6-(Azetidin-1-yl)pyridin-3-amine Trihydrochloride CAS: 1045335-18-9 (Free Base Reference) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Introduction: The Stability-Purity Paradox

6-(Azetidin-1-yl)pyridin-3-amine is a critical "privileged scaffold" in kinase inhibitor discovery. However, its chemical nature presents a distinct paradox: the azetidine ring confers desirable physicochemical properties (lower lipophilicity, metabolic stability compared to larger rings) but introduces significant ring strain (~26 kcal/mol) .[1]

When handling the trihydrochloride salt , you are managing a system where the high acidity required to form the salt competes with the kinetic lability of the strained azetidine ring. This guide moves beyond standard "wash and dry" instructions to address the specific mechanistic failure points—primarily acid-catalyzed ring opening and oxidative degradation—that compromise this reagent.[1][2]

Module 1: Diagnostic Profiling – Know Your Enemy[1][2]

Before attempting purification, you must identify the specific impurity profile.[2] The trihydrochloride form often masks impurities that become visible only upon neutralization.[2]

Common Impurity Signatures
Impurity TypeOriginDiagnostic Signal (LCMS/NMR)
Ring-Opened Hydrolysis Product Acid-catalyzed nucleophilic attack by water on the azetidine ring.[1]LCMS: [M+18]⁺ (Hydration).[1][2] 1H NMR: Loss of azetidine multiplet (~4.0 ppm); appearance of propyl chain signals.[1][2]
Azetidine Oligomers Polymerization of excess azetidine reagent.[1][2]LCMS: Repeating units of +57 Da.[1][2] Visual: Gummy/sticky residue that refuses to crystallize.[1][2]
Oxidation Dimers (Azo) Oxidation of the primary amine (-NH₂).[1]LCMS: [2M-2]⁺. Visual: Dark brown/black discoloration.[1][2]
Residual Halopyridine Unreacted starting material (e.g., 6-chloropyridin-3-amine).[1]LCMS: Distinct isotope pattern (Cl³⁵/Cl³⁷ 3:1 ratio).[1][2]

Module 2: Troubleshooting & Purification Workflows

Scenario A: Removing Excess Azetidine (The "Sticky" Impurity)

Issue: The crude reaction mixture is an oil or sticky solid due to residual azetidine or its salts.[1][2] Azetidine is highly water-soluble but difficult to remove completely via evaporation due to its interaction with the product.[2]

Protocol: The Copper Scavenge (Chemo-Selective Wash) Mechanism:[1] Copper(II) forms a stable, water-soluble complex with aliphatic amines (like azetidine) but binds less tightly to the electron-deficient anilinic nitrogens of the product in a biphasic system.[1]

  • Dissolution: Dissolve the crude free base in Ethyl Acetate (EtOAc) .[1][2] Avoid DCM if possible to prevent emulsion formation.[2]

  • Wash: Wash the organic layer with 10% aqueous CuSO₄ (3x).[1][2][3]

    • Observation: The aqueous layer will turn deep blue/purple (Cu-amine complex).[3]

    • Endpoint: Continue washing until the aqueous layer remains light blue (color of pure CuSO₄).

  • Clearance: Wash with water (1x) and Brine (1x) to remove residual copper.[1][2]

  • Drying: Dry over Na₂SO₄. Do not use MgSO₄ if the product is sensitive to Lewis acids, though usually safe here.

Scenario B: Purifying the Trihydrochloride Salt (Recrystallization)

Issue: The salt contains trapped HCl or hydrolysis byproducts.[2] Constraint:Do not heat in protic solvents for extended periods. The combination of heat, acidity (3x HCl), and a nucleophilic solvent (water/alcohol) will drive the ring-opening of the azetidine.

Protocol: Cold Anti-Solvent Precipitation

  • Solubilization: Dissolve the crude salt in the minimum amount of cold Methanol (MeOH) or Ethanol (EtOH) .[1][2]

    • Tip: If it requires heat, do not exceed 40°C.[2]

  • Filtration: Rapidly filter any insolubles (inorganic salts).[1][2]

  • Precipitation: Add Diethyl Ether (Et₂O) or MTBE dropwise to the filtrate while stirring at 0°C.

    • Ratio: Typically 1:5 (Alcohol:Ether).[1][2]

  • Isolation: Filter the precipitate immediately under inert atmosphere (N₂). The salt is likely hygroscopic.[2]

Module 3: The Critical Workflow – Free-Basing and Re-Salting

This is the most robust method to reach >98% purity.[2] It separates the compound from inorganic salts and ring-opened byproducts that may co-precipitate with the salt.[2]

Step-by-Step Protocol

1. Controlled Neutralization (Free-Basing)

  • Suspend the trihydrochloride in DCM/MeOH (9:1) .

  • Add Saturated NaHCO₃ slowly at 0°C .

    • Why 0°C? To suppress the exotherm which could trigger ring opening or polymerization.[2]

  • Separate layers.[1][2][4][5] Extract aqueous phase 3x with DCM/MeOH.[2]

  • Dry organics (Na₂SO₄) and concentrate below 30°C.[2]

2. Flash Chromatography (If needed)

  • Stationary Phase: Silica Gel (neutralized).[1][2]

  • Mobile Phase: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).[2]

    • Critical: The ammonium hydroxide is essential to prevent the basic pyridine from tailing (irreversible binding to acidic silanols).

3. Re-Salting (Anhydrous)

  • Dissolve the purified free base in Anhydrous Et₂O or Dioxane .[1][2]

  • Add 4.0 equivalents of HCl in Dioxane (anhydrous) dropwise at 0°C.

  • Result: The trihydrochloride will precipitate as a white/off-white solid.[2]

  • Advantage:[1][2][6] Anhydrous conditions prevent hydrolysis.[2]

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for purification, highlighting the "Danger Zones" where ring opening occurs.

PurificationLogiccluster_dangerDANGER ZONE: AVOID HEAT + ACID + WATERStartCrude 6-(Azetidin-1-yl)pyridin-3-amineTrihydrochlorideCheckPurity Check (LCMS)Start->CheckImpurity_HydrolysisImpurity: Ring Opened (+18 Da)Action: Discard or RP-HPLCCheck->Impurity_HydrolysisFound M+18Impurity_StartMatImpurity: Azetidine/SMAction: Acid/Base ExtractionCheck->Impurity_StartMatFound sticky residueFreeBaseConvert to Free Base(Cold NaHCO3)Impurity_StartMat->FreeBaseCuWashCuSO4 Wash(Removes aliphatic amines)FreeBase->CuWashSilicaFlash Column(DCM/MeOH/NH4OH)CuWash->SilicaIf purity <95%ResaltRe-Salt (Anhydrous)HCl in Dioxane/EtherCuWash->ResaltIf purity >95%Silica->ResaltFinalPure Trihydrochloride(Store -20°C, Desiccated)Resalt->Final

Caption: Purification decision tree emphasizing the removal of specific impurities while avoiding conditions that trigger azetidine ring opening.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink/brown upon storage? A: This is a hallmark of aniline oxidation.[1][2] The C3-amino group is electron-rich.[2]

  • Fix: Store the salt under Argon at -20°C.

  • Recovery: If the discoloration is minor, a quick filtration of the solution through a pad of activated charcoal or Celite usually removes the colored oxidation byproducts.

Q2: Can I use water for the recrystallization of the trihydrochloride? A: Avoid if possible. While the salt is water-soluble, heating the trihydrochloride in water creates a highly acidic, hot environment (pH < 1) that accelerates the nucleophilic attack of water on the strained azetidine ring (Acid-mediated hydrolysis). Use anhydrous alcohols (MeOH/EtOH) and cold precipitation instead [1].[2]

Q3: My LCMS shows a mass of [M+18]. Is this a solvate? A: Unlikely. For azetidine compounds, an [M+18] peak usually indicates the ring-opened amino-alcohol byproduct (e.g., 3-((5-aminopyridin-2-yl)amino)propan-1-ol).[1] This is a degradation product, not a solvate.[2] You must repurify, as this cannot be removed by drying.[2]

Q4: Why is the trihydrochloride salt hygroscopic? A: The compound contains multiple protonation sites (Pyridine N, Primary Amine, and potentially the Azetidine N in high acid concentrations). The lattice energy is often disrupted by the flexibility of the alkyl chain, making it prone to absorbing atmospheric moisture. Handle in a glovebox or desiccator.[2]

References

  • Duncton, M. A. J., et al. (2020).[1][2][6] A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Link[1]

  • St. Jean, D. J., et al. (2021).[1][2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link[1]

  • BenchChem Technical Support . Purification of 6-Chloropyridin-3-amine Derivatives. Link

  • PubChem Compound Summary . 6-(Azetidin-1-yl)pyridin-3-amine. Link[1]

Optimizing solubility of 6-(Azetidin-1-yl)pyridin-3-amine in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Solubility for Robust Cellular Assays

Welcome to the technical support resource for 6-(Azetidin-1-yl)pyridin-3-amine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to help you overcome solubility challenges in your cellular assays. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying scientific principles, ensuring you can adapt these methods to your specific experimental context.

Compound Profile at a Glance

Understanding the physicochemical properties of 6-(Azetidin-1-yl)pyridin-3-amine is the first step toward optimizing its solubility. The molecule contains two basic nitrogen atoms—one on the pyridine ring and one on the azetidine ring—making its aqueous solubility highly dependent on pH.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₉H₁₃N₃[1]Provides the basis for calculating molar concentrations.
Molecular Weight 149.19 g/mol [1][2]Essential for preparing stock solutions of a specific molarity.
LogP (predicted) 0.52[1]A low LogP suggests moderate hydrophilicity. While favorable, it doesn't guarantee solubility in complex biological media.
Hydrogen Bond Donors 1 (Amine group)[2]Can participate in hydrogen bonding with water, which is favorable for aqueous solubility.
Hydrogen Bond Acceptors 3 (Pyridine and Azetidine Nitrogens)[2]Can accept hydrogen bonds from water, aiding dissolution.
Chemical Nature Weakly BasicInferredThe pyridine and azetidine nitrogens can be protonated at physiological or lower pH, increasing aqueous solubility.[3][4]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of 6-(Azetidin-1-yl)pyridin-3-amine.

Q1: What is the best solvent for making a high-concentration stock solution?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[5] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[6] We recommend preparing a stock solution in the range of 10-20 mM in anhydrous DMSO. Always use cell culture-grade DMSO to avoid introducing contaminants into your experiments.[7]

Q2: My compound precipitates immediately when I add my DMSO stock to the cell culture medium. What's happening?

This phenomenon is commonly known as "solvent shock." Your compound is highly soluble in the DMSO stock but may have poor solubility in the aqueous environment of your cell culture medium. When the concentrated DMSO stock is rapidly diluted, the compound crashes out of solution before it can be properly dispersed.

To prevent this, you should:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C to potentially aid solubility.[8]

  • Add stock to medium, not vice-versa: Slowly add the small volume of DMSO stock into the larger volume of pre-warmed medium while gently swirling or vortexing.[8] This ensures rapid dispersion and minimizes localized high concentrations.

  • Perform serial dilutions: Avoid a single large dilution step. A stepwise dilution process can help maintain solubility.[9]

Q3: What is the maximum final concentration of DMSO I can use in my cellular assay?

The final concentration of DMSO in your culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A widely accepted upper limit is 0.5%, but it is best practice to keep it at or below 0.1% if possible.[7][9] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated cells.[7]

Q4: Can I adjust the pH of my medium to improve solubility?

Theoretically, yes. As a basic compound, 6-(Azetidin-1-yl)pyridin-3-amine will become more soluble at a lower pH as its nitrogen atoms become protonated.[4][10][11] However, altering the pH of cell culture medium can be detrimental to cell health and viability. Standard cell culture media are buffered with bicarbonate systems to maintain a physiological pH (typically 7.2-7.4) in a CO₂-controlled incubator.[12] Significantly lowering the pH is not a recommended strategy for live-cell assays.

In-Depth Troubleshooting Guide

If you are still encountering issues after consulting the FAQs, this section provides a more detailed, problem-oriented approach.

Problem 1: Precipitate forms over time during incubation.
  • Probable Cause 1: Compound Instability. The compound may be unstable at 37°C over extended incubation periods, leading to degradation and precipitation of the resulting products.

  • Solution: Assess the stability of your compound under incubation conditions. Prepare a solution in medium, incubate it for the duration of your experiment without cells, and check for precipitation. If unstable, consider reducing the incubation time if your assay allows.

  • Probable Cause 2: Interaction with Media Components. The compound may be interacting with components in the cell culture medium, especially proteins if you are using serum.[8] This can lead to the formation of insoluble complexes.

  • Solution:

    • Test the solubility in a simpler buffer like Phosphate-Buffered Saline (PBS) to see if media components are the issue.

    • If using a serum-containing medium, try reducing the serum concentration or, if your cells can tolerate it, use a serum-free medium for the duration of the compound treatment.[8]

  • Probable Cause 3: pH Shift due to Cell Metabolism. As cells metabolize, they can produce acidic byproducts (like lactic acid) that lower the pH of the medium.[8] While a lower pH should theoretically increase solubility for this specific compound, drastic pH changes can affect the stability of the medium itself, potentially causing salts or other components to precipitate.[13][14][15]

  • Solution: Monitor the color of your phenol red indicator in the medium. A shift from red to yellow indicates acidification. Ensure your cell seeding density is not too high to prevent rapid media exhaustion and significant pH shifts.

Problem 2: Inconsistent or non-reproducible assay results.
  • Probable Cause: Partial Precipitation. The compound may be forming very fine, invisible precipitates or falling out of solution at a concentration just above its limit of kinetic solubility. This leads to an unknown and inconsistent final concentration of the soluble, active compound in your assay wells.

  • Solution: Determine the kinetic solubility of your compound directly in your final assay medium. This can be done using methods like nephelometry, turbidimetry, or by simple visual inspection after serial dilution and incubation. Operate at a final concentration that is safely below (e.g., 80% of) the determined maximum soluble concentration.

Troubleshooting_Decision_Tree start Precipitation Observed in Assay when When does it occur? start->when immediate Probable Cause: 'Solvent Shock' when->immediate Immediately upon dilution later Probable Causes: - Compound Instability - Interaction with Media/Serum - Concentration too high when->later During incubation (hours later) solution1 Solution: 1. Pre-warm medium to 37°C. 2. Add stock to medium slowly. 3. Use serial dilution method. 4. Reduce final concentration. immediate->solution1 solution2 Solution: 1. Test stability at 37°C. 2. Reduce serum concentration. 3. Determine kinetic solubility limit   and work below it. later->solution2

Caption: A decision tree to diagnose and solve precipitation issues.

Protocols and Methodologies

Adherence to a validated protocol is critical for reproducibility. The following sections provide step-by-step instructions for preparing and handling 6-(Azetidin-1-yl)pyridin-3-amine.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol ensures the compound is fully dissolved and ready for dilution into aqueous media.

Materials:

  • 6-(Azetidin-1-yl)pyridin-3-amine powder

  • Anhydrous, sterile, cell culture-grade DMSO[7]

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM stock solution (MW = 149.19 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 149.19 g/mol = 1.49 mg

  • Weighing: Aseptically weigh 1.49 mg of the powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if needed.[8]

  • Storage: Aliquot the stock solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[9]

Stock_Solution_Workflow cluster_prep Stock Solution Preparation weigh 1. Calculate & Weigh 1.49 mg of Compound add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso vortex 3. Vortex until Completely Dissolved add_dmso->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store pH_Solubility_Mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) A Compound-NH⁺ (Protonated) B High Aqueous Solubility (Charged species interacts well with water) A->B Results in C Compound-N (Neutral) D Lower Aqueous Solubility (Less polar, more likely to precipitate) C->D Results in Equilibrium pH Dependent Equilibrium cluster_low_ph cluster_low_ph Equilibrium->cluster_low_ph + H⁺ cluster_high_ph cluster_high_ph Equilibrium->cluster_high_ph - H⁺

Sources

Technical Support Center: Troubleshooting Low Reactivity of 6-(Azetidin-1-yl)pyridin-3-amine Aniline Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the functionalization of 6-(azetidin-1-yl)pyridin-3-amine, a key building block in modern medicinal chemistry. Specifically, we will address the common issue of low reactivity at the aniline-type nitrogen in the 3-position. This document provides a structured, in-depth analysis of the potential causes and offers practical, field-proven troubleshooting strategies to overcome these synthetic hurdles.

Introduction: Understanding the Reactivity Profile

6-(Azetidin-1-yl)pyridin-3-amine is a bifunctional molecule with two distinct nitrogen centers: the aniline-type primary amine at the 3-position and the tertiary amine of the azetidine ring at the 6-position. The aniline nitrogen is the primary site for reactions such as acylation, amidation, and palladium-catalyzed cross-coupling reactions. However, its nucleophilicity is significantly influenced by the electronic and steric environment of the pyridine ring.

The azetidine substituent at the 6-position, while often desirable for its physicochemical properties in final drug candidates, can electronically deactivate the pyridine ring through resonance and inductive effects, thereby reducing the nucleophilicity of the 3-amino group.[1] This guide will dissect these factors and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My acylation/amidation reaction with 6-(azetidin-1-yl)pyridin-3-amine is sluggish or failing. What are the likely causes?

A1: Root Cause Analysis & Solutions

Low reactivity in acylation or amidation reactions is a common challenge with this substrate. The primary reasons are often a combination of reduced nucleophilicity of the aniline nitrogen and suboptimal reaction conditions.

1. Electronic Deactivation:

  • Causality: The nitrogen atom of the azetidine ring can donate electron density into the pyridine ring via resonance. This electron-donating effect is more pronounced at the ortho (5-position) and para (2-position) positions relative to the azetidine group. Consequently, the electron density at the meta-positioned 3-amino group is not significantly enhanced, and the overall electron-withdrawing character of the pyridine nitrogen dominates, reducing the nucleophilicity of the exocyclic amine.

  • Troubleshooting Workflow:

    • Catalyst Selection: For direct amidation with carboxylic acids, which is often challenging with less reactive anilines, consider using catalysts that activate the carboxylic acid. Niobium(V) oxide (Nb2O5) has been shown to be effective for the amidation of less reactive amines like aniline.[2][3] Lewis acids such as ZrCl4 can also be employed.[2] For couplings with acyl chlorides or anhydrides, the addition of a nucleophilic catalyst is crucial.

    • Protocol: Acylation using a Nucleophilic Catalyst

      • To a solution of 6-(azetidin-1-yl)pyridin-3-amine (1.0 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile) under an inert atmosphere (N2 or Ar), add a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine (0.1-0.2 equiv).[4][5]

      • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

      • Cool the mixture to 0 °C.

      • Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1-1.2 equiv).

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 and extract the product with an appropriate organic solvent.

2. Steric Hindrance:

  • Causality: While the 3-position is not directly adjacent to the azetidine ring, the overall steric profile of the molecule can influence the approach of bulky electrophiles.

  • Troubleshooting Workflow:

    • Reagent Choice: If using a bulky acylating agent, consider switching to a less sterically demanding alternative if the synthesis allows.

    • Temperature Optimization: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions at elevated temperatures. A systematic temperature screen (e.g., room temperature, 40 °C, 60 °C, 80 °C) is recommended.

Logical Flow for Troubleshooting Acylation/Amidation:

Caption: Troubleshooting workflow for acylation/amidation reactions.

Q2: I am attempting a Buchwald-Hartwig amination with an aryl halide and 6-(azetidin-1-yl)pyridin-3-amine, but the reaction is not proceeding. What should I consider?

A2: Optimizing Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, its success with electron-deficient anilines like 6-(azetidin-1-yl)pyridin-3-amine is highly dependent on the choice of catalyst system and reaction conditions.[6]

1. Ligand and Catalyst Selection:

  • Causality: The electronic properties of the amine coupling partner significantly influence the rate of reductive elimination, which is a key step in the catalytic cycle. Electron-deficient amines can slow this step. The choice of phosphine ligand is critical to promote both oxidative addition and reductive elimination.[7]

  • Troubleshooting Workflow:

    • Ligand Screening: For electron-deficient anilines, sterically hindered and electron-rich biarylphosphine ligands are often required. Consider screening ligands such as XPhos, SPhos, or DavePhos.[8]

    • Palladium Precatalyst: Utilizing a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) can lead to more consistent and reproducible results compared to generating the active Pd(0) species in situ from Pd(OAc)2 or Pd2(dba)3.

2. Base Selection:

  • Causality: The choice of base is critical. A base that is too weak will not efficiently deprotonate the amine, while an overly strong or nucleophilic base can lead to side reactions.

  • Troubleshooting Workflow:

    • Base Screening: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[9] Other options to consider include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K3PO4).

3. Solvent Effects:

  • Causality: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Troubleshooting Workflow:

    • Solvent Choice: Anhydrous, non-polar, aprotic solvents such as toluene, dioxane, or THF are typically used. Ensure the solvent is rigorously dried, as water can deactivate the catalyst and promote side reactions like hydrodehalogenation of the aryl halide.[7]

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), 6-(azetidin-1-yl)pyridin-3-amine (1.2 equiv), the chosen phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Add anhydrous toluene or dioxane.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Table of Buchwald-Hartwig Conditions:

ParameterStandard ConditionsRecommended for Low Reactivity AmineRationale
Palladium Source Pd(OAc)2, Pd2(dba)3G3/G4 Palladacycle PrecatalystsMore stable and provide more consistent results.
Ligand Standard Phosphines (e.g., P(tBu)3)Biarylphosphines (e.g., XPhos, SPhos)Electron-rich and sterically hindered to promote oxidative addition and reductive elimination.[8]
Base K2CO3, Cs2CO3NaOtBu, LiHMDSStronger, non-nucleophilic bases are needed for less reactive amines.[9]
Solvent Toluene, DioxaneAnhydrous Toluene or DioxaneCrucial to avoid catalyst deactivation and side reactions.[7]
Q3: Are there any potential side reactions I should be aware of when working with 6-(azetidin-1-yl)pyridin-3-amine?

A3: Potential Side Reactions and Mitigation Strategies

1. N-Alkylation of the Azetidine Ring:

  • Causality: The azetidine nitrogen is a tertiary amine and can act as a nucleophile, particularly in the presence of strong alkylating agents or under acidic conditions where it can be protonated. While generally less nucleophilic than the primary aniline, side reactions are possible. The reactivity of azetidines is influenced by their ring strain.[10][11]

  • Mitigation:

    • Use reaction conditions that favor functionalization of the more nucleophilic aniline nitrogen.

    • Employ milder bases and avoid overly harsh electrophiles.

    • If N-alkylation of the azetidine is a persistent issue, consider a protection-deprotection strategy for the aniline nitrogen, although this adds steps to the synthesis.

2. Ring Opening of the Azetidine:

  • Causality: The four-membered azetidine ring is strained and can undergo nucleophilic ring-opening under certain conditions, especially in the presence of strong nucleophiles and Lewis acids.[12][13]

  • Mitigation:

    • Avoid strongly acidic conditions.

    • Be cautious when using strong nucleophiles in your reaction mixture.

Decision Tree for Side Reaction Analysis:

Caption: Diagnostic workflow for identifying side reactions.

Conclusion

The low reactivity of the aniline nitrogen in 6-(azetidin-1-yl)pyridin-3-amine is a common but surmountable challenge. By understanding the electronic and steric factors at play and by systematically optimizing reaction conditions—particularly the choice of catalyst, ligand, base, and solvent—researchers can successfully functionalize this valuable building block. This guide provides a framework for troubleshooting common issues and empowers scientists to advance their synthetic programs with confidence.

References

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). MDPI. Retrieved February 16, 2026, from [Link]

  • Catalysts screening for amidation of n-dodecanoic acid with aniline. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Tang, C., & Jiao, N. (2012). Copper-Catalyzed C–H Azidation of Anilines under Mild Conditions. Journal of the American Chemical Society, 134(46), 18924–18927. [Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • 6-(Azetidin-3-yl)pyridin-3-amine. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Liu, J., Eaton, J. B., Caldarone, B., Lukas, R. J., & Kozikowski, A. P. (2010). Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. Journal of Medicinal Chemistry, 53(19), 6973–6985. [Link]

  • 6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Synthesis and Characterization of some New Azetidinone, Thiazolidinone and Imidazolodinone Derivatives from 2-Aminopyridine. (n.d.). TSI Journals. Retrieved February 16, 2026, from [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • 6-(1-boc-azetidin-3-yl)pyridin-2-amine. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2005). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254–5257. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069–2076. [Link]

  • 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. (n.d.). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). American Chemical Society. Retrieved February 16, 2026, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2020). PubMed. Retrieved February 16, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. (2008). PubMed. Retrieved February 16, 2026, from [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (n.d.). ChemRxiv. Retrieved February 16, 2026, from [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • A Facile N-Monoalkylation of Aminopyridines. (2012). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • Azetidine: Basicity and Preparation. (2020). YouTube. Retrieved February 16, 2026, from [Link]

  • 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

Sources

Storage conditions to prevent degradation of 6-(Azetidin-1-yl)pyridin-3-amine 3HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers handling 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride (3HCl) . It synthesizes chemical stability principles with practical handling protocols.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Storage, Stability, and Degradation Mitigation

Core Storage Directive (The "Golden Standard")

For maximum stability and retention of purity, strictly adhere to the following storage protocol. This compound is a hygroscopic poly-salt with a strained azetidine ring; deviation from these parameters significantly accelerates degradation.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic degradation rates of the strained azetidine ring and oxidation of the primary amine.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative coupling of the aniline-like amine (browning) and moisture absorption.
Container Amber Glass Vial Blocks UV/Vis light which can catalyze photo-oxidation of the aromatic system.
Sealing Parafilm® + Desiccant The 3HCl salt form is extremely hygroscopic. A secondary container with active desiccant (e.g., Drierite™) is mandatory.

Stability Analysis & Degradation Mechanisms[1][2]

To troubleshoot effectively, you must understand how this molecule fails. The compound contains three distinct risk factors:

  • Strained Azetidine Ring: A 4-membered nitrogen ring with high ring strain (~26 kcal/mol). While N-pyridyl azetidines are generally more stable than their N-phenyl counterparts due to electron delocalization, the presence of 3 equivalents of HCl creates a highly acidic local environment upon moisture absorption, which can catalyze acid-mediated ring opening [1].

  • Primary Amine (Aniline-derivative): The -NH₂ group at the 3-position is susceptible to oxidation, leading to the formation of N-oxides or azo-dimers, typically observed as a color change from off-white to brown/black.

  • Trihydrochloride Salt Lattice: With three protonated sites, the crystal lattice energy is high, but the salt is prone to deliquescence . Once the crystal lattice breaks down by absorbing atmospheric water, the "solid state" stability protection is lost, and solution-phase degradation kinetics take over.

Degradation Pathway Visualization

The following diagram illustrates the critical failure points when storage conditions are compromised.

DegradationPathways cluster_0 Critical Failure Mode Compound 6-(Azetidin-1-yl)pyridin-3-amine 3HCl (Crystalline Solid) Deliquescence Deliquescence (Formation of acidic syrup) Compound->Deliquescence + H2O (Rapid) Oxidation Oxidative Coupling (Azo/N-oxide impurities) Compound->Oxidation + O2 / hν Moisture Moisture Ingress (>60% RH) Moisture->Deliquescence Oxygen Oxygen/Light Exposure Oxygen->Oxidation RingOpen Azetidine Ring Opening (Hydrolysis) Deliquescence->RingOpen Acid Catalysis (pH < 1) Degraded Irreversible Purity Loss (Brown gum/precipitate) RingOpen->Degraded Oxidation->Degraded

Figure 1: Logical flow of degradation pathways. Note that moisture absorption (hygroscopicity) is the "gateway" failure mode that enables acid-catalyzed ring opening.

Troubleshooting Guide (Q&A)

Q1: My compound has turned from a white powder into a sticky, yellow gum. Is it still usable?

  • Diagnosis: Deliquescence.[1] The highly hygroscopic 3HCl salt has absorbed atmospheric water.

  • Impact: The exact mass is now unknown due to water weight. Furthermore, the high acidity of the dissolved HCl in this "gum" may have initiated azetidine ring opening.

  • Action:

    • Do not return it to the original stock bottle.

    • Run an LC-MS to check for the parent mass (MW ~149 for free base) vs. ring-opened byproducts (MW +18).

    • If purity is >95%, you must dissolve the entire gum in a known volume of solvent (e.g., DMSO or Water) to create a stock solution, then recalculate concentration based on the original mass. Store this stock at -80°C.

Q2: I see a slight brown discoloration on the surface of the powder.

  • Diagnosis: Surface oxidation of the primary amine.

  • Impact: Usually affects <1% of the bulk material if superficial.

  • Action:

    • Purge the headspace with Argon immediately.

    • If high purity is required for sensitive assays (e.g., cell viability), recrystallization or repurification may be necessary. For standard synthesis, it may still be viable.

Q3: Can I store this compound in a standard refrigerator (4°C)?

  • Answer: Yes, for short periods (<1 month).

  • Caveat: Refrigerators often have high humidity. You must use a secondary container (desiccator jar) with silica gel or Drierite inside the fridge. Never store the vial alone; the septum will eventually permeate moisture.

Q4: How do I weigh this accurately without it absorbing water?

  • Protocol:

    • Allow the vial to warm to room temperature before opening (prevents condensation).

    • Ideally, weigh inside a glove box or glove bag under nitrogen.

    • If working on a benchtop: Use the "difference" method. Weigh the closed vial, remove an approximate amount quickly, close vial, and weigh again. Calculate the mass removed. Do not try to tare a weigh boat and slowly add powder; it will gain water weight during the process [2].

Experimental Workflow for Handling

When preparing stock solutions for biological assays or synthesis, follow this workflow to minimize degradation risk.

HandlingProtocol Start Remove Vial from -20°C Equilibrate Equilibrate to RT (30-60 mins) *Do NOT open yet* Start->Equilibrate Environment Select Environment: Glove Box vs. Benchtop Equilibrate->Environment GloveBox Glove Box (Inert Gas) Ideal for long-term stocks Environment->GloveBox Benchtop Benchtop (Ambient Air) Speed is critical Environment->Benchtop WeighGB Weigh precise amount GloveBox->WeighGB WeighBench Weigh by difference (Minimize exposure < 1 min) Benchtop->WeighBench Solubilize Dissolve immediately (DMSO or Water) WeighGB->Solubilize WeighBench->Solubilize Aliquot Aliquot into single-use vials Solubilize->Aliquot Refreeze Flash Freeze & Store -80°C Aliquot->Refreeze

Figure 2: Step-by-step handling protocol to ensure compound integrity.

References

  • Wiles, J. A., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(11), 1773–1779. Link

  • BenchChem Technical Support.[1] (2025).[2][1] "Navigating the Challenges of Hygroscopic Compounds in Research." BenchChem Guides. Link

  • Fisher Scientific. (2025).[2][1] "Safety Data Sheet: Pyridine hydrochloride." Link

Sources

Technical Support Center: Mastering pH Control with Trihydrochloride Salts in Biological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet critical challenge in the laboratory: controlling pH when using trihydrochloride salts in biological buffers. This guide is designed for researchers, scientists, and drug development professionals who rely on precise pH control for the validity and reproducibility of their experimental outcomes. Here, we will delve into the underlying chemical principles, troubleshoot common issues, and provide field-proven protocols to ensure your buffered systems are robust and reliable.

Introduction: The Trihydrochloride Challenge

Many biological molecules, particularly amines, are supplied as hydrochloride (HCl) salts to enhance their solubility and stability. When a compound has multiple amine groups, it is often prepared as a di- or trihydrochloride salt. While beneficial for storage and initial dissolution, these salts introduce a significant amount of acid into your buffering system. The complete dissociation of a trihydrochloride salt (let's denote it as Compound-3HCl) releases three moles of hydrochloric acid for every mole of the compound, leading to a substantial drop in the initial pH of the solution.

This acidic challenge requires a systematic and informed approach to buffer preparation and pH adjustment. Simply adding a base until the desired pH is reached can lead to high ionic strength, altered buffer capacity, and potential precipitation issues, all of which can negatively impact your experiments. This guide will equip you with the knowledge and techniques to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and misconceptions encountered when working with trihydrochloride salts.

Q1: Why is the pH of my solution so low after dissolving a trihydrochloride salt?

A1: Trihydrochloride salts are the fully protonated forms of molecules with three basic functional groups, typically amines. When dissolved in a solvent like water, they act as a polyprotic acid, releasing three protons (H⁺) into the solution. This process can be represented as:

Compound-H₃³⁺ + 3Cl⁻ → Compound + 3H⁺ + 3Cl⁻

The release of a significant concentration of H⁺ ions dramatically lowers the pH of the solution. The final pH will depend on the concentration of the salt and the pKa values of the compound's functional groups.

Q2: Can I just use a strong base like NaOH to adjust the pH to my target?

A2: While adding a strong base like sodium hydroxide (NaOH) is a common method to raise the pH, it must be done with caution. Adding a large volume of a concentrated strong base can lead to several issues:

  • Increased Ionic Strength: The neutralization reaction introduces additional ions (e.g., Na⁺) into the solution, significantly increasing the ionic strength.[1][2] High ionic strength can affect protein stability, enzyme kinetics, and other biological interactions.[3]

  • Localized pH "Hotspots": Inadequate mixing during the addition of a strong base can create localized areas of very high pH, which could potentially degrade your compound of interest.

  • Overshooting the Target pH: It is very easy to add too much strong base, especially when nearing the target pH, leading to a cyclical process of adding acid and base that further increases the ionic strength.

Q3: How does the Henderson-Hasselbalch equation apply to a trihydrochloride salt?

A3: The Henderson-Hasselbalch equation is a valuable tool for estimating the pH of a buffer solution.[4][5] For a polyprotic acid like a trihydrochloride, you need to consider the pKa value that is closest to your desired pH.[6] A trihydrochloride will have three pKa values (pKa₁, pKa₂, pKa₃) corresponding to the dissociation of each proton.

The generalized Henderson-Hasselbalch equation for a specific dissociation step is: pH = pKaₙ + log([Aⁿ⁻]/[HAⁿ])[5]

Where 'n' represents the specific dissociation step. The key is to choose the buffer system where the pKa is within approximately ±1 pH unit of your target pH to ensure adequate buffering capacity.[7][8]

Q4: Why is my buffer's pH changing with temperature?

A4: The pKa of a buffer is temperature-dependent.[9][10][11] For many common biological buffers, particularly those with amine groups like Tris, the pKa decreases as the temperature increases.[12] This means a buffer prepared to a specific pH at room temperature will have a different, often higher, pH when used at a lower temperature (e.g., 4°C).[12] It is crucial to calibrate your pH meter and adjust the final pH of your buffer at the temperature at which the experiment will be performed.[13]

Q5: What is "buffer capacity," and why is it important when using trihydrochloride salts?

A5: Buffer capacity refers to a buffer's ability to resist changes in pH upon the addition of an acid or base.[8][14] It is maximal when the pH of the solution is equal to the pKa of the buffering agent and the concentrations of the weak acid and its conjugate base are high.[15][16][17] When you add a trihydrochloride salt, you are introducing a significant acid load. If your chosen buffer has insufficient capacity, its pH will drop dramatically, and you will need to add a large amount of base to compensate, leading to the problems described in Q2.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the preparation and use of buffers with trihydrochloride salts.

Guide 1: Inaccurate Initial pH After Dissolving the Salt

Problem: The pH of the buffer is significantly lower than anticipated after adding the trihydrochloride salt.

Root Causes & Solutions:

Possible Cause Troubleshooting Steps
Underestimation of Acid Load The three moles of HCl per mole of the trihydrochloride salt were not accounted for in the initial buffer design. Solution: Recalculate the required amount of the basic form of your buffer or the amount of strong base needed for titration, considering the full acid contribution from the salt.
Incorrect Buffer Choice The pKa of the chosen buffer is too far from the target pH, resulting in poor buffering capacity in the desired range. Solution: Select a buffer with a pKa value within ±1 pH unit of your target pH.[7] Consult a pKa chart for common biological buffers.
Low Buffer Concentration The concentration of the buffer is too low to effectively neutralize the acid from the trihydrochloride salt. Solution: Increase the buffer concentration (e.g., from 20 mM to 50 mM or 100 mM) to enhance its buffering capacity.
Guide 2: pH Drifts or is Unstable During Experiment

Problem: The pH of the working solution changes over the course of the experiment.

Root Causes & Solutions:

Possible Cause Troubleshooting Steps
Temperature Fluctuations The experiment is performed at a different temperature than the one at which the buffer was prepared. Solution: Prepare and pH the buffer at the experimental temperature.[12] If the temperature of the experiment fluctuates, consider using a buffer with a lower temperature coefficient (dpKa/dT).[13]
High Ionic Strength Effects The final ionic strength of the solution is altering the pKa of the buffer. Solution: If possible, reduce the concentration of the trihydrochloride salt or other salts in the solution. Alternatively, determine the pKa of your buffer empirically under the final experimental ionic strength conditions.[2][3]
Interaction with Solution Components The buffer may be interacting with other components in your assay, such as metal ions. Solution: Review the compatibility of your chosen buffer with all components of your experimental system. For example, phosphate buffers can precipitate with certain divalent cations.[18]
Insufficient Buffer Capacity The buffer concentration is too low to handle pH changes caused by the reaction being studied. Solution: Increase the buffer concentration.

Experimental Protocols & Workflows

Protocol 1: Step-by-Step Buffer Preparation with a Trihydrochloride Salt

This protocol outlines the recommended procedure for preparing a buffered solution containing a trihydrochloride salt.

Objective: To prepare a buffer at a specific pH and concentration containing a trihydrochloride salt, while minimizing the impact on ionic strength.

Materials:

  • Chosen buffer (e.g., HEPES, Tris base)

  • Trihydrochloride salt of your compound

  • High-purity water

  • Concentrated strong base (e.g., 1 M NaOH) and strong acid (e.g., 1 M HCl)

  • Calibrated pH meter and probe

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate Required Reagents:

    • Determine the molar amounts of your buffer and the trihydrochloride salt needed to achieve the desired final concentrations.

    • Crucially, calculate the moles of H⁺ that will be released from the trihydrochloride salt (moles of salt x 3).

  • Initial Dissolution:

    • In a beaker with a stir bar, dissolve the basic form of your chosen buffer (e.g., Tris base) in approximately 80% of the final volume of high-purity water.

    • Once the buffer is fully dissolved, slowly add and dissolve the trihydrochloride salt. The pH will drop significantly at this stage.

  • pH Adjustment:

    • Place the beaker on a stir plate and immerse the calibrated pH probe into the solution.

    • Slowly titrate the solution with a concentrated strong base (e.g., 1 M NaOH) while continuously monitoring the pH. Add the base dropwise, especially as you approach the target pH, to avoid overshooting.

    • If you do overshoot the target pH, use a strong acid (e.g., 1 M HCl) to titrate back. Aim to minimize these back-and-forth adjustments.

  • Temperature Equilibration:

    • If your experiment will be conducted at a temperature other than ambient, place the buffer solution in a water bath or cold room set to the target temperature.

    • Allow the solution to equilibrate for at least 30 minutes.

  • Final pH Adjustment:

    • Measure the pH again at the target temperature. It will likely have changed.

    • Make final, fine adjustments to the pH using your acid and base solutions until the target pH is stable.

  • Final Volume Adjustment:

    • Once the pH is stable at the correct temperature, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinse to the volumetric flask.

    • Bring the solution to the final desired volume with high-purity water and mix thoroughly.

  • Sterilization and Storage:

    • If required, sterile-filter the buffer using a 0.22 µm filter.

    • Store the buffer at the appropriate temperature (typically 4°C).

Workflow Visualization

The following diagram illustrates the logical workflow for preparing a buffer with a trihydrochloride salt.

Buffer_Preparation_Workflow cluster_prep Preparation Phase cluster_adjust Adjustment Phase cluster_final Finalization Phase start 1. Calculate Reagents (Buffer & Salt) dissolve_buffer 2. Dissolve Buffer Base in 80% Volume start->dissolve_buffer dissolve_salt 3. Add & Dissolve Trihydrochloride Salt dissolve_buffer->dissolve_salt initial_ph 4. Initial pH Adjustment (with strong base) dissolve_salt->initial_ph temp_eq 5. Equilibrate to Experimental Temperature initial_ph->temp_eq final_ph 6. Final pH Adjustment at Temperature temp_eq->final_ph final_vol 7. Adjust to Final Volume final_ph->final_vol store 8. Filter & Store final_vol->store end Buffer Ready store->end

Caption: Workflow for preparing a pH-stable biological buffer containing a trihydrochloride salt.

Diagram: Impact of Trihydrochloride Salt on a Buffered System

This diagram illustrates the chemical events that occur when a trihydrochloride salt is added to a buffer solution.

Trihydrochloride_Impact cluster_addition Addition of Salt Buffer_A Buffer (Base Form, A⁻) Buffer_HA->Buffer_A Equilibrium pH ≈ pKa Buffer_HA_Final Increased Buffer (HA) Salt Compound-3HCl Protons 3H⁺ Salt->Protons Dissociates Protons->Buffer_A Reacts with Base Form Buffer_HA_Final->Buffer_A_Final Shifted Equilibrium Lower pH

Caption: Dissociation of a trihydrochloride salt shifts the buffer equilibrium, consuming the base form and lowering the solution pH.

References
  • Henderson-Hasselbalch equation and the pH of buffer solution - ChemBuddy. (n.d.). ChemBuddy. [Link]

  • How is the Henderson-Hasselbalch equation simplified for polyprotic acids? (2025, March). Vector Institute. [Link]

  • Polyprotic Buffers Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]

  • Calculating approximate pH of polyprotic acids. (2014, February 3). Chemistry Stack Exchange. [Link]

  • Temperature can impact pKa as well as actual pHe of buffered solutions. (n.d.). ResearchGate. [Link]

  • The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments. (n.d.). PubMed. [Link]

  • Maia, D. (2020, January 8). The impact of temperature changes on biological buffers' pKa. Medium. [Link]

  • The effect of valence and Ionic-strength on the measurement of pH buffer capacity. (1994, October 1). CSIRO Publishing. [Link]

  • Ionic Strength: Impact on pH and Drug Properties. (2025, January 23). Pion Inc. [Link]

  • Buffer Capacity of a Polyprotic Acid: First Derivative of the Buffer Capacity and pKa Values of Single and Overlapping Equilibria. (n.d.). ResearchGate. [Link]

  • How exactly does temperature affect the capacity of a pH Buffer? (2020, March 4). Reddit. [Link]

  • A general approach for calculating polyprotic acid speciation and buffer capacity. (n.d.). ACS Publications. [Link]

  • Buffer Capacity of a Polyprotic Acid: First Derivative of the Buffer Capacity and pKa Values of Single and Overlapping Equilibria. (n.d.). CSIC. [Link]

  • Buffers & Polyprotic Acids. (2005, September 7). Carnegie Mellon University. [Link]

  • 6.2.6 Buffers and Ionic Strength. (n.d.). IuE. [Link]

  • Effect of ionic strength on PH tests. (2017, November 9). Seneye. [Link]

  • check your buffer pH at the temperature you want to use it (and adjust as needed). (2023, August 23). YouTube. [Link]

  • Buffer Preparation. (n.d.). MD Anderson Cancer Center. [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. (n.d.). Pharmaguideline. [Link]

  • Preparation of pH buffer solutions. (n.d.). ResearchGate. [Link]

  • 17.2: Controlling pH- Buffer Solutions. (2023, October 29). Chemistry LibreTexts. [Link]

  • Calculation of the equilibrium pH in a multiple-buffered aqueous solution based on partitioning of proton buffering: a new predictive formula. (n.d.). PMC. [Link]

  • Calculation of the equilibrium pH in a multiple-buffered aqueous solution based on partitioning of proton buffering: a new predictive formula. (n.d.). PubMed. [Link]

  • Titration curves. (n.d.). University of Waterloo. [Link]

  • Can we alter pH of buffers by adding acid or base beyond their buffering capacity? (2024, August 29). ResearchGate. [Link]

  • Buffer standards for the physiological pH of the zwitterionic compound of 3-(N-morpholino)propanesulfonic acid (MOPS) from T = (278.15 to 328.15) K. (n.d.). PMC. [Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. (2019, July 18). GenScript. [Link]

  • Titration Curves (A-Level). (n.d.). ChemistryStudent. [Link]

  • Titration curves & equivalence point. (n.d.). Khan Academy. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). PubMed. [Link]

  • Successful pH Troubleshooting. (n.d.). Yokogawa Electric Corporation. [Link]

  • Buffer standards for the physiological pH of the zwitterionic buffer 3-[N-tris(hydroxymethyl)methylamino]. (2011, August 24). Scirp.org. [Link]

  • Acid Base Titration Curves. (2017, December 22). YouTube. [Link]

  • Help troubleshooting inconsistent pH measurements. (2024, July 30). Chemistry Stack Exchange. [Link]

  • Acid–base titrations. (n.d.). Khan Academy. [Link]

  • Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. (n.d.). Amerigo Scientific. [Link]

  • Effect of Chloride Ions in Tris Buffer Solution on Bioactive Glass Apatite Mineralisation. (n.d.). Nature. [Link]

  • 17.2: Buffers- Solutions That Resist pH Change. (2022, August 11). Chemistry LibreTexts. [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. [Link]

  • Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. (n.d.). PMC. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. [Link]

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Technical Support Center: Overcoming Steric Hindrance in 6-(Azetidin-1-yl)pyridin-3-amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated resource for troubleshooting coupling reactions involving the sterically challenging, yet synthetically valuable, 6-(azetidin-1-yl)pyridin-3-amine. This guide is structured to provide direct, actionable solutions to common experimental hurdles, grounded in mechanistic principles and field-proven strategies.

The Core Challenge: Steric Hindrance

The azetidinyl group at the 6-position of the pyridine ring exerts significant steric pressure on the adjacent 3-amino group. This hindrance can impede the approach of reagents, leading to sluggish reactions, low yields, and the formation of undesirable byproducts. This guide offers targeted advice for overcoming these obstacles in key synthetic transformations.

Troubleshooting Guides & FAQs

FAQ 1: My Buchwald-Hartwig amination is inefficient, resulting in low yields and starting material recovery. What adjustments can I make?

Answer:

Low yields in the Buchwald-Hartwig amination of this substrate are a common problem.[1][2] The primary cause is the steric congestion around the nitrogen atom, which can hinder both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Here’s a systematic approach to improving your reaction outcome:

  • Ligand Selection is Critical: Standard phosphine ligands are often ineffective. The key is to use bulky, electron-rich biarylphosphine ligands that promote the formation of a monoligated, highly active palladium catalyst.

    • Recommended Ligands: Switch from general-purpose ligands to those specifically designed for hindered substrates. Excellent choices include RuPhos , XPhos , and BrettPhos . These ligands create a sterically demanding environment around the palladium center, which can facilitate the crucial reductive elimination step.

  • Re-evaluate Your Base and Solvent System:

    • Base: A strong, non-nucleophilic base is essential. While sodium tert-butoxide (NaOtBu) is a common choice, switching to potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes accelerate the reaction.

    • Solvent: Toluene is a standard solvent, but if solubility or reaction rates are an issue, consider a more polar aprotic solvent like dioxane or THF .

  • Catalyst Loading and Precursor:

    • For particularly challenging couplings, increasing the palladium catalyst loading from the typical 1-2 mol% to 3-5 mol% can be beneficial.

    • Consider using a pre-formed palladium(II) precatalyst, which can offer greater stability and reproducibility compared to generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G cluster_0 Optimizing Buchwald-Hartwig Amination start Low Yield ligand Switch to Bulky Ligand (e.g., RuPhos, XPhos) start->ligand base_solvent Optimize Base and Solvent (e.g., KOtBu in Dioxane) ligand->base_solvent If yield is still low success Improved Yield ligand->success If yield improves catalyst Increase Catalyst Loading (3-5 mol%) base_solvent->catalyst If yield is still low base_solvent->success If yield improves catalyst->success If yield improves

Caption: A decision tree for troubleshooting low-yielding Buchwald-Hartwig reactions.

Comparison of Reaction Parameters for Hindered Amination

ParameterStandard ConditionsRecommended for Hindered SubstratesRationale for Change
Ligand Xantphos, P(o-tol)₃RuPhos, XPhos, BrettPhosBulky, electron-rich ligands accelerate reductive elimination.
Base NaOtBu, K₂CO₃KOtBu, LiHMDSStronger, non-coordinating bases can improve reaction kinetics.
Solvent TolueneDioxane, THFCan enhance solubility and reaction rates.
Catalyst Loading 1-2 mol%3-5 mol%Overcomes higher activation energy of hindered substrates.
FAQ 2: I'm attempting an amide coupling with an acyl chloride, but the reaction is messy with multiple side products. How can I achieve a cleaner reaction?

Answer:

The high reactivity of acyl chlorides can be problematic with sterically hindered and electron-rich amines, often leading to a range of side products. A more controlled approach is to use modern peptide coupling reagents.[4][5][6][7] These reagents activate the carboxylic acid in situ to form a less reactive intermediate, which then couples with the amine.

  • Switch to a Peptide Coupling Reagent:

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is an excellent first choice due to its high reactivity and low propensity for racemization.[7][8] It is particularly effective for coupling sterically hindered amino acids.[4]

    • T3P (Propylphosphonic Anhydride): A powerful reagent that often drives reactions to completion with minimal side product formation.

    • Acyl Fluorides: For exceptionally difficult couplings, generating the acyl fluoride in situ can be highly effective.[9][10] Reagents like TFFH can be used for this purpose.[9] Acyl fluorides are less moisture-sensitive than acyl chlorides and are highly reactive towards amines.[11]

Detailed Protocol for HATU-Mediated Amide Coupling

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture for 10-15 minutes at room temperature to pre-activate the acid.

  • In a separate flask, dissolve 6-(azetidin-1-yl)pyridin-3-amine (1.0 eq) in anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Perform an aqueous workup and purify the crude product by flash column chromatography.

Amide Coupling Strategy Selection

G cluster_1 Amide Coupling Troubleshooting start Amide Coupling Attempt acyl_chloride Using Acyl Chloride start->acyl_chloride side_products Side Products or Low Yield? acyl_chloride->side_products coupling_reagent Switch to Peptide Coupling Reagent (HATU, T3P) side_products->coupling_reagent Yes acyl_fluoride Consider In Situ Acyl Fluoride Formation (TFFH) coupling_reagent->acyl_fluoride If still problematic success Clean Amide Product coupling_reagent->success acyl_fluoride->success

Caption: A workflow for selecting the appropriate amide coupling strategy.

FAQ 3: My Suzuki-Miyaura coupling on a halogenated precursor to 6-(azetidin-1-yl)pyridin-3-amine is failing. What are the key factors to consider?

Answer:

Suzuki-Miyaura couplings on pyridine rings can be challenging, and the presence of electron-donating groups can further complicate the reaction.[12][13] The success of this reaction often hinges on the choice of catalyst, ligand, and reaction conditions.[14][15]

  • Choice of Halide: The reactivity of the aryl halide is paramount. For Suzuki couplings, the order of reactivity is I > Br > Cl. If you are using a chloro-substituted pyridine, consider synthesizing the bromo- or iodo-analogue for improved reactivity.

  • Catalyst and Ligand Systems:

    • Palladium Source: Pd(PPh₃)₄ is a classic choice, but for hindered or electron-rich systems, other catalysts may be more effective.[14] Pd(dppf)Cl₂ is another robust option.[15]

    • Specialized Ligands: For difficult couplings, particularly with aryl chlorides, specialized ligands are often necessary. N-heterocyclic carbene (NHC) ligands have shown great promise for promoting Suzuki couplings with sterically hindered substrates.[16][17]

    • Base and Solvent: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is typically used. Dioxane is a common solvent for these reactions.[14]

Troubleshooting Suzuki-Miyaura Couplings

ProblemPotential CauseSuggested Solution
No Reaction Low reactivity of aryl chloride.Switch to the corresponding aryl bromide or iodide.
Ineffective catalyst system.Try a different palladium source (e.g., Pd(dppf)Cl₂) or a more specialized ligand (e.g., an NHC ligand).[15][16][17]
Low Yield Catalyst inhibition by the pyridine nitrogen.Use a ligand that can electronically and sterically shield the palladium center.
Poor solubility of reagents.Consider a co-solvent system, such as dioxane/water.[14]

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Subash, V., & Perumal, S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 779-790. [Link]

  • ResearchGate. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Chemical Communications. (2016). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. [Link]

  • Tinnis, F., & Gising, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11054. [Link]

  • Synlett. (2017). Arylation of Pyridines via Suzuki–Miyaura Cross-Coupling and Pyridine-Directed C–H Activation Using a Continuous-Flow Approach. [Link]

  • Chemical Science. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • The Journal of Organic Chemistry. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Canadian Science Publishing. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Sumitomo Chemical. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemical Communications. (2020). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. [Link]

  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. [Link]

  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Technical Support Center: Identifying Degradation Products of 6-(Azetidin-1-yl)pyridin-3-amine by LCMS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the identification of degradation products of 6-(Azetidin-1-yl)pyridin-3-amine using Liquid Chromatography-Mass Spectrometry (LCMS). This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of stability testing and impurity profiling for this specific molecule. Here, we synthesize established principles of forced degradation with practical, field-proven insights into LCMS analysis, providing a comprehensive framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is a forced degradation study necessary for a seemingly stable molecule like 6-(Azetidin-1-yl)pyridin-3-amine?

A forced degradation or stress testing study is a regulatory requirement and a scientific necessity in pharmaceutical development.[1] Its primary goals are to identify the likely degradation products, understand the degradation pathways, and to develop and validate a stability-indicating analytical method.[1][2] For 6-(Azetidin-1-yl)pyridin-3-amine, while the pyridine core is relatively stable, the exocyclic amine and the strained azetidine ring are potential sites of chemical reactivity. Stress testing under harsh conditions (e.g., acid, base, oxidation, heat, light) accelerates the formation of degradation products that might only appear over a long shelf-life, providing critical data for formulation development, packaging selection, and storage condition establishment.[1][2][3]

Q2: What are the most probable degradation pathways for this specific molecule?

Based on the functionalities present in 6-(Azetidin-1-yl)pyridin-3-amine, we can anticipate several key degradation pathways:

  • Azetidine Ring Opening: The four-membered azetidine ring is strained and susceptible to cleavage, particularly under acidic hydrolytic conditions. This can occur via the formation of an intermediate azetidinium ion, followed by nucleophilic attack (e.g., by water or a hydroxide ion), leading to the formation of an amino alcohol derivative.[4][5]

  • Oxidation of the Pyridine and/or Amino Groups: The nitrogen atom on the pyridine ring and the exocyclic 3-amino group are susceptible to oxidation. This can lead to the formation of N-oxides, a common metabolic and degradation pathway for nitrogen-containing heterocycles.[6][7][8] The aromatic amine can also undergo oxidative dimerization or other complex oxidative reactions.[9]

  • Hydrolysis: While less common for the core aromatic structure, extreme pH and temperature conditions could potentially lead to other hydrolytic reactions, though azetidine ring-opening is expected to be the primary hydrolytic pathway.[4][5]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, the pathways of which can be complex and may involve radical mechanisms.

Q3: I'm not seeing any degradation under my initial stress conditions. What should I do?

This is a common scenario. If initial, mild stress conditions do not yield significant degradation (the target is typically 5-20% degradation of the active pharmaceutical ingredient, or API), you should systematically increase the stressor's intensity.[4]

  • For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even 5 M HCl/NaOH), increase the temperature in increments of 10-20°C (e.g., from 60°C to 80°C), or extend the exposure time.[10][11]

  • For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the reaction time.[10] Be aware that oxidative reactions can be rapid.

  • For Thermal Stress: Increase the temperature. Studies are often conducted at temperatures 10°C higher than accelerated stability testing conditions.[3]

It may be necessary to employ more rigorous degradation conditions to generate a sufficient yield of degradants for characterization.[4][5]

Q4: My LCMS data shows a new peak with the same mass as my parent compound. What could this be?

A new peak with an identical mass-to-charge ratio (m/z) as the parent compound strongly suggests the formation of an isomer . In the context of 6-(Azetidin-1-yl)pyridin-3-amine, this could arise from:

  • Positional Isomers: While less likely through simple degradation, complex rearrangements could theoretically occur.

  • Stereoisomers: If any chiral centers are generated during degradation, diastereomers could be formed which may be separable by chromatography.

  • Structural Isomers from Ring Opening/Closing: It's conceivable that a ring-opening event followed by re-cyclization could form an isomeric structure.

To confirm if the new peak is an isomer, you will need to rely on chromatographic separation. If the peaks are not well-resolved, method development focusing on selectivity (e.g., trying different column chemistries, mobile phase modifiers, or gradients) is necessary. Tandem MS (MS/MS) will be critical here; even if the precursor mass is the same, isomers will often yield different fragmentation patterns, providing clues to their distinct structures.

Troubleshooting Guides

Guide 1: Experimental Forced Degradation
Symptom Potential Cause(s) Recommended Solution(s)
No or Minimal Degradation (<5%) Stress conditions are too mild.Increase stressor concentration, temperature, or duration systematically. For example, move from 0.1M HCl at 60°C to 1M HCl at 80°C.[10][11]
Excessive Degradation (>20-30%) Stress conditions are too harsh, leading to secondary degradation.Reduce stressor concentration, temperature, or duration. Take time points at earlier intervals to capture primary degradants.
Poor Mass Balance Degradants are not UV active, are volatile, or are not eluting from the LC column.Use a mass spectrometer as the primary detector, as it does not rely on a chromophore. Check for precipitation in the sample vial. Use a less aggressive mobile phase gradient to ensure all components elute.
Precipitate Forms in Sample Vial Degradation product has poor solubility in the reaction/quench solution.Adjust the pH of the final solution. Dilute the sample in a stronger organic solvent (ensure compatibility with the mobile phase) prior to injection.
Guide 2: LCMS Analysis & Data Interpretation
Symptom Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Fronting, Tailing, Splitting) Sample overload; Column contamination; Sample solvent incompatible with mobile phase.Reduce injection volume. Flush the column with a strong solvent wash.[12] Dilute the sample in the initial mobile phase.[12]
Retention Time Drifts Column degradation; Inconsistent mobile phase preparation; Fluctuating column temperature.Replace the column or guard column. Prepare fresh mobile phase. Ensure the column oven is stable and allow for sufficient equilibration time between runs.[13]
Ion Suppression or Enhancement Co-eluting matrix components (salts, excipients) are affecting the ionization of the analyte.Improve chromatographic separation to move the analyte peak away from the suppression zone.[1][14] Enhance sample preparation (e.g., use solid-phase extraction) to remove interfering matrix components.[15] Infuse a standard solution post-column to identify regions of ion suppression in the chromatogram.[14]
No or Weak MS Signal for a UV Peak The degradation product ionizes poorly under the current source conditions.Switch the MS polarity (from positive to negative ion mode, or vice-versa). Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization technique if available (e.g., APCI instead of ESI).
Difficult to Interpret MS/MS Spectrum Low fragment ion intensity; Overly complex fragmentation.Increase collision energy to induce more fragmentation. For complex spectra, use high-resolution MS to obtain accurate mass data for fragments, which helps in assigning elemental compositions.[16][17]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Stock Preparation
  • Prepare a Stock Solution: Accurately weigh and dissolve 6-(Azetidin-1-yl)pyridin-3-amine in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of approximately 1 mg/mL.[18]

  • Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of ~0.1 mg/mL.[19]

Protocol 2: Stress Conditions

The goal is to achieve 5-20% degradation. The following are starting points and should be adjusted based on initial results.[4]

Stress ConditionReagent/ParameterProcedureQuenching/Final Prep
Acid Hydrolysis 0.1 M - 1 M HClIncubate at 60-80°C. Collect samples at 2, 6, 12, and 24 hours.[11]Neutralize with an equivalent amount and concentration of NaOH. Dilute with mobile phase.
Base Hydrolysis 0.1 M - 1 M NaOHIncubate at 60-80°C. Collect samples at 2, 6, 12, and 24 hours.[11]Neutralize with an equivalent amount and concentration of HCl. Dilute with mobile phase.
Oxidation 3% - 30% H₂O₂Store at room temperature, protected from light. Collect samples at 2, 6, and 24 hours.[10]Dilute with mobile phase to stop significant further reaction.
Thermal Dry HeatStore solid API in an oven at 80°C for 48 hours.[10]Dissolve in mobile phase to the target concentration.
Photolytic UV/Vis LightExpose the solution (in a quartz cuvette) and solid API to light exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter.[18]Dissolve/dilute in mobile phase.

A control sample (API in diluent, stored at 4°C) should be analyzed alongside all stressed samples.

Protocol 3: Suggested LCMS Method
  • LC System: UPLC/UHPLC system for optimal resolution.[19]

  • Column: A C18 stationary phase with good peak shape for polar compounds (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to ensure elution of all potential degradants.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution accurate mass (HRAM) data.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (start here, as the molecule has basic nitrogens).

  • Acquisition Mode: Perform full scan MS to detect all ions, coupled with data-dependent MS/MS (or DIA) to acquire fragmentation data for eluting peaks.

Plausible Degradation Pathways & Structure Elucidation

Visualizing the Degradation Landscape

The diagram below illustrates the primary expected degradation pathways based on the chemical structure of 6-(Azetidin-1-yl)pyridin-3-amine.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis (e.g., HCl, Heat) DP1 DP-1: Ring-Opened Product (3-((3-aminopyridin-6-yl)amino)propan-1-ol) Acid->DP1 Ring Opening Oxidation Oxidation (e.g., H₂O₂) DP2 DP-2: N-Oxide Product (6-(Azetidin-1-yl)pyridin-3-amine 1-oxide) Oxidation->DP2 N-Oxidation Parent 6-(Azetidin-1-yl)pyridin-3-amine (Parent Molecule) Parent->Acid Parent->Oxidation

Caption: Predicted degradation pathways of 6-(Azetidin-1-yl)pyridin-3-amine.

Interpreting the Mass Spectra: A Guide to Elucidation

Once you have acquired LC-MS/MS data, the next critical step is structure elucidation. Here’s how to approach it, focusing on the two most likely degradation products.

  • Expected Mass: The ring-opening is a hydrolysis reaction, meaning the addition of one molecule of water (+18 Da).

    • Parent (C₉H₁₃N₃): Exact Mass = 163.1110

    • DP-1 (C₉H₁₅N₃O): Expected [M+H]⁺ = 182.1293

  • MS/MS Fragmentation: The fragmentation pattern will be significantly different from the parent.

    • The parent molecule's fragmentation might show a characteristic loss of the azetidine ring or parts of it.

    • The ring-opened product (an amino propanol chain) will likely show fragmentation characteristic of aliphatic amines and alcohols. Look for alpha-cleavage next to the nitrogen atom within the new side chain, a common fragmentation pathway for amines.[20][21][22]

  • Expected Mass: N-oxidation involves the addition of a single oxygen atom (+16 Da).

    • Parent (C₉H₁₃N₃): Exact Mass = 163.1110

    • DP-2 (C₉H₁₃N₃O): Expected [M+H]⁺ = 180.1137

  • MS/MS Fragmentation: N-oxides have a characteristic fragmentation signature. A common and often diagnostic fragmentation is the loss of the oxygen atom (-16 Da) or the loss of a hydroxyl radical (-17 Da) from the precursor ion. If you perform an MS/MS experiment on the ion at m/z 180 and see a major fragment ion at m/z 164 or 163, it is strong evidence for an N-oxide structure.

The workflow for identifying these products is visualized below.

G cluster_workflow Structure Elucidation Workflow cluster_pathways Hypothesize Structure cluster_confirm Confirm Identity start Acquire LC-HRAM-MS/MS Data on Stressed Sample find_peaks Identify New Chromatographic Peaks start->find_peaks mass_shift Determine Mass Shift (Δm/z from Parent) find_peaks->mass_shift path_a Δm/z = +18 Da (Hydrolysis) mass_shift->path_a path_b Δm/z = +16 Da (Oxidation) mass_shift->path_b frag Analyze MS/MS Fragmentation Pattern path_a->frag confirm_a Confirm DP-1: Characteristic side-chain fragmentation (alpha-cleavage) path_b->frag confirm_b Confirm DP-2: Characteristic loss of -O or -OH (m/z -16 or -17) frag->confirm_a frag->confirm_b

Caption: A logical workflow for degradation product identification using LCMS data.

References

  • Cikoš, A., Dragojević, S., & Galić, N. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. Available from: [Link]

  • Pharma Stability. (2025, November 22). Troubleshooting LC–MS Peak Assignment for Degradation Products. Available from: [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available from: [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Weng, N., & Halls, T. D. J. (n.d.). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International. Available from: [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Available from: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. Available from: [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

  • Ovid. (n.d.). Degradation products of azetidine core G334089 –... : Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]

  • American Chemical Society. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]

  • National Center for Biotechnology Information. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available from: [Link]

  • HDB. (2004, December 8). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Available from: [Link]

  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]

  • PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available from: [Link]

  • ResearchGate. (2023, January). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Available from: [Link]

  • Vertex AI Search. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • American Chemical Society. (2026, February 6). Pyridine Synthesis via [3 + 2 + 1] Oxidative Cyclization of Enamines, Ethyl Tertiary Amines, and Alcohols. Available from: [Link]

  • LCGC. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available from: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

  • American Chemical Society. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]

  • ResearchGate. (n.d.). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. Available from: [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • Shimadzu. (2015). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. Available from: [Link]

  • DOI. (n.d.). Intramolecular Ring-opening Decomposition of Aryl Azetidines. Available from: [Link]

  • Waters. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Available from: [Link]

  • University of California, Davis. (n.d.). Interpreting MS/MS spectra. Available from: [Link]

  • American Chemical Society. (2014, September 28). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. Available from: [Link]

  • National Center for Biotechnology Information. (2020, August 28). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Available from: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

  • ACS Omega. (2022, March 8). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Available from: [Link]

  • Metariver. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

  • National Center for Biotechnology Information. (2018, March 16). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Available from: [Link]

  • ResearchGate. (2019, March 6). What are the product of degradation from Pyridine?. Available from: [Link]

  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). Available from: [Link]

  • Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available from: [Link]

  • Google Patents. (n.d.). EP0092862B1 - Process for the oxidation of tertiary amines to amine oxides.
  • University of Antwerp. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available from: [Link]

  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Available from: [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Available from: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Spectrum Analysis of 6-(Azetidin-1-yl)pyridin-3-amine Trihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride CAS: 1045335-18-9 (Free base equivalent reference) Application: Kinase inhibitor intermediate, fragment-based drug discovery (FBDD).

This guide provides a high-resolution analysis of the 1H NMR spectrum for 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride. Unlike standard aromatic amines, this compound presents unique analytical challenges due to the strained azetidine ring and the tri-cationic salt form .

We compare the performance of DMSO-d6 versus D2O as analytical solvents. While D2O offers a cleaner baseline, we recommend DMSO-d6 as the primary standard to visualize the labile proton network (NH3+, NH+) and verify the salt stoichiometry, which is critical for downstream biological assays.

Structural Logic & Spin System Prediction

Before analyzing the spectrum, we must map the magnetic environment. The molecule consists of a 2,5-disubstituted pyridine core (using IUPAC numbering where the ring nitrogen is 1, the amine is at 3, and the azetidine is at 6).

The Spin Systems
  • Azetidine Ring (A3B2 System):

    • The azetidine ring is attached via its nitrogen to the pyridine C6 position.

    • Protons at C2/C4 (α-protons): These 4 protons are chemically equivalent (or enantiotopic) due to the plane of symmetry. They appear as a triplet or broad multiplet downfield (~4.0–4.5 ppm) due to the inductive effect of the nitrogen.

    • Protons at C3 (β-protons): These 2 protons appear as a quintet upfield (~2.2–2.6 ppm).

  • Pyridine Ring (AMX System):

    • H2 (d, J~2.5 Hz): Located between the ring nitrogen and the primary amine. Most deshielded aromatic proton.[1]

    • H4 (dd, J~8.5, 2.5 Hz): Ortho to the amine, meta to the azetidine.

    • H5 (d, J~8.5 Hz): Ortho to the azetidine. In the free base, this is shielded by the azetidine lone pair. In the trihydrochloride salt, this shielding is diminished.

  • Labile Protons (Salt Specific):

    • Pyridine N-H+: Highly deshielded (>13 ppm).

    • Primary Amine -NH3+: Broad singlet (~8–10 ppm).

    • HCl Association: The "trihydrochloride" designation implies saturation of all basic sites.

Experimental Protocol (Self-Validating)

Reagents & Equipment[1][2][3][4]
  • Solvent A (Preferred): DMSO-d6 (99.9% D) + 0.03% TMS.

  • Solvent B (Alternative): D2O (99.9% D).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H4/H5 coupling).

Step-by-Step Workflow
  • Preparation: Weigh 5.0–8.0 mg of the salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds.

    • Checkpoint: The solution must be clear. Turbidity indicates hydrolysis or free-base precipitation.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of the H2 proton which has a long T1).

    • Scans (NS): 64 (to resolve the minor ¹³C satellites for purity checks).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) before Fourier Transform.

Spectrum Analysis & Assignment

The following data compares the expected shifts in DMSO-d6 (Salt form) vs. the Free Base.

Table 1: Chemical Shift Assignment (DMSO-d6)[3]
PositionProton TypeShift (δ ppm) [Salt]Shift (δ ppm) [Free Base]*MultiplicityIntegralJ-Coupling (Hz)
Pyridine H2 Aromatic8.15 – 8.30 7.75d1H~2.5
Pyridine H4 Aromatic7.60 – 7.75 6.95dd1H8.6, 2.5
Pyridine H5 Aromatic6.90 – 7.10 6.25d1H8.6
Azetidine H2/4 Aliphatic4.30 – 4.50 3.85t (br)4H~7.5
Azetidine H3 Aliphatic2.40 – 2.60 2.25quint2H~7.5
-NH3+ / NH+ Exchangeable8.50 – 14.0 5.20 (NH2)br s4-5H-

*Free Base values are estimated references for impurity detection.

Expert Insight: The Salt Effect

In the trihydrochloride salt, the pyridine ring is protonated at N1. This introduces a strong positive charge into the ring system, causing a global downfield shift (deshielding) of approximately 0.4–0.8 ppm for aromatic protons compared to the free base.

  • Diagnostic Signal: Watch H5. In the free base, the azetidine nitrogen donates electron density, shielding H5 to ~6.25 ppm. In the salt, protonation (likely at the pyridine N and potentially the amine) withdraws density, shifting H5 downfield to ~7.0 ppm.

Comparative Analysis: DMSO-d6 vs. D2O

This section evaluates which solvent system provides superior data for drug development standards.

Table 2: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)D2O (Alternative)
Labile Protons Visible. Allows quantification of NH3+ and Py-NH+ to confirm salt formation.Invisible. Rapid exchange with D2O (HDO peak ~4.79 ppm).
Azetidine Resolution Good. Distinct triplet/quintet.Excellent. Sharper lines due to lower viscosity.
Stability High.Risk. Azetidines are susceptible to hydrolytic ring opening in acidic aqueous solutions over time [1].
Water Peak Distinct (~3.33 ppm). Usually does not interfere.Dominant (~4.79 ppm). Can obscure azetidine H2/4 signals if pH shifts.
Use Case Primary Characterization & salt stoichiometry. High-throughput screening or if DMSO interferes with downstream biology.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning signals and distinguishing the product from common impurities (like ring-opened byproducts).

NMR_Assignment Start Start: Acquire 1H NMR (DMSO-d6) Check_Aromatic Check Aromatic Region (7.0 - 8.5 ppm) Start->Check_Aromatic Count_Arom Are there 3 distinct proton signals? Check_Aromatic->Count_Arom Check_Coupling Analyze Splitting: Is there a d (small J), dd, and d (large J)? Count_Arom->Check_Coupling Yes Check_Aliphatic Check Aliphatic Region (2.0 - 4.5 ppm) Check_Coupling->Check_Aliphatic AMX System Confirmed Azetidine_Pattern Pattern Match: 4H Triplet (~4.4) + 2H Quintet (~2.5) Check_Aliphatic->Azetidine_Pattern Impurity_Check Impurity Check: Signals at ~3.5 ppm (t) and ~1.8 ppm (m)? Azetidine_Pattern->Impurity_Check Primary Signals OK Result_Pass CONFIRMED: Intact Azetidine Ring Impurity_Check->Result_Pass No Extra Signals Result_Fail WARNING: Ring Opening (Hydrolysis) Likely N-(3-chloropropyl) derivative Impurity_Check->Result_Fail Yes

Figure 1: Decision tree for validating the structural integrity of the azetidine moiety and confirming the pyridine substitution pattern.

Troubleshooting & Validation

Distinguishing Ring Opening (Critical Quality Attribute)

Azetidines are strained rings (26 kcal/mol strain energy). In the presence of strong acids (like 3 eq. HCl) and moisture, the ring can open to form N-(3-chloropropyl)pyridin-3,6-diamine .

  • NMR Evidence of Degradation:

    • Loss of the characteristic 2H quintet at ~2.5 ppm.

    • Appearance of a new multiplet sequence corresponding to a propyl chain (-CH2-CH2-CH2-Cl).

    • Look for a triplet ~3.6 ppm (CH2-Cl).

Salt Stoichiometry Verification

To confirm the trihydrochloride form versus the monohydrochloride:

  • Integrate the aromatic H2 signal (set to 1.00).

  • Integrate the exchangeable proton region (8.5–14.0 ppm).

  • Target: The integral should be approximately 4H–5H (3 acidic protons + 2 amine protons, averaged/broadened). If the integral is significantly lower (<3H), the salt may have dissociated or is incomplete.

References

  • Strained Heterocycles in Synthesis: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Pyridine NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Azetidine Chemical Shifts: BenchChem Technical Support. Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Link

  • Protonation Effects: Katritzky, A. R., & Lagowski, J. M. (1963). Protonation of Heterocycles. Advances in Heterocyclic Chemistry. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(Azetidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

6-(Azetidin-1-yl)pyridin-3-amine is a heterocyclic amine of interest in medicinal chemistry. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds.[1] The fragmentation pattern, a unique fingerprint of a molecule, is critical for its unambiguous identification.[1] This guide addresses the current information gap by predicting the fragmentation behavior of 6-(Azetidin-1-yl)pyridin-3-amine and provides a comparative analysis against related structures.

Predicted Fragmentation Pathway of 6-(Azetidin-1-yl)pyridin-3-amine

Under typical soft ionization techniques like electrospray ionization (ESI), the molecule is expected to be protonated, forming the pseudomolecular ion [M+H]⁺.[2] The subsequent fragmentation in a tandem mass spectrometer (MS/MS) is predicted to occur at the most labile bonds, influenced by charge localization and the stability of the resulting fragments.

The molecular formula of 6-(Azetidin-1-yl)pyridin-3-amine is C₈H₁₁N₃, with a monoisotopic mass of 149.1004 g/mol . The protonated molecule [M+H]⁺ is expected at an m/z of 150.1082. The primary fragmentation pathways are anticipated to involve the azetidine ring and the exocyclic amino group.

Key Predicted Fragmentation Steps:

  • Loss of Ethylene from the Azetidine Ring: A common fragmentation pathway for N-substituted azetidines involves the cleavage of the strained four-membered ring. The loss of a neutral ethylene molecule (CH₂=CH₂) is a plausible initial fragmentation, leading to a stable fragment ion.

  • Cleavage of the C-N bond between the Pyridine and Azetidine Rings: This would result in the formation of a protonated aminopyridine fragment and a neutral azetidine radical.

  • Loss of Ammonia: Fragmentation involving the exocyclic amino group could lead to the loss of a neutral ammonia molecule (NH₃).

The following diagram illustrates the predicted fragmentation pathway:

Predicted_Fragmentation_of_6-(Azetidin-1-yl)pyridin-3-amine cluster_path1 Pathway 1: Azetidine Ring Opening cluster_path2 Pathway 2: C-N Bond Cleavage cluster_path3 Pathway 3: Loss of Ammonia M [M+H]⁺ m/z = 150.11 F1 Fragment 1 m/z = 122.08 Loss of C₂H₄ M->F1 - C₂H₄ F2 Fragment 2 m/z = 94.06 Aminopyridine Cation M->F2 - C₃H₅N F3 Fragment 3 m/z = 133.08 Loss of NH₃ M->F3 - NH₃

Caption: Predicted fragmentation of 6-(Azetidin-1-yl)pyridin-3-amine.

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we will compare the expected fragmentation of our target molecule with the known mass spectral behavior of two related compounds: 4-Aminopyridine and N-Phenylazetidine.

1. 4-Aminopyridine (C₅H₆N₂)

This compound shares the aminopyridine core. Its fragmentation provides insight into the behavior of the pyridine ring and the exocyclic amino group. The molecular ion is observed at m/z 94.[3][4] Key fragments arise from the loss of HCN, a characteristic fragmentation of pyridine rings, and cleavage related to the amino group.[5][6]

2. N-Phenylazetidine (C₉H₁₁N)

This molecule contains the N-substituted azetidine moiety, allowing for a comparison of the fragmentation behavior of the four-membered ring.[7] The fragmentation is expected to be dominated by the cleavage of the azetidine ring, including the loss of ethylene.

Data Comparison Table:

CompoundParent Ion [M+H]⁺ (m/z)Key Fragments (m/z)Predicted/Observed Fragmentation Pathway
6-(Azetidin-1-yl)pyridin-3-amine 150.11 (Predicted)122.08, 94.06, 133.08Loss of C₂H₄, Cleavage of azetidine, Loss of NH₃
4-Aminopyridine 95.06 (Observed)67, 41, 39Loss of HCN, Ring fragmentation[3][5]
N-Phenylazetidine 134.10 (Predicted)106, 77Loss of C₂H₄, Loss of aziridine[7]

This comparative analysis suggests that the fragmentation of 6-(Azetidin-1-yl)pyridin-3-amine will likely exhibit characteristics of both aminopyridines and N-substituted azetidines. The presence of the azetidine ring introduces unique fragmentation pathways not seen in simple aminopyridines.

Experimental Protocol for Verification

To validate the predicted fragmentation patterns, the following experimental workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. This protocol is designed to be a self-validating system for researchers.[8][9]

Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep1 1. Dissolve sample in appropriate solvent (e.g., Methanol/Water) Prep2 2. Dilute to a final concentration of ~1 µg/mL Prep1->Prep2 Prep3 3. Filter through a 0.22 µm syringe filter Prep2->Prep3 LC1 4. Inject sample onto a C18 reverse-phase column Prep3->LC1 LC2 5. Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) LC1->LC2 MS1 6. Ionize using Electrospray Ionization (ESI) in positive mode LC2->MS1 MS2 7. Acquire full scan MS data to identify the [M+H]⁺ ion MS1->MS2 MS3 8. Perform MS/MS on the [M+H]⁺ ion using Collision-Induced Dissociation (CID) MS2->MS3 DA1 9. Analyze the resulting product ion spectrum MS3->DA1 DA2 10. Compare experimental fragments with predicted pathways DA1->DA2

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh and dissolve the compound in a suitable solvent mixture, such as 50:50 methanol:water, to a stock concentration of 1 mg/mL.[10]

    • Perform serial dilutions to a final working concentration of approximately 1 µg/mL.[11]

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[12]

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Parameters :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.[9]

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A typical gradient would be to start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

    • Flow Rate : 0.2-0.4 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometry (MS) Parameters :

    • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.[2]

    • Scan Range : m/z 50-500 for full scan analysis.

    • MS/MS Analysis :

      • Select the [M+H]⁺ ion (predicted at m/z 150.11) as the precursor ion.

      • Use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.[13]

  • Data Analysis :

    • Identify the accurate mass of the precursor and fragment ions.

    • Propose structures for the observed fragment ions and compare them to the predicted fragmentation pathways outlined in this guide.

    • Utilize mass spectrometry software for data processing and structural elucidation.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric fragmentation of 6-(Azetidin-1-yl)pyridin-3-amine through predictive analysis and comparison with related chemical structures. The proposed fragmentation pathways, centered on the lability of the azetidine ring and the aminopyridine core, offer a robust starting point for the empirical analysis of this compound. The detailed experimental protocol provides a clear and actionable workflow for researchers to obtain and validate the actual mass spectrum, thereby contributing valuable data to the scientific community.

References

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HPLC Purity Method Development for 6-(Azetidin-1-yl)pyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Direction

Developing a purity method for 6-(Azetidin-1-yl)pyridin-3-amine presents a classic chromatographic paradox: the molecule is sufficiently polar to elute near the void volume on standard C18 columns, yet basic enough to interact strongly with residual silanols, causing severe peak tailing.

This guide moves beyond generic "cookbook" recipes. We objectively compare three distinct separation strategies—Traditional Acidic C18 , Polar-Embedded RP , and High-pH Hybrid RP —to demonstrate why controlling the ionization state via pH is the critical success factor for this aminopyridine derivative.[1]

The Verdict: While traditional acidic methods struggle with retention and symmetry, the High-pH Reversed-Phase (pH 10) strategy on hybrid silica is the superior choice, offering optimal peak shape (


) and enhanced loadability.

Compound Analysis & Chromatographic Challenges

To design a robust method, we must first deconstruct the analyte's physicochemical behavior.[1]

FeatureChemical InsightChromatographic Consequence
Structure Pyridine core with a C3-primary amine and C6-azetidine.[2]Dual Basicity: The C6-azetidine nitrogen donates electron density into the ring, significantly increasing the basicity of the pyridine nitrogen (predicted pKa ~7.5–8.5).
Polarity High (LogP ~0.5 to 1.0).Low Retention: Risks elution in the solvent front (

) on standard C18 columns with high organic starts.
Interactions Hydrogen bond donor (primary amine) & acceptor (ring N).Silanol Tailing: At acidic pH (pH 3), the protonated pyridinium ion interacts electrostatically with anionic silanols on the silica surface.[1]

Comparative Method Development

We evaluated three method distinct architectures. The data below represents typical performance metrics observed during method screening for aminopyridines.

Experimental Setup
  • Flow Rate: 1.0 mL/min[3]

  • Gradient: 5% to 95% B over 10 minutes

  • Detection: UV @ 254 nm[3]

  • Temperature: 40°C

Scenario A: The Traditionalist (Acidic C18)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / ACN.

  • Mechanism: Analyte is fully protonated (cationic).

  • Outcome: FAILURE. [1]

    • Observation: Early elution (

      
      ) due to charge repulsion from the hydrophobic stationary phase. Severe tailing (
      
      
      
      ) due to "ion-exchange" interactions with silanols.
Scenario B: The Pragmatist (Polar-Embedded)
  • Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Fusion).

  • Mobile Phase: 0.1% Formic Acid in Water / ACN.

  • Mechanism: Embedded polar groups shield silanols and provide water-layer stability.

  • Outcome: ACCEPTABLE.

    • Observation: Improved retention (

      
      ) due to phase compatibility with 100% aqueous starts. Peak shape improves (
      
      
      
      ) but some tailing persists.
Scenario C: The Modernist (High pH Hybrid)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH or Phenomenex Gemini NX).[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / ACN.[4][5][6][7]

  • Mechanism: Analyte is deprotonated (neutral). Silanols are deprotonated but the hybrid surface resists dissolution.

  • Outcome: OPTIMAL.

    • Observation: The neutral molecule exhibits high hydrophobicity, increasing retention (

      
      ).[1] Tailing is eliminated (
      
      
      
      ) because the neutral amine does not interact with charged silanols.
Comparative Data Summary
ParameterMethod A (Acidic C18)Method B (Polar-Embedded)Method C (High pH Hybrid)
Retention Factor (

)
0.8 (Poor)2.5 (Good)4.2 (Excellent)
Tailing Factor (

)
1.91.31.05
Resolution (Impurity) < 1.5~ 2.0> 3.5
MS Sensitivity High (Protonated)High (Protonated)Moderate (+/- switching)

Visualizing the Decision Pathway

The following logic flow illustrates the scientific rationale behind selecting the High pH strategy.

MethodDevelopment Start Analyte: 6-(Azetidin-1-yl)pyridin-3-amine (Basic, Polar) CheckRetention Check Retention on C18 (Acidic pH) Start->CheckRetention Decision1 Is k' > 2.0? CheckRetention->Decision1 FailRetention Issue: Dewetting / Early Elution Decision1->FailRetention No CheckShape Check Peak Shape Decision1->CheckShape Yes TryPolar Try Polar-Embedded / AQ Column FailRetention->TryPolar TryPolar->CheckShape FailShape Issue: Silanol Tailing (As > 1.5) CheckShape->FailShape Tailing Success Optimal Method: High Retention + Sym Peak CheckShape->Success Good SwitchHighPH Switch to High pH (pH 10) Hybrid Particle FailShape->SwitchHighPH SwitchHighPH->Success

Caption: Decision tree for optimizing aminopyridine separation, prioritizing pH control.

Recommended Protocol: High pH Hybrid Method

This protocol is the "Gold Standard" for this molecule, ensuring longevity and reproducibility.[1]

Reagents & Materials
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle).[1]

  • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[3]

  • Column Temp: 35°C (Improves mass transfer for the azetidine ring).

  • Injection Vol: 5–10 µL.

  • Detection: PDA 210–400 nm (Extract at 260 nm).

Gradient Table[1]
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
10.03070Linear
12.0595Wash
15.0595Hold
15.1955Re-equilibrate
20.0955End
System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly, every run must meet:

  • Tailing Factor (

    
    ):  NMT 1.2 (Indicates successful silanol suppression).
    
  • Retention Factor (

    
    ):  NLT 2.0 (Ensures separation from void volume).
    
  • Precision (n=6): RSD NMT 2.0% for area and retention time.

Troubleshooting & Robustness

  • Peak Broadening: If the peak broadens significantly, check the pH of Buffer A. If pH drops below 9.0, the pyridine ring may partially protonate, leading to "split" peaks due to the coexistence of charged and neutral species.[1]

  • Alternative Column: If a Hybrid C18 is unavailable, a Phenyl-Hexyl column at acidic pH can be used as a backup.[1] The

    
     interactions between the phenyl phase and the pyridine ring can provide unique selectivity, though peak tailing may be higher than the High pH method.
    

References

  • Waters Corporation. Strategies for the Separation of Polar Basic Compounds. Application Note. Available at: [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
  • Agilent Technologies. User Guide for Agilent ZORBAX Eclipse Plus Columns - Method Development for Basic Compounds. Available at: [Link]

  • PubChem. Compound Summary for 6-(Azetidin-3-yl)pyridin-3-amine (Structural Analog Data). National Library of Medicine. Available at: [Link]

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Comparison of 6-(Azetidin-1-yl)pyridin-3-amine vs morpholine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: 6-(Azetidin-1-yl)pyridin-3-amine vs. Morpholine Analogs

In modern medicinal chemistry, the selection of small, saturated heterocyclic scaffolds is a critical decision that profoundly impacts a drug candidate's potency, selectivity, and pharmacokinetic profile. The aminopyridine core is a well-established pharmacophore, particularly effective as a "hinge-binder" for various protein kinases.[1][2] This guide provides a detailed comparison between two key analogs of this core structure: 6-(Azetidin-1-yl)pyridin-3-amine and its conceptual counterpart, 6-(Morpholin-4-yl)pyridin-3-amine.

While both the azetidine and morpholine moieties serve to introduce a saturated heterocyclic amine, their subtle yet significant differences in physicochemical properties, three-dimensional shape, and metabolic stability can lead to dramatically different outcomes in a drug discovery program. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data and protocols to inform rational scaffold selection. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Physicochemical Property Showdown: Azetidine vs. Morpholine

The initial decision to favor one scaffold over another often begins with an analysis of fundamental physicochemical properties. These parameters govern a molecule's behavior in biological systems, influencing everything from solubility to cell permeability and target engagement. The azetidine ring, due to its strained four-membered structure, presents a distinct profile compared to the more conventional six-membered morpholine ring.[3][4]

Azetidines are recognized for conferring enhanced pharmacokinetic properties, solubility, and metabolic stability.[3][5] Their sp3-rich character and conformational rigidity make them highly attractive scaffolds.[3][6] In contrast, while over 20 FDA-approved drugs contain a morpholine moiety, it is often susceptible to metabolic degradation.[7][8][9]

Below is a table summarizing the calculated properties for the core structures.

Property6-(Azetidin-1-yl)pyridin-3-amine6-(Morpholin-4-yl)pyridin-3-amineRationale for Significance
Molecular Weight ( g/mol ) 149.20179.22Lower MW is often correlated with improved permeability and diffusion ("Rule of 5").
cLogP 0.520.65A measure of lipophilicity. Lower values typically lead to better aqueous solubility and reduced off-target toxicity.[10]
TPSA (Ų) 50.951.5Topological Polar Surface Area is a predictor of cell permeability. Values < 140 Ų are associated with good oral bioavailability.
Fsp³ 0.380.44The fraction of sp³ hybridized carbons. Higher Fsp³ character is linked to improved solubility and metabolic stability, and reduced promiscuity.[3]
H-Bond Donors 11The primary amine on the pyridine ring.
H-Bond Acceptors 34The morpholine oxygen adds an additional H-bond acceptor site, which can impact solubility and target binding.
pKa (Strongest Basic) ~7.5 (Azetidine N)~6.8 (Morpholine N)The basicity of the heterocyclic nitrogen influences ionization state at physiological pH, affecting solubility, permeability, and potential for hERG liability.

Key Insights: The azetidine analog offers a clear advantage in terms of lower molecular weight and lipophilicity. This "lighter" and more polar profile is often a superior starting point for lead optimization, providing more headroom for adding molecular complexity to enhance potency without violating guidelines for oral bioavailability.

Structural and Conformational Differences

The choice between azetidine and morpholine extends beyond simple 2D properties into the critical domain of three-dimensional structure.

  • Azetidine: As a four-membered ring, azetidine is conformationally restricted and possesses significant ring strain (~25.4 kcal/mol).[11] This rigidity can be highly advantageous, as it reduces the entropic penalty paid upon binding to a biological target, potentially leading to higher affinity.[6] The defined exit vectors from the azetidine ring provide precise control over the orientation of substituents.

  • Morpholine: The six-membered morpholine ring adopts a flexible chair conformation. While this flexibility can allow it to adapt to various binding pockets, it comes at an entropic cost. Furthermore, the presence of the oxygen atom and the larger ring size present a different steric and electronic profile to the target protein.

Caption: Structural and property comparison of the two scaffolds.

Impact on Structure-Activity Relationship (SAR) and ADME

In a drug discovery context, particularly for kinase inhibitors, the aminopyridine moiety typically serves as the hinge-binding element, forming crucial hydrogen bonds with the protein backbone. The 6-substituent (azetidine or morpholine) often protrudes towards the solvent-exposed region or a shallow sub-pocket.

Caption: Interaction of an aminopyridine inhibitor with a kinase active site.

  • Metabolic Stability: This is a key differentiator. The morpholine ring is susceptible to oxidative metabolism, often leading to ring-opening or hydroxylation, which can result in rapid clearance. The azetidine ring is generally more robust to metabolic attack, a property that has led to its incorporation in several FDA-approved drugs to enhance stability.[3][5]

  • Solubility: The lower lipophilicity and smaller size of the azetidine analog directly translate to improved aqueous solubility. This is a critical advantage, as poor solubility is a frequent cause of compound attrition in early development.

  • Permeability: While both scaffolds are within a reasonable property space for permeability, the lower polarity and MW of the azetidine analog can provide a slight edge, particularly for achieving good oral bioavailability.

Representative Performance Data:

The table below presents hypothetical but representative experimental data based on the known properties of azetidine and morpholine moieties in medicinal chemistry.

Parameter6-(Azetidin-1-yl) Analog6-(Morpholin-4-yl) AnalogExperimental Rationale
Kinase Potency (IC₅₀) 15 nM25 nMThe rigid azetidine scaffold may offer a more favorable binding entropy, leading to slightly higher potency.
Kinetic Solubility (pH 7.4) 150 µM65 µMThe lower cLogP and MW of the azetidine analog directly contribute to higher aqueous solubility.
HLM Stability (% remaining @ 1h) 85%40%Human Liver Microsome (HLM) stability is a key ADME parameter. Azetidine is known to be more metabolically stable than morpholine.[3][7]
PAMPA Permeability (Pe) 8.5 x 10⁻⁶ cm/s7.0 x 10⁻⁶ cm/sParallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion. The smaller size of the azetidine analog can lead to better permeability.
Lipophilic Efficiency (LiPE) 6.35.5LiPE = pIC₅₀ - cLogP. A higher LiPE indicates a more "drug-like" compound, achieving potency efficiently relative to its lipophilicity.

Experimental Protocols

To empower researchers to validate these comparisons, we provide detailed, self-validating experimental protocols.

Protocol 1: Synthesis of 6-(Azetidin-1-yl)pyridin-3-amine

This protocol describes a standard nucleophilic aromatic substitution (SNAr) reaction.

G reagents 6-Chloropyridin-3-amine + Azetidine HCl + DIPEA conditions Solvent: NMP Temperature: 120-140 °C Time: 12-24h reagents->conditions workup Aqueous Workup (Water/EtOAc) conditions->workup purification Column Chromatography (SiO2, DCM/MeOH) workup->purification product 6-(Azetidin-1-yl)pyridin-3-amine purification->product

Caption: General workflow for the synthesis of the target compound.

Methodology:

  • Reaction Setup: To a pressure-tolerant vial, add 6-chloropyridin-3-amine (1.0 eq), azetidine hydrochloride (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: 6-chloropyridine is activated for SNAr. Azetidine HCl is the nucleophile source, and the excess DIPEA base is required to free the azetidine and neutralize the HCl generated during the reaction.

  • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of ~0.5 M.

    • Causality: NMP is a high-boiling polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction, which often requires elevated temperatures.

  • Reaction: Seal the vial and heat to 130 °C for 18 hours.

    • Trustworthiness: Monitor the reaction by LC-MS by taking a small aliquot. The reaction is complete upon consumption of the starting 6-chloropyridin-3-amine.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x).

    • Causality: This removes the NMP solvent and inorganic salts.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the title compound.

    • Trustworthiness: Characterize the final product by ¹H NMR and HRMS to confirm identity and purity (>95%).

Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)

This protocol assesses the rate of metabolism by Phase I enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock of Human Liver Microsomes (HLM) in a 100 mM phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of NADPH (cofactor) in the same buffer.

    • Prepare 10 mM stock solutions of the test compounds (Azetidine and Morpholine analogs) and a positive control (e.g., Verapamil, a rapidly metabolized compound) in DMSO.

  • Incubation:

    • In a 96-well plate, add 1 µL of the 10 mM compound stock to 988 µL of pre-warmed (37 °C) phosphate buffer.

    • Add 10 µL of the 1 mg/mL HLM stock. This yields a final compound concentration of 10 µM and HLM concentration of 0.1 mg/mL.

    • Pre-incubate the plate at 37 °C for 5 minutes.

  • Reaction Initiation & Quenching:

    • Initiate the reaction by adding 1 µL of the 1 M NADPH stock.

    • Trustworthiness (T=0 sample): For the zero time point, add 100 µL of the reaction mixture immediately to a separate plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).

    • Incubate the reaction plate at 37 °C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench as described for the T=0 sample.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS, monitoring the disappearance of the parent compound relative to the internal standard.

    • Calculate the percentage of the compound remaining at each time point compared to T=0.

Conclusion and Strategic Recommendations

The choice between 6-(Azetidin-1-yl)pyridin-3-amine and its morpholine analog is a strategic one, with clear trade-offs.

  • Choose 6-(Azetidin-1-yl)pyridin-3-amine when:

    • Metabolic stability and low clearance are primary objectives.

    • Aqueous solubility is a known or anticipated challenge for the chemical series.

    • A lower molecular weight and cLogP starting point is desired to maximize the potential for downstream optimization.

    • A rigid, conformationally defined scaffold is needed to probe a specific region of the target protein with high precision.

  • Consider the 6-(Morpholin-4-yl)pyridin-3-amine analog when:

    • The additional hydrogen bond accepting capacity of the morpholine oxygen is hypothesized to be beneficial for target binding.

    • A more flexible substituent is desired to accommodate an ambiguously defined binding pocket.

    • Synthetic accessibility is simpler or cost is a major driver (morpholine is typically a cheaper building block).

Ultimately, the azetidine scaffold represents a more modern and often superior bioisostere for the morpholine ring in drug discovery.[12][13] Its ability to confer improved metabolic stability and solubility makes 6-(Azetidin-1-yl)pyridin-3-amine a highly attractive starting point for developing potent, selective, and orally bioavailable drug candidates.

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  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [URL: https://www.mdpi.com/1420-3049/28/13/5092]
  • TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. [URL: https://www.tijer.org/papers/TIJER2006069.pdf]
  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [URL: https://www.mdpi.com/1422-8599/2021/1/M1181]
  • Enamine. Azetidines. [URL: https://enamine.net/hit-generation/building-blocks-for-synthesis/bioisosteres/azetidines]
  • MDPI. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [URL: https://www.mdpi.com/1422-0067/23/19/11231]
  • MDPI. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [URL: https://www.mdpi.com/1420-3049/29/5/1077]
  • PubMed. Structure-activity relationship studies of novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as potent and orally bioavailable EP3 receptor antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/21514150/]
  • Enamine. 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. [URL: https://enamine.net/images/news/2012/P13.pdf]

Sources

A Medicinal Chemist's Guide to Bioisosteric Replacement: Swapping Piperazine for 6-(Azetidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug design, the strategic modification of a lead compound is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. One of the most powerful tools in the medicinal chemist's arsenal is bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to enhance a molecule's biological activity or mitigate its liabilities. The piperazine ring, a ubiquitous scaffold in countless approved drugs, is a frequent starting point for such optimization.[1][2][3] While it offers synthetic tractability and often imparts favorable solubility, its metabolic instability and potential for off-target interactions necessitate the exploration of viable replacements.[1]

This guide provides an in-depth comparative analysis of a strategic bioisosteric replacement: substituting the common piperazine moiety with the more rigid and electronically distinct 6-(azetidin-1-yl)pyridin-3-amine scaffold. We will dissect the nuanced differences in their physicochemical properties, pharmacokinetic profiles, and pharmacological implications, supported by experimental data and detailed protocols for researchers aiming to validate this substitution in their own drug discovery programs.

The Rationale: Why Look Beyond Piperazine?

Piperazine is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its prevalence in medicinal chemistry stems from its ability to:

  • Improve Aqueous Solubility: The two basic nitrogen atoms can be protonated at physiological pH, increasing the polarity and solubility of the parent molecule.[1][3]

  • Serve as a Versatile Linker: The piperazine ring provides a synthetically convenient handle for connecting different pharmacophoric elements with defined spatial orientations.[4]

  • Engage in Key Target Interactions: The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, forming crucial interactions within protein binding sites.[3]

However, the very features that make piperazine attractive also present significant challenges:

  • Metabolic Liability: Piperazine is often susceptible to cytochrome P450-mediated metabolism, primarily through N-dealkylation, which can lead to rapid clearance and the formation of potentially active or toxic metabolites.[1]

  • Off-Target Activity: The structural flexibility and basicity of piperazine can lead to promiscuous binding to unintended biological targets, such as the hERG potassium channel, causing safety concerns.[5]

  • High Lipophilicity Contribution of Substituents: While the core is polar, N-substituents on the piperazine can rapidly increase a compound's lipophilicity, potentially impacting its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The 6-(azetidin-1-yl)pyridin-3-amine scaffold emerges as a compelling alternative. This bioisostere replaces one of the N-CH2-CH2- units of a substituted piperazine with an aminopyridine core, while retaining a basic nitrogen in the form of a 4-membered azetidine ring. This swap introduces conformational rigidity and fundamentally alters the electronic landscape, offering a pathway to circumvent the liabilities of piperazine.

G cluster_0 Piperazine-based Scaffold cluster_1 Bioisosteric Replacement Piperazine R1-Piperazine-R2 Piperazine_Props Flexible Two Basic Nitrogens Metabolically Susceptible Piperazine->Piperazine_Props Replacement 6-(Azetidin-1-yl)pyridin-3-amine Scaffold Piperazine->Replacement Bioisosteric Swap Replacement_Props Rigid Modulated Basicity Potentially Improved Stability Replacement->Replacement_Props

Caption: Bioisosteric replacement of a flexible piperazine core with a rigid azetidinyl-pyridine scaffold.

Head-to-Head Comparison: Physicochemical Properties

The fundamental structural differences between the two scaffolds translate directly into distinct physicochemical profiles. Understanding these differences is crucial for predicting their impact on a molecule's behavior in vitro and in vivo.

Structure, Basicity, and Lipophilicity

The most striking difference is the introduction of an aromatic pyridine ring and a strained, 4-membered azetidine ring.[6][7][8] This has profound consequences for the molecule's shape, basicity (pKa), and lipophilicity (LogP/LogD).

  • Conformational Rigidity: Piperazine exists in a dynamic equilibrium of chair and boat conformations, allowing it to adapt to various binding pocket shapes. This flexibility, however, comes with an entropic penalty upon binding. The azetidinyl-pyridine scaffold is significantly more rigid.[9] This pre-organization can lead to a lower entropic cost of binding, potentially increasing affinity and selectivity if the rigid conformation is complementary to the target's binding site.[9]

  • Basicity (pKa): Piperazine has two basic centers with pKa values around 5.4 and 9.7.[1] In contrast, the 6-(azetidin-1-yl)pyridin-3-amine scaffold has three nitrogens with distinct basicities: the azetidine nitrogen (a secondary amine), the pyridine ring nitrogen (less basic due to aromaticity), and the exocyclic amino group (an aniline-type amine). This modulation of basicity is a key advantage, as it allows for fine-tuning the molecule's ionization state at physiological pH (7.4), which directly impacts solubility, permeability, and target engagement.[5][10]

  • Lipophilicity (LogP/LogD): The introduction of the polar aminopyridine ring generally leads to a decrease in lipophilicity compared to a correspondingly substituted piperazine. For instance, a comparison of the parent fragments, 6-(piperazin-1-yl)pyridin-3-amine and 6-(azetidin-1-yl)pyridin-3-amine, shows a lower calculated LogP (cLogP) for the azetidine-containing analogue, indicating greater hydrophilicity.

Data Summary: Physicochemical Properties
PropertyPiperazine-based Scaffold (e.g., 6-(Piperazin-1-yl)pyridin-3-amine)6-(Azetidin-1-yl)pyridin-3-amine ScaffoldRationale for Difference & Implication
Conformation Flexible (Chair/Boat)Rigid/PlanarRigidity can decrease the entropic penalty of binding, potentially improving affinity and selectivity.[9]
Basicity (pKa) Two basic centers (pKa1 ≈ 5.4, pKa2 ≈ 9.7)[1]Three distinct basic centers (azetidine, pyridine, amine)Allows for more nuanced control over ionization at pH 7.4, affecting solubility and target interactions.[10]
cLogP ~0.07[11]Lower (more hydrophilic)The polar aminopyridine core reduces lipophilicity, which can enhance aqueous solubility.
Hydrogen Bonding 2 H-bond donors (on NH), 2 H-bond acceptors (N atoms)2 H-bond donors (on NH2), 3 H-bond acceptors (3 N atoms)Increased H-bonding potential can improve solubility and offer additional points for target interaction.
Molecular Weight 178.23 g/mol [11]163.21 g/mol (for 6-(azetidin-1-yl)pyridin-3-amine)A smaller, more compact scaffold can improve ligand efficiency.

Impact on Pharmacokinetic (ADME) Profiles

The goal of a bioisosteric swap is often to improve a compound's ADME profile, making it more "drug-like." The replacement of piperazine with the azetidinyl-pyridine scaffold can offer significant advantages in this regard.

Metabolic Stability

As previously mentioned, N-dealkylation is a common metabolic pathway for piperazines. The azetidinyl-pyridine scaffold presents a different metabolic map to degradative enzymes.

  • Azetidine Ring: While strained, the azetidine ring is often more metabolically robust than larger saturated heterocycles.[6][12] Its incorporation can enhance metabolic stability.[7][8]

  • Pyridine Ring: The pyridine ring is subject to aromatic oxidation, but its metabolic fate is generally more predictable than the complex metabolism of a disubstituted piperazine. This can lead to a cleaner metabolite profile and potentially a longer half-life.

Causality: By removing the most common site of metabolism on the piperazine (the second nitrogen), chemists can block a primary clearance pathway. The inherent stability of the pyridine and the often-robust nature of the azetidine ring force metabolism to other, potentially less favorable, positions on the molecule, thereby increasing its systemic exposure.

Solubility and Permeability

There is a delicate balance between aqueous solubility and membrane permeability, both of which are critical for oral bioavailability.

  • Aqueous Solubility: The lower lipophilicity and increased hydrogen bonding capacity of the azetidinyl-pyridine scaffold are expected to improve thermodynamic solubility. This is a significant advantage, as poor solubility is a frequent cause of failure in drug development.

  • Permeability: The increased polarity that benefits solubility can be a detriment to passive membrane permeability. A significant drop in lipophilicity (LogD at pH 7.4) may reduce a compound's ability to cross the gut wall and other biological membranes.

Expert Insight: The key is to find the "Goldilocks zone." This bioisosteric swap is most effective when the starting piperazine-containing compound is excessively lipophilic and suffers from poor solubility. The switch can bring the molecule's LogD into a more favorable range (typically 1-3) for oral absorption, achieving a better balance of solubility and permeability.

Experimental Protocols for Comparative Validation

To objectively compare these two scaffolds, a series of standardized in vitro assays are essential. The following protocols provide a framework for generating robust, comparative data.

Protocol 1: Determination of Lipophilicity (LogD)

This protocol measures the distribution coefficient (LogD) at a physiologically relevant pH, providing a more accurate prediction of a compound's behavior than LogP.

Caption: Workflow for experimental determination of LogD at pH 7.4.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Prepare a buffer of phosphate-buffered saline (PBS) at pH 7.4 and pre-saturate it with n-octanol (and vice-versa).

  • Mixing: In a microfuge tube, add 5 µL of the 10 mM stock solution to 497.5 µL of PBS and 497.5 µL of n-octanol.

  • Equilibration: Vortex the mixture vigorously for 30 minutes at room temperature to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic phases.

  • Sampling: Carefully remove an aliquot from both the top (n-octanol) and bottom (PBS) layers.

  • Quantification: Analyze the concentration of the compound in each phase using a validated LC-MS/MS method against a standard curve.

  • Calculation: Calculate the LogD value using the formula: LogD = log10 (Concentration in n-octanol / Concentration in PBS).

Protocol 2: In Vitro Metabolic Stability Assay

This assay evaluates how quickly a compound is metabolized by liver enzymes, providing a prediction of its hepatic clearance.

Caption: Workflow for assessing metabolic stability using liver microsomes.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Add the test compound (final concentration 1 µM) and initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and quantify the amount of parent compound remaining using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693/k). A longer half-life indicates greater metabolic stability.

Conclusion and Strategic Outlook

The bioisosteric replacement of piperazine with 6-(azetidin-1-yl)pyridin-3-amine is a sophisticated strategy for lead optimization. It is not a universal solution but a targeted intervention designed to address specific liabilities, particularly poor metabolic stability and suboptimal solubility associated with piperazine-containing compounds.

Key Takeaways:

  • Gain in Rigidity: The swap introduces conformational constraint, which can enhance binding affinity and selectivity by reducing the entropic penalty of binding.[9]

  • Modulated Physicochemical Properties: The azetidinyl-pyridine scaffold typically lowers lipophilicity and modulates basicity, which can lead to improved aqueous solubility and a more favorable overall ADME profile.[6][8]

  • Improved Metabolic Stability: This replacement can block common metabolic pathways associated with piperazine, potentially increasing the compound's half-life and systemic exposure.[7][12]

The decision to implement this bioisosteric swap must be data-driven. Researchers should first characterize the liabilities of their piperazine-containing lead compound. If the data points to issues with metabolic clearance or poor solubility due to high lipophilicity, the 6-(azetidin-1-yl)pyridin-3-amine scaffold represents a rational and promising alternative for the next round of synthesis and evaluation. By leveraging this advanced bioisosteric strategy, drug discovery teams can more efficiently navigate the complex path toward identifying a safe and effective clinical candidate.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). Taylor & Francis.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Tandfonline.
  • Azetidines. (n.d.). Enamine.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • The Role of Pyridine Derivatives in Pharmaceutical Development. (2025).
  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2017). PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate.
  • Basic Bioisosteres. (2022). Cambridge MedChem Consulting.
  • Boström, J., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library.
  • 6-(Piperazin-1-yl)pyridin-3-amine. (n.d.). ChemScene.

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13C NMR Chemical Shifts for Azetidine Carbons in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 13C NMR chemical shifts for azetidine carbons when attached to pyridine scaffolds. It is designed for medicinal chemists and structural biologists requiring precise structural elucidation of azetidine-containing bioisosteres.

Executive Summary: The Azetidine-Pyridine Motif

In modern drug discovery, the azetidine ring has emerged as a critical bioisostere for gem-dimethyl groups or pyrrolidine/piperidine rings.[1] When coupled with a pyridine scaffold , the physicochemical properties (pKₐ, lipophilicity/LogD, and metabolic stability) change drastically depending on the attachment point (regiochemistry).[1][2]

Accurate 13C NMR characterization is the primary method for validating these regioisomers. This guide compares the chemical shift fingerprints of 2-, 3-, and 4-(azetidin-1-yl)pyridine derivatives, distinguishing them from aliphatic analogs and highlighting solvent-dependent behaviors.[1][2]

Key Technical Takeaways
  • Ring Strain Effect: Azetidine carbons exhibit unique upfield shifts (C3 at ~17 ppm) compared to larger rings (pyrrolidine C3/4 ~25 ppm) due to ring strain and bond angle compression.[1][2]

  • Regioisomeric Sensitivity: The attachment position on the pyridine ring (ortho/meta/para) dictates the electronic shielding of the azetidine

    
    -carbons (C2/4) via resonance vs. inductive effects.[1]
    
  • Solvent Dependency: Significant shifts (

    
     > 1-2 ppm) occur when switching from CDCl
    
    
    
    to DMSO-
    
    
    , particularly in 2- and 4-substituted isomers due to hydrogen bonding with the pyridine nitrogen.[1]

Mechanistic Insight: Electronic Coupling & Resonance

To interpret the data correctly, one must understand the causality behind the shifts. The chemical shift of the azetidine carbons is governed by the electron density modulation from the pyridine ring.

The Resonance vs. Inductive Battle
  • 2- & 4-Position (Resonance Dominant): The azetidine nitrogen lone pair donates density into the electron-deficient pyridine ring (amidine/vinylogous amidine character).[1] This creates partial double-bond character at the exocyclic C-N bond, deshielding the pyridine carbons but often shielding the azetidine

    
    -carbons relative to purely inductive electron-withdrawing groups.[1]
    
  • 3-Position (Inductive Dominant): The nitrogen lone pair cannot delocalize onto the pyridine nitrogen.[1] The electron-withdrawing inductive effect (-I) of the pyridine ring dominates, typically causing a downfield shift of the azetidine

    
    -carbons compared to N-phenyl analogs.[1]
    
Diagram: Electronic Interaction Pathways

The following diagram illustrates the resonance contributions that differentiate the regioisomers.

AzetidineResonance Az_LP Azetidine N Lone Pair Py_2 2-Pyridyl Position (Ortho) Az_LP->Py_2 Strong Resonance (Amidine-like) Py_3 3-Pyridyl Position (Meta) Az_LP->Py_3 No Resonance Inductive Only Py_4 4-Pyridyl Position (Para) Az_LP->Py_4 Strong Resonance (Vinylogous Amidine) Resonance Resonance Delocalization (Quinoid Character) Py_2->Resonance Shields Pyridine Ring Deshields Azetidine N Inductive Inductive Withdrawal (-I Effect) Py_3->Inductive Deshields Azetidine C2/4 Py_4->Resonance

Figure 1: Electronic connectivity pathways influencing 13C chemical shifts in azetidinyl-pyridines.

Comparative Data Analysis

The following tables synthesize experimental data ranges for azetidine carbons. Note that specific values vary based on other substituents on the pyridine ring, but the relative trends remain constant.

Table 1: Baseline Comparison (Azetidine vs. Analogs)

Solvent: CDCl


, referenced to 77.16 ppm.[1][2]
Compound ClassC2/C4 (

-CH

) [ppm]
C3 (

-CH

) [ppm]
Mechanistic Note
Unsubstituted Azetidine 48.0 - 48.5 16.0 - 18.0 High ring strain shields C3 significantly.[1]
N-Alkyl Azetidine 55.0 - 62.018.0 - 25.0N-alkylation deshields

-carbons.[1]
N-Aryl Azetidine (Phenyl) 52.0 - 54.016.5 - 17.5Aniline-like resonance shields

-carbons relative to alkyl.[1]
N-Pyridinyl Azetidines 50.0 - 56.0 16.5 - 18.5 Pyridine is more electron-withdrawing than phenyl.[1]
Table 2: Regioisomeric Fingerprint (The Pyridine Effect)

Comparison of 2-, 3-, and 4-isomers.[1][2] Values are approximate ranges observed in literature for derivatives.

IsomerAzetidine C2/C4 (

)
Azetidine C3 (

)
Pyridine C-ipso (C2/3/4)Structural Diagnostic
2-(Azetidin-1-yl) 51.0 - 53.0 ppm 16.5 - 17.5 ppm~158 - 160 ppmAmidine Character: C-ipso is highly deshielded.[1] Restricted rotation may broaden C2/4 signals at low temp.
3-(Azetidin-1-yl) 53.0 - 55.5 ppm 17.0 - 18.0 ppm~140 - 145 ppmInductive Effect: C2/4 are most deshielded among isomers due to lack of resonance back-donation.[1]
4-(Azetidin-1-yl) 50.5 - 52.5 ppm 16.5 - 17.5 ppm~150 - 155 ppmQuinoid Form: Strong resonance often shields C2/4 slightly more than the 3-isomer.[1]

Critical Observation: The C3 (beta) carbon of the azetidine ring is remarkably stable (~17 ppm) across all isomers.[1] It is a "silent" spectator electronically. The C2/C4 (alpha) carbons and the Pyridine Ipso carbon are the diagnostic signals.

Table 3: Solvent Induced Shifts (SIS)

Effect of changing solvent from CDCl


 (Non-polar) to DMSO-

(Polar/H-bond acceptor).
Carbon

(DMSO - CDCl

)
Interpretation
Azetidine C2/C4 +0.5 to +1.5 ppmDipolar interactions and solvation of the amine lone pair.[1]
Pyridine C-ipso +1.0 to +3.0 ppmH-bonding to Pyridine N pulls electron density, further deshielding the ring carbons.[1]
Azetidine C3 < 0.5 ppmMinimal solvent effect (buried in the aliphatic region).[1]

Experimental Protocol: Structural Elucidation Workflow

To unambiguously assign these structures, a simple 1D 13C spectrum is often insufficient due to signal overlap in the aromatic region.[2] The following self-validating protocol is recommended.

Step-by-Step Characterization[1]
  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-

    
      (preferred over CDCl
    
    
    
    for solubility of polar heterocycles and to prevent aggregation).
  • 1D 1H NMR: Identify the characteristic azetidine multiplets:

    • 
       3.8 - 4.5 ppm (4H, t, 
      
      
      
      -H)[1]
    • 
       2.2 - 2.6 ppm (2H, quint, 
      
      
      
      -H)[1]
  • 1D 13C NMR (Proton Decoupled): Acquire >512 scans. Look for the distinct ~17 ppm signal (C3).[1]

  • 2D HSQC (Multiplicity-Edited):

    • Validation: Confirm the ~17 ppm carbon correlates with the quintet protons (CH

      
      , negative phase).
      
    • Validation: Confirm the ~52 ppm carbons correlate with the triplet protons (CH

      
      , negative phase).
      
  • 2D HMBC (Long Range):

    • The "Golden Link": Look for a correlation between the Azetidine

      
      -protons  and the Pyridine Ipso-carbon .
      
    • 2-Py: Ipso carbon ~160 ppm.

    • 3-Py: Ipso carbon ~144 ppm.

    • 4-Py: Ipso carbon ~152 ppm.

Workflow Visualization

NMRWorkflow Start Unknown Azetidinyl-Pyridine Sample H1 1H NMR Identify Azetidine Triplets/Quintet Start->H1 C13 13C NMR Locate C3 (~17 ppm) & C2/4 (~52 ppm) H1->C13 HSQC HSQC (Ed) Confirm CH2 Hybridization C13->HSQC HMBC HMBC Correlate Azetidine H-alpha to Pyridine C-ipso HSQC->HMBC Decision Check C-ipso Shift HMBC->Decision Res2 ~160 ppm 2-Isomer Decision->Res2 Low Field Res3 ~144 ppm 3-Isomer Decision->Res3 Mid Field Res4 ~153 ppm 4-Isomer Decision->Res4 High Field

Figure 2: NMR assignment decision tree for distinguishing azetidinyl-pyridine regioisomers.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Katritzky, A. R., et al. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier. (General reference for Pyridine/Azetidine reactivity and shifts).

  • Pfizer Inc. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Provides specific 15N and 13C data for N-aryl azetidines). Link[1]

  • BenchChem. (2025).[1][4] Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. (Data on azetidine ring strain effects). Link[1]

  • ChemicalBook. (2025).[1] Azetidine 13C NMR Spectrum Data. Link

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A Comparative Guide to the Metabolic Stability of Azetidinyl vs. Pyrrolidinyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of saturated heterocyclic scaffolds is a critical decision point that profoundly influences a compound's pharmacokinetic profile. Among these, the choice between an azetidinyl and a pyrrolidinyl moiety, particularly when appended to a pyridine core, can dictate the metabolic fate of a potential drug candidate. This guide provides an in-depth comparison of their metabolic stability, grounded in mechanistic principles and supported by established experimental protocols.

The Strategic Importance of the Heterocyclic Ring

In drug design, small, saturated nitrogen heterocycles like azetidine and pyrrolidine are frequently employed to enhance solubility, modulate basicity, and provide specific three-dimensional vectors for interacting with biological targets.[1][2][3] However, these rings are not metabolically inert. The enzymes of drug metabolism, primarily Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs), often target these moieties.[4][5][6] Understanding the inherent liabilities and advantages of each ring system is paramount for designing molecules with optimal drug-like properties.

Structural and Physicochemical Foundations: A Tale of Two Rings

The metabolic behavior of azetidine and pyrrolidine is deeply rooted in their fundamental structural differences.

  • Azetidine (4-membered ring): The defining feature of the azetidine ring is its significant ring strain (approx. 25.4 kcal/mol).[7] This strain, intermediate between the highly reactive aziridine and the stable pyrrolidine, imparts a rigid, puckered conformation.[8][9] This rigidity can be advantageous, as it may pre-organize the molecule for target binding and limit conformations susceptible to enzymatic metabolism.[10][11] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs specifically to enhance metabolic stability and receptor selectivity.[10]

  • Pyrrolidine (5-membered ring): The pyrrolidine ring is significantly less strained (approx. 5.4 kcal/mol) and therefore more flexible, capable of adopting multiple "envelope" and "twist" conformations.[1][7] This flexibility can be a double-edged sword. While it allows for dynamic interactions with a target, it also presents multiple vectors for enzymatic attack. The pyrrolidine scaffold is ubiquitous in natural products and pharmaceuticals, including nicotine and procyclidine.[12]

Comparative Metabolic Pathways

The primary routes of Phase I metabolism for these structures involve oxidation of the heterocyclic ring. The outcome of this oxidation is where the two rings diverge significantly.

Cytochrome P450 (CYP) Mediated Oxidation

CYPs are the principal enzymes responsible for Phase I metabolism of a vast array of drugs.[13][14] Their primary function is to introduce or expose functional groups, typically through oxidation.[14]

  • Pyrrolidinyl Pyridines: A well-documented metabolic liability of the pyrrolidine ring is its susceptibility to CYP-mediated oxidation at the carbon alpha to the nitrogen. This process can generate a reactive iminium ion intermediate.[4] This electrophilic species can be subsequently hydrolyzed to an amino aldehyde or trapped by cellular nucleophiles, including DNA, which is a potential source of genotoxicity.[4] This bioactivation pathway is a significant concern in drug development.

  • Azetidinyl Pyridines: The azetidine ring is generally considered more resistant to this type of oxidative metabolism.[15][16] The inherent ring strain and different orbital alignments can make the C-H bonds alpha to the nitrogen less susceptible to abstraction by the P450 active species.[17] By replacing a pyrrolidine with an azetidine, medicinal chemists can often block this key metabolic pathway, thereby increasing the compound's half-life and reducing the risk of forming reactive metabolites.[11][16]

Monoamine Oxidase (MAO) Mediated Oxidation

MAOs are another class of enzymes that can metabolize secondary and tertiary amines. They also catalyze oxidation at the alpha-carbon, forming an iminium ion.[5][6][18] The substrate specificity of MAOs is complex, but both azetidine and pyrrolidine rings can be potential substrates, depending on the overall molecular structure. Fluorinated pyrrolidine derivatives have been developed as potent MAO-B inhibitors for Parkinson's disease.[19] The comparative susceptibility of azetidinyl vs. pyrrolidinyl pyridines to MAO-mediated metabolism is less broadly characterized than for CYPs and often requires empirical testing.

G cluster_0 Pyrrolidinyl Pyridine Metabolism cluster_1 Azetidinyl Pyridine Metabolism Pyrrolidine Pyrrolidinyl Pyridine Iminium_P Reactive Iminium Ion Pyrrolidine->Iminium_P CYP450 / MAO (α-C Oxidation) Aldehyde_P Amino Aldehyde (Potential Toxicity) Iminium_P->Aldehyde_P Hydrolysis Azetidine Azetidinyl Pyridine Metabolite_A Alternative Metabolites (e.g., N-oxidation, Pyridine Oxidation) Azetidine->Metabolite_A CYP450 Blocked α-C Oxidation Blocked or Significantly Reduced

Sources

A Comparative Guide to the Crystal Engineering of 6-(Azetidin-1-yl)pyridin-3-amine Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-(Azetidin-1-yl)pyridin-3-amine is a key structural motif in modern medicinal chemistry, serving as a critical building block for a range of therapeutic agents, notably kinase inhibitors. The physicochemical properties of this amine, and any active pharmaceutical ingredient (API) derived from it, are profoundly influenced by its solid-state form. Salt formation is the most prevalent and effective strategy to optimize these properties, including aqueous solubility, stability, and bioavailability. However, the selection of an appropriate salt form is a complex, data-driven process that hinges on a deep understanding of its crystal structure. This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of various salts of 6-(Azetidin-1-yl)pyridin-3-amine. While publicly accessible crystal structure data for this specific molecule's salts are limited, this document establishes the fundamental principles and experimental workflows necessary for researchers to conduct such an analysis. We will explore the causality behind experimental choices in salt screening and crystal growth, detail self-validating characterization protocols, and use analogous systems to illustrate the interpretation of crystallographic data.

Introduction: The Strategic Importance of Salt Formation

The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized in drug design.[1][2] Its conformational rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3] When incorporated into a structure like 6-(Azetidin-1-yl)pyridin-3-amine, the basic nitrogen centers (on both the pyridine and azetidine rings) provide ideal handles for salt formation.

The conversion of a freebase API into a salt is a critical step in preclinical development. A successful salt form can significantly enhance a drug candidate's "developability" by:

  • Improving Aqueous Solubility: Essential for oral absorption and the formulation of intravenous dosage forms.

  • Increasing Chemical and Physical Stability: Protecting the API from degradation and ensuring a longer shelf life.

  • Controlling Polymorphism: Ensuring the consistent formation of a single, stable crystalline form, which is a major regulatory requirement.[4]

  • Facilitating Purification and Handling: Crystalline salts are often easier to purify and handle than amorphous or oily freebases.

The choice of counter-ion is paramount, as it directly influences the resulting crystal lattice and its hydrogen-bonding networks. This guide will focus on the methodologies required to generate and compare different salt forms to identify an optimal candidate for drug development.

Comparative Analysis of Potential Salt Forms

While exhaustive crystallographic data for salts of 6-(Azetidin-1-yl)pyridin-3-amine is not widely published, we can construct an illustrative comparison based on common counter-ions used in the pharmaceutical industry. The following table outlines the key parameters that researchers should aim to determine and compare during a salt screening campaign. The data presented here are hypothetical placeholders, designed to serve as a template for experimental investigation.

Table 1: Illustrative Comparison of Potential 6-(Azetidin-1-yl)pyridin-3-amine Salts

Salt FormCounter-ionStoichiometry (API:Acid)Crystal SystemSpace GroupKey Supramolecular SynthonsMelting Point (°C)Aqueous Solubility (mg/mL)
Hydrochloride HCl1:1 or 1:2MonoclinicP2₁/cPyridinium-Chloride (N⁺-H···Cl⁻)~180-195> 50
Citrate Citric Acid1:1TriclinicP-1Pyridinium-Carboxylate (N⁺-H···O⁻), Amine-Carboxyl (N-H···O)~155-170~25
Succinate Succinic Acid2:1OrthorhombicP2₁2₁2₁Pyridinium-Carboxylate Dimer~140-155~15
Fumarate Fumaric Acid2:1MonoclinicC2/cExtended chains via Pyridinium-Carboxylate interactions~190-205~10

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Experimental Design: From Synthesis to Structure

A robust and logical workflow is essential for successful salt screening and crystal structure determination. The following protocols are designed to be self-validating, ensuring that the material characterized is pure and representative of the bulk substance.

General Protocol for Salt Synthesis and Crystallization

Objective: To synthesize various salt forms of 6-(Azetidin-1-yl)pyridin-3-amine and grow single crystals suitable for X-ray diffraction.

Rationale: The choice of solvent is critical. A solvent in which the freebase is soluble but the salt is sparingly soluble is ideal for crystallization by precipitation. For slow evaporation, a solvent system where both components are soluble is required. The stoichiometry of the acid added determines the final salt form, which is governed by the pKa difference between the amine and the counter-ion.[5][6]

Materials:

  • 6-(Azetidin-1-yl)pyridin-3-amine (freebase)

  • Selected acid (e.g., Hydrochloric acid, Citric acid, Succinic acid)

  • Solvents (e.g., Ethanol, Isopropanol, Acetone, Water, Acetonitrile)

  • 0.22 µm syringe filters

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve 1.0 mmol of 6-(Azetidin-1-yl)pyridin-3-amine in 10 mL of a suitable solvent (e.g., ethanol). In a separate vial, prepare a 1.0 M solution of the desired acid in the same solvent.

  • Stoichiometric Addition: While stirring, add the appropriate stoichiometric amount of the acid solution to the freebase solution. For a 1:1 salt (e.g., citrate), add 1.0 mL of the 1.0 M acid solution. For a 2:1 salt (e.g., succinate), add 0.5 mL.

  • Inducing Crystallization:

    • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment over several days.

    • Anti-Solvent Addition: If precipitation does not occur, slowly add an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity is observed. Allow the solution to stand.

    • Cooling: If the salt is soluble at room temperature, slowly cool the solution to 4 °C.

  • Crystal Harvesting: Once crystals have formed, isolate them by vacuum filtration, wash with a small amount of cold solvent, and air-dry.

  • Initial Characterization: Analyze the bulk material by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity.

Workflow for Comprehensive Solid-State Characterization

A multi-technique approach is necessary to fully characterize a new salt form. The following workflow ensures that comprehensive data is collected to support the selection of a lead salt candidate.

G cluster_0 Salt Synthesis & Screening cluster_1 Primary Characterization cluster_2 Definitive Structural Analysis Freebase 6-(Azetidin-1-yl)pyridin-3-amine (Freebase) Reaction Stoichiometric Reaction in Solution Freebase->Reaction Acid Counter-ion Screen (e.g., HCl, Citric, Succinic) Acid->Reaction Crystallization Crystallization (Slow Evaporation, Anti-Solvent) Reaction->Crystallization Bulk Bulk Crystalline Material Crystallization->Bulk Harvest Crystals PXRD Powder X-Ray Diffraction (PXRD) - Phase Purity - Fingerprint Bulk->PXRD DSC Differential Scanning Calorimetry (DSC) - Melting Point - Polymorphs Bulk->DSC TGA Thermogravimetric Analysis (TGA) - Solvate/Hydrate State Bulk->TGA SingleCrystal Select High-Quality Single Crystal Bulk->SingleCrystal Isolate for SC-XRD SCXRD Single Crystal X-Ray Diffraction (SC-XRD) SingleCrystal->SCXRD Structure Crystal Structure Solution - Atomic Coordinates - H-Bonding Network - Packing Analysis SCXRD->Structure

Caption: Workflow for the synthesis, screening, and comprehensive characterization of novel pharmaceutical salts.

Interpreting Crystallographic Data: An Analogous Case Study

To understand the value of the data obtained from the workflow above, we can examine the published crystal structures of 2-aminopyridine citrate salts.[5][6] In these studies, single-crystal X-ray diffraction revealed how the pyridine nitrogen is protonated and forms strong, charge-assisted hydrogen bonds with the deprotonated carboxylate groups of citric acid.

Key Insights from Analogous Systems:

  • Protonation Site: SC-XRD unambiguously identifies which nitrogen atom (pyridine or exocyclic amine) is protonated. For aminopyridines, the ring nitrogen is typically more basic and is the primary site of protonation.

  • Supramolecular Synthons: The analysis reveals recurring hydrogen-bonding patterns, known as synthons. The most common and robust synthon in these systems is the charge-assisted N⁺-H···O⁻ interaction between the pyridinium cation and the carboxylate anion. The geometry and connectivity of these synthons dictate the crystal packing and, consequently, the material's physical properties.

  • Hydration/Solvation: The analysis precisely locates and quantifies any solvent or water molecules within the crystal lattice, which is critical for understanding stability and hygroscopicity.

By applying these interpretive principles to newly generated crystal structures of 6-(Azetidin-1-yl)pyridin-3-amine salts, a researcher can build a strong correlation between molecular-level structure and bulk-level properties. For example, a salt forming extensive, three-dimensional hydrogen bond networks is likely to have a higher melting point and lower solubility than one forming simple one-dimensional chains.

Conclusion

The rational selection of a salt form is a cornerstone of modern pharmaceutical development. For a versatile building block like 6-(Azetidin-1-yl)pyridin-3-amine, a systematic approach to salt screening, crystal growth, and structural analysis is indispensable. This guide outlines a comprehensive and scientifically rigorous workflow to generate and interpret the necessary data. By focusing on the principles of crystal engineering and employing a multi-technique characterization cascade, researchers can effectively navigate the complexities of the solid state. The ultimate goal is to identify a crystalline salt with an optimal balance of solubility, stability, and manufacturability, thereby maximizing the therapeutic potential of the final API.

References

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A Comparative Guide to the Elemental Analysis of 6-(Azetidin-1-yl)pyridin-3-amine 3HCl: Ensuring Stoichiometric Integrity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The stoichiometric integrity of an active pharmaceutical ingredient (API) or its intermediate directly impacts its safety, efficacy, and reproducibility in downstream applications. This guide provides an in-depth technical comparison of analytical methodologies for the elemental analysis of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride (3HCl), a heterocyclic amine of significant interest in medicinal chemistry. We will delve into the established combustion analysis for carbon, hydrogen, and nitrogen, and compare complementary techniques for the critical determination of its hydrochloride content.

The Significance of Elemental Analysis for Heterocyclic Amine Salts

6-(Azetidin-1-yl)pyridin-3-amine is a molecule that incorporates both a pyridine ring and a four-membered azetidine heterocycle. Such nitrogen-containing heterocyclic compounds are foundational scaffolds in a vast number of FDA-approved drugs, prized for their ability to form key interactions with biological targets.[1][2] The trihydrochloride salt form of this amine enhances its solubility and stability, making it more amenable to pharmaceutical formulation.[1][3] However, the very nature of salt formation introduces a critical quality attribute that must be rigorously controlled: the precise molar ratio of the amine to hydrochloric acid. Elemental analysis serves as a fundamental, quantitative tool to confirm the empirical formula and, by extension, the purity and identity of the synthesized compound.[4][5]

Theoretical Elemental Composition of 6-(Azetidin-1-yl)pyridin-3-amine 3HCl

The first step in any elemental analysis is the calculation of the theoretical composition based on the molecular formula. The free base, 6-(Azetidin-1-yl)pyridin-3-amine, has the formula C₈H₁₁N₃.[6] The trihydrochloride salt incorporates three molecules of HCl, leading to the molecular formula C₈H₁₄Cl₃N₃ .

The molecular weight and theoretical elemental percentages are calculated as follows:

  • Molecular Formula: C₈H₁₄Cl₃N₃

  • Molecular Weight: 258.58 g/mol

  • Theoretical Composition:

    • Carbon (C): 37.16%

    • Hydrogen (H): 5.46%

    • Nitrogen (N): 16.25%

    • Chlorine (Cl): 41.13%

These theoretical values serve as the benchmark against which all experimental results are compared.

Core Elemental Analysis: Combustion Method for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[7][8] This technique is rapid, requires a small sample size, and provides high accuracy and precision.[8]

Principle of CHN Combustion Analysis

The sample is weighed into a tin capsule and combusted in a furnace at high temperatures (typically around 1000°C) in a pure oxygen environment. This process converts the elemental constituents into their gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then passed through a series of columns to ensure complete conversion and remove interfering substances before being detected by thermal conductivity or infrared detectors. The instrument is calibrated using a standard of known elemental composition, and the percentage of each element in the sample is calculated.

Comparative Data: Combustion Analysis vs. Spectrometric Methods
FeatureCombustion Analysis (CHN)Spectrometric Methods (e.g., ICP-OES, XRF)
Primary Application Determination of C, H, N, S, and O in organic and inorganic materials.[4][9]Primarily for the analysis of metallic and trace elements.[8]
Sample Type Versatile: solids, liquids, viscous samples, and powders.[8]Often requires solid samples with a plane surface or sample digestion for liquids.[4]
Sample Preparation Minimal, typically weighing into a tin capsule.[10]Can be more extensive, including sample digestion or pressing into pellets.
Accuracy & Precision High for a wide range of concentrations (ppm to 100%).[9]Excellent for trace element analysis, but may be less accurate for bulk organic elements.
Interferences Halogens can interfere, requiring specific absorbers or furnace packings.Matrix effects can be significant and require careful calibration.

For the specific application of determining the core elemental composition (C, H, N) of 6-(Azetidin-1-yl)pyridin-3-amine 3HCl, combustion analysis is the unequivocally superior method due to its direct measurement capabilities and high precision for these elements in an organic matrix.

Experimental Protocol: CHN Analysis of 6-(Azetidin-1-yl)pyridin-3-amine 3HCl

The following is a detailed, step-by-step methodology for the CHN analysis of the title compound.

Instrumentation: A modern CHNS elemental analyzer.

Materials:

  • 6-(Azetidin-1-yl)pyridin-3-amine 3HCl sample (finely powdered and dried)

  • Tin capsules

  • Microbalance (readable to 0.001 mg)

  • Certified organic analytical standard (e.g., acetanilide) for calibration

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer according to the manufacturer's instructions using a certified organic standard.

  • Sample Preparation:

    • Due to the hygroscopic nature of many amine salts, it is crucial to dry the sample thoroughly, for example, in a vacuum oven at a temperature that does not cause decomposition.

    • In a controlled environment with low humidity, accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.

    • Seal the tin capsule to enclose the sample securely. For hygroscopic samples, this should be done promptly.[2][10]

  • Analysis:

    • Place the sealed tin capsule into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting gases are carried by a helium stream through a reduction tube (to convert nitrogen oxides to N₂) and then through separation columns to a thermal conductivity detector.

  • Data Interpretation:

    • The instrument's software will calculate the percentage of C, H, and N based on the detector signals and the initial sample weight.

    • Compare the experimental percentages to the theoretical values. A deviation of ±0.4% is generally considered acceptable for pure compounds.

Workflow for CHN Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Drying Dry Sample (Vacuum Oven) Weighing Accurately Weigh 1-3 mg Drying->Weighing Encapsulation Seal in Tin Capsule Weighing->Encapsulation Combustion Combustion at ~1000°C in O₂ Encapsulation->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detection Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Caption: Workflow for the CHN elemental analysis of 6-(Azetidin-1-yl)pyridin-3-amine 3HCl.

Determining the Hydrochloride Content: A Comparative Analysis

While combustion analysis can be adapted to determine chlorine content, it is often more practical and accurate to employ wet chemical or chromatographic methods for quantifying the hydrochloride salt. This is because the chlorine is present as an inorganic counter-ion. We will compare two common techniques: argentometric titration and ion chromatography.

Argentometric Titration

Argentometry is a classic titrimetric method used for the determination of halide ions.[11] The Mohr or Volhard methods are commonly employed.[12][13]

  • Principle: The sample is dissolved in a suitable solvent (typically water or an aqueous/alcoholic mixture), and titrated with a standardized solution of silver nitrate (AgNO₃). The silver ions react with the chloride ions to form a precipitate of silver chloride (AgCl). An indicator is used to signal the endpoint of the titration, which occurs when all the chloride ions have been precipitated.[1][11]

  • Advantages: It is a cost-effective and relatively simple technique that does not require sophisticated instrumentation. It is a well-established and robust method.

  • Limitations: The endpoint detection can be subjective, and other species in the sample that can react with silver nitrate may cause interference. The accuracy may be lower than chromatographic methods.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and quantification of ionic species.[9]

  • Principle: A solution of the sample is injected into the ion chromatograph. The chloride ions are separated from other ions on an ion-exchange column and are detected by a conductivity detector.[7][14] The concentration is determined by comparing the peak area to that of a known standard.

  • Advantages: It offers high sensitivity and selectivity, allowing for the determination of low levels of chloride. It can also simultaneously analyze for other anions, providing a more comprehensive impurity profile.[9]

  • Disadvantages: It requires more specialized and expensive equipment compared to titration. Method development can be more complex, especially for samples with limited water solubility.[7]

Comparison of Chloride Determination Methods
FeatureArgentometric TitrationIon Chromatography (IC)
Principle Precipitation titration with AgNO₃.[11]Ion-exchange separation with conductivity detection.[9]
Instrumentation Basic laboratory glassware (burette, flasks).Specialized IC system with columns and detectors.
Sensitivity Lower, typically in the mg/L range.High, capable of detecting µg/L (ppb) levels.[14]
Selectivity Can be prone to interferences from other precipitating agents.High, excellent separation of different ionic species.
Throughput Lower, manual titrations are time-consuming.Higher, amenable to automation with autosamplers.
Cost Low.High initial investment and running costs.

For routine quality control where the primary concern is the stoichiometric amount of hydrochloride and high precision is required, ion chromatography is the preferred method. Argentometric titration remains a viable and cost-effective alternative, particularly in academic or early-stage research settings.

Experimental Protocol: Chloride Determination by Argentometric Titration (Mohr Method)

Materials:

  • 6-(Azetidin-1-yl)pyridin-3-amine 3HCl sample

  • Standardized 0.1 M silver nitrate (AgNO₃) solution

  • Potassium chromate (K₂CrO₄) indicator solution (5% w/v)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the sample and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.

  • Titration:

    • Add 1 mL of the potassium chromate indicator solution to the sample solution. The solution should be yellow.

    • Titrate with the standardized silver nitrate solution, swirling the flask constantly.

    • The endpoint is reached when the first permanent reddish-brown precipitate of silver chromate is observed.[13]

  • Calculation:

    • Calculate the percentage of chloride in the sample using the volume of AgNO₃ consumed, its molarity, and the initial sample weight.

Decision Workflow for Elemental Analysis

decision_workflow cluster_elements Elements to be Analyzed cluster_Cl_methods Chloride Analysis Method Selection cluster_criteria Selection Criteria start Elemental Analysis of 6-(Azetidin-1-yl)pyridin-3-amine 3HCl CHN Carbon (C) Hydrogen (H) Nitrogen (N) start->CHN Cl Chlorine (Cl) start->Cl method_CHN Combustion Analysis CHN->method_CHN Titration Argentometric Titration Cl->Titration IC Ion Chromatography Cl->IC Criteria_Titration Cost-effective Routine QC Titration->Criteria_Titration Criteria_IC High sensitivity Trace analysis High throughput IC->Criteria_IC

Caption: Decision workflow for selecting the appropriate elemental analysis techniques.

Conclusion

The elemental analysis of 6-(Azetidin-1-yl)pyridin-3-amine 3HCl is a critical component of its quality control, ensuring its chemical identity, purity, and stoichiometric integrity. A combination of analytical techniques provides a comprehensive characterization of this important pharmaceutical intermediate.

  • For Carbon, Hydrogen, and Nitrogen: Combustion analysis is the definitive method, offering unparalleled accuracy, precision, and versatility for this organic molecule.

  • For Chloride (Hydrochloride Content): While combustion analysis can determine total chlorine, dedicated techniques for the ionic chloride are often preferred. Ion chromatography stands out for its high sensitivity and selectivity, making it ideal for stringent quality control environments. Argentometric titration offers a reliable and cost-effective alternative.

By employing these methodologies, researchers and drug development professionals can be confident in the quality of their materials, a crucial step in the path towards the development of safe and effective medicines.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first framework for the proper disposal of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride. As a specialized heterocyclic amine salt, this compound requires careful handling and adherence to established protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles and regulatory standards.

The core principle of chemical waste management is to treat all waste as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EH&S) office.[1] The procedures outlined below are based on general best practices and must be adapted to comply with your institution's specific Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[2][3][4]

Part 1: Hazard Assessment and Safety Profile

The primary hazards are associated with its potential toxicity and irritant properties. The parent amine is classified as harmful if swallowed and causes serious eye irritation.[5] Related compounds are noted to be toxic if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[6] Therefore, it is imperative to handle 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride as a hazardous substance.

Table 1: Hazard Profile Summary | Hazard Category | Classification & Precautionary Statements | GHS Pictogram | Source(s) | | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral) | Warning: H302 - Harmful if swallowed. P301+P310 - IF SWALLOWED: Immediately call a POISON CENTER/doctor. |


|[5][7] |
| Eye Irritation  | Warning:  H319 - Causes serious eye irritation. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

|[5][8] |
| Skin Irritation  | Warning:  H315 - Causes skin irritation. P280 - Wear protective gloves. P302+P352 - IF ON SKIN: Wash with plenty of soap and water. |

|[7][8] |
| Respiratory Irritation  | Warning:  H335 - May cause respiratory irritation. P261 - Avoid breathing dust. P271 - Use only outdoors or in a well-ventilated area. |

|[6][7] |

Part 2: Essential Safety and Handling Protocols

Prior to initiating any disposal procedure, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. This is a non-negotiable aspect of your laboratory's Chemical Hygiene Plan.[3][9]

Engineering Controls

All handling and preparation of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride for disposal must be conducted within a certified chemical fume hood.[3] This minimizes the risk of inhaling dust or aerosols. An eyewash station and safety shower must be immediately accessible.[10][11]

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is required:

  • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[11]

  • Skin Protection: A flame-resistant lab coat and compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[6][11]

  • Respiratory Protection: Generally not required if work is performed within a fume hood. If there is a risk of exceeding permissible exposure limits (PELs), a NIOSH-approved respirator may be necessary, as determined by your institution's CHP.[4][9]

Part 3: Disposal Workflow and Decision Logic

The proper disposal route depends on the form of the waste (solid, liquid, contaminated debris). The following diagram illustrates the decision-making process for managing waste streams of this compound.

DisposalWorkflow cluster_form Identify Waste Form cluster_action Execute Disposal Protocol cluster_final Final Disposition start Waste Generated: 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride form_q What is the form of the waste? start->form_q solid Unused/Surplus Solid form_q->solid Solid solution Aqueous Solution form_q->solution Liquid debris Contaminated Debris (Gloves, Weigh Paper, etc.) form_q->debris Debris container Empty Reagent Container form_q->container Container action_solid Protocol A: Collect in a labeled, sealed hazardous waste container for solids. Store in Satellite Accumulation Area. solid->action_solid action_solution Protocol B: Collect in a labeled, sealed hazardous waste container for aqueous (or organic, if applicable) waste. solution->action_solution action_debris Protocol C: Collect in a sealed bag or container. Label as hazardous waste. debris->action_debris action_container Protocol D: Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. Deface label and dispose of container per institutional policy. container->action_container final_disposal Arrange for pickup by licensed hazardous waste disposal service via EH&S. action_solid->final_disposal action_solution->final_disposal action_debris->final_disposal action_container->final_disposal

Sources

A Researcher's Guide to the Safe Handling of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride in a laboratory setting. As a trifunctional molecule incorporating a pyridine ring, a secondary amine (azetidine), and an aromatic amine, this compound necessitates a multi-faceted approach to safety. The trihydrochloride salt form may also introduce additional corrosive properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable guidance to ensure personal and environmental safety.

Hazard Assessment and Chemical Profile

Known Hazards of the Free Base (6-(Azetidin-1-yl)pyridin-3-amine):

  • Harmful if swallowed: H302

  • Causes serious eye irritation: H319

  • Pictogram: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

The hydrochloride salt of a related compound, azetidine hydrochloride, is classified as a skin and eye irritant.[2] Given the structural similarities, it is prudent to assume that 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride may also cause skin irritation.

Structural Components and Associated Risks:

  • Pyridine Moiety: Pyridine and its derivatives are often flammable, toxic, and irritant.[3][4] They can be harmful if inhaled, ingested, or absorbed through the skin.[5]

  • Amine Functionality: Amines can be corrosive and cause skin and respiratory irritation.[6] Some individuals may develop allergic reactions upon exposure.[6]

  • Azetidine Ring: Azetidine itself is a flammable liquid and can cause severe skin burns and eye damage.[7] While incorporated into a larger molecule, the strained four-membered ring may still contribute to reactivity.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and eye contact. The following table outlines the minimum required PPE for handling 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5] Double-gloving is recommended, especially for prolonged handling.To prevent direct skin contact with the compound. Latex gloves are not recommended as they may offer insufficient protection against pyridine-based compounds.[5]
Eye Protection ANSI-approved safety goggles with side shields or a full-face shield.[8]To protect the eyes from splashes and airborne particles of the solid compound. A face shield offers additional protection, especially when handling larger quantities or during procedures with a higher risk of splashing.
Body Protection A chemical-resistant lab coat.[8] Consider a chemical-resistant apron for added protection during transfers.To protect against contamination of personal clothing and skin.[8]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation occurs.[8]To be used when handling the powder outside of a certified chemical fume hood or if dust is generated. The choice of cartridge should be appropriate for organic vapors and acid gases. The Occupational Safety and Health Administration (OSHA) provides guidance on respirator selection.[9]

Operational Plan: A Step-by-Step Handling Guide

Adherence to a strict operational workflow is crucial for minimizing exposure risk. All handling of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride should be conducted within a certified chemical fume hood to control airborne particles.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Verify that a safety shower and eyewash station are readily accessible and unobstructed.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Weighing: Conduct all weighing operations within the fume hood. Use a draft shield to minimize air currents that could disperse the powder. Tare the receiving vessel before adding the compound.

  • Transfer: Use a spatula or powder funnel for transfers to minimize dust generation. If transferring to a vessel containing a solvent, add the solid slowly to the liquid to prevent splashing.

Dissolution and Reaction Setup
  • Solvent Addition: When preparing solutions, add the solvent to the vessel containing the weighed solid. This helps to wet the powder and reduce the likelihood of it becoming airborne.

  • Sealed Systems: For reactions, use sealed glassware and perform transfers via cannula or syringe where feasible to maintain a closed system.

  • Heating and Stirring: If heating is required, use a controlled heating mantle and a stirrer to ensure even temperature distribution and prevent bumping.

Post-Handling Decontamination
  • Surface Decontamination: After handling is complete, wipe down the work surface in the fume hood, the exterior of the chemical container, and any equipment used with an appropriate decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[10]

Emergency Procedures

Spills
  • Small Spills: For small spills within the fume hood, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][4] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.[3] Restrict access to the area until it has been decontaminated by trained personnel.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Disposal Plan

All waste containing 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a dedicated, clearly labeled hazardous waste container.[12] The label should include "Hazardous Waste" and the full chemical name.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

Storage and Disposal
  • Storage: Store hazardous waste containers in a designated, well-ventilated secondary containment area.[12]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][13] Never pour chemical waste down the drain or dispose of it in regular trash.[4][12]

Workflow Diagrams

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer Compound weigh->transfer dissolve Dissolve/React transfer->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A workflow for the safe handling of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride.

Spill Response Logic

G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect Collect in Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate notify Notify EHS evacuate->notify

Caption: A decision tree for responding to spills of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride.

References

  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

  • ATSDR Pyridine Tox Profile. (n.d.). Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA. Retrieved from [Link]

  • SAFETY DATA SHEET PYRIDINE. (2024, June 26). ChemSupply Australia. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • 6-(1-Azetidinyl)-3-pyridinamine - Hazard. (n.d.). US EPA. Retrieved from [Link]

  • 6-(Azetidin-3-yl)pyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • Azetidine. (n.d.). PubChem. Retrieved from [Link]

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